molecular formula C26H30N2O4 B15617277 MCHR1 antagonist 4

MCHR1 antagonist 4

Número de catálogo: B15617277
Peso molecular: 434.5 g/mol
Clave InChI: NDQYSDBXPKTXCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MCHR1 antagonist 4 is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H30N2O4

Peso molecular

434.5 g/mol

Nombre IUPAC

4-(4-cyclopropylphenoxy)-1-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C26H30N2O4/c1-30-25-18-21(8-11-23(25)31-17-16-27-13-2-3-14-27)28-15-12-24(26(28)29)32-22-9-6-20(7-10-22)19-4-5-19/h6-12,18-19H,2-5,13-17H2,1H3

Clave InChI

NDQYSDBXPKTXCY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, mood, and sleep. Its endogenous ligand, melanin-concentrating hormone (MCH), is an orexigenic neuropeptide. Antagonism of MCHR1 signaling has emerged as a promising therapeutic strategy for the treatment of obesity and mood disorders such as anxiety and depression. This guide elucidates the core mechanism of action of MCHR1 antagonists, detailing the underlying signaling pathways, presenting quantitative data for representative antagonists, and providing comprehensive experimental protocols for their characterization.

The MCHR1 Signaling Cascade

MCHR1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq, to initiate diverse intracellular signaling cascades.[1][2] The binding of MCH to MCHR1 triggers a conformational change in the receptor, leading to the activation of these G-proteins and subsequent modulation of downstream effectors.

Gαi/o-Mediated Pathway

Upon activation by MCH, the Gαi/o subunit of the heterotrimeric G-protein inhibits the activity of adenylyl cyclase.[3][4] This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced.[3] This pathway is implicated in the neuronal regulation of food consumption.[1][5]

Gαq-Mediated Pathway

Simultaneously, MCHR1 activation can engage the Gαq pathway.[2] Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2] The subsequent increase in cytosolic Ca2+ levels, along with DAG, activates protein kinase C (PKC).[4] This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cellular processes such as gene transcription and cell proliferation.[3][4]

Mechanism of Action of MCHR1 Antagonists

MCHR1 antagonists are compounds that bind to MCHR1 but do not elicit a biological response. Instead, they block the receptor, preventing the endogenous ligand MCH from binding and activating the downstream signaling pathways. By competitively or non-competitively inhibiting MCH binding, these antagonists effectively attenuate the Gαi/o- and Gαq-mediated signaling cascades.[6] This blockade results in the prevention of the MCH-induced decrease in cAMP levels and the inhibition of intracellular calcium mobilization. The therapeutic effects of MCHR1 antagonists, such as reduced food intake and anxiolytic-like behaviors, are attributed to this interruption of MCH signaling in key brain regions.[5][7]

Recent structural studies have provided molecular insights into the mechanism of antagonism. For instance, the selective antagonist SNAP-94847 binds to MCHR1 in its inactive state, with its methylphenyl group packing tightly against a key tryptophan residue (W6.48), which prevents the conformational changes necessary for receptor activation.[6] This structural constraint effectively blocks MCHR1 from initiating its signaling cascade.[6]

Quantitative Data for Representative MCHR1 Antagonists

As "MCHR1 antagonist 4" is a placeholder, this section provides data for well-characterized MCHR1 antagonists to illustrate the typical potencies and binding affinities observed for this class of compounds.

CompoundTargetAssay TypeValueReference
SNAP-7941 Human MCHR1Radioligand Binding (Kd)0.18 nM[8]
Human MCHR1Functional (pA2)9.24 (Kb of 0.57 nM)[8]
T-226296 Human MCHR1 (SLC-1)Functional (IC50)5.5 nM[9]
Rat MCHR1 (SLC-1)Functional (IC50)8.6 nM[9]
SNAP-94847 Human MCHR1Radioligand Binding (Ki)2.2 nM[10]
Human MCHR1Radioligand Binding (Kd)530 pM[10]
MQ1 Human MCHR1Radioligand Binding (IC50)2.2 nM[11]
Human MCHR1cAMP Assay (IC50)5.7 nM[11]
Human MCHR1Calcium Flux Assay (IC50)31 nM[11]
Human MCHR1β-arrestin Recruitment (IC50)1.7 nM[11]

Diagrams of Signaling Pathways and Experimental Workflows

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gi Gαi/o Pathway cluster_Gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 blocks Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP production PKA PKA cAMP->PKA activation PLC PLC Gq->PLC activation PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC ERK ERK PKC->ERK

Caption: MCHR1 Signaling Pathways and Antagonist Action.

Radioligand_Binding_Assay prep Prepare cell membranes expressing MCHR1 incubate Incubate membranes with radiolabeled ligand and varying concentrations of antagonist prep->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify radioactivity of bound ligand separate->count analyze Analyze data to determine Ki or IC50 count->analyze

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow cluster_cAMP cAMP Accumulation Assay cluster_Ca Calcium Mobilization Assay cAMP_cells Culture cells expressing MCHR1 cAMP_preincubate Pre-incubate cells with MCHR1 antagonist cAMP_cells->cAMP_preincubate cAMP_stimulate Stimulate with forskolin (B1673556) and MCH cAMP_preincubate->cAMP_stimulate cAMP_lyse Lyse cells and measure cAMP levels (e.g., HTRF) cAMP_stimulate->cAMP_lyse cAMP_analyze Determine antagonist IC50 cAMP_lyse->cAMP_analyze Ca_cells Culture cells expressing MCHR1 Ca_load Load cells with calcium-sensitive dye Ca_cells->Ca_load Ca_preincubate Pre-incubate with MCHR1 antagonist Ca_load->Ca_preincubate Ca_stimulate Stimulate with MCH and measure fluorescence (e.g., FLIPR) Ca_preincubate->Ca_stimulate Ca_analyze Determine antagonist IC50 Ca_stimulate->Ca_analyze

Caption: Functional Assay Workflows.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for MCHR1.

Materials:

  • Cell membranes from a cell line stably expressing human MCHR1.

  • Radioligand (e.g., [³H]SNAP-7941).

  • Test MCHR1 antagonist.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a known MCHR1 ligand).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of the test antagonist in binding buffer.

  • In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).[1]

  • Add the serially diluted antagonist or buffer (for total binding) or non-specific binding control.

  • Add the radioligand at a fixed concentration (typically at its Kd value).

  • Incubate the plate with gentle agitation for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[1]

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol measures the ability of an MCHR1 antagonist to block the MCH-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1.

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

  • Test MCHR1 antagonist.

  • MCH.

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell culture medium and plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the MCHR1-expressing cells into a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test antagonist.

  • Pre-incubate the cells with the antagonist dilutions for a specified time (e.g., 30 minutes).[12]

  • Add MCH at a concentration that gives a submaximal response (e.g., EC80) along with forskolin to stimulate cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.[12]

  • Lyse the cells and add the HTRF detection reagents (Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's protocol.[7][13]

  • Incubate for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium.[12]

  • Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and plot it against the log concentration of the antagonist to determine the IC50.

Calcium Mobilization Assay (FLIPR)

This protocol assesses the ability of an MCHR1 antagonist to inhibit MCH-induced intracellular calcium release.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1.

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices).

  • Test MCHR1 antagonist.

  • MCH.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

  • Seed the MCHR1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[3]

  • Prepare the calcium-sensitive dye loading buffer according to the kit instructions.

  • Remove the culture medium and add the dye loading buffer to the cells.

  • Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.[4]

  • During the incubation, prepare a plate containing serial dilutions of the test antagonist and another plate with a fixed concentration of MCH.

  • Place the cell plate and compound plates into the FLIPR instrument.

  • The instrument will first add the antagonist from the antagonist plate to the cell plate and incubate for a short period.

  • Next, the instrument will add MCH from the MCH plate to stimulate the cells while continuously measuring the fluorescence intensity.

  • The change in fluorescence, indicating intracellular calcium concentration, is recorded over time.

  • Analyze the data by calculating the peak fluorescence response and plotting it against the log concentration of the antagonist to determine the IC50.

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This protocol evaluates the effect of an MCHR1 antagonist on body weight and food intake in an obesity model.

Materials:

  • Male C57BL/6J mice.

  • High-fat diet (HFD; e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • Test MCHR1 antagonist formulated for oral or parenteral administration.

  • Vehicle control.

  • Animal caging with metabolic monitoring capabilities (optional).

  • Balances for weighing animals and food.

Procedure:

  • Induce obesity by feeding mice the HFD for an extended period (e.g., 10-15 weeks), with a control group on a standard diet.[14]

  • Once a significant difference in body weight is established between the HFD and standard diet groups, randomize the obese mice into treatment and vehicle control groups.

  • Administer the MCHR1 antagonist or vehicle daily (or as per the desired dosing regimen) for a set duration (e.g., 2-4 weeks).

  • Monitor and record body weight and food intake daily or several times per week.[14]

  • At the end of the study, animals may be euthanized, and tissues (e.g., fat pads, liver) can be collected for further analysis (e.g., weight, triglyceride content).

  • Analyze the data to compare the change in body weight, cumulative food intake, and other metabolic parameters between the antagonist-treated and vehicle-treated groups.

In Vivo Model: Forced Swim Test (FST) in Mice

This protocol is used to assess the antidepressant-like effects of an MCHR1 antagonist.

Materials:

  • Male mice (e.g., C57BL/6J or other appropriate strain).

  • Test MCHR1 antagonist.

  • Vehicle control.

  • Positive control (e.g., a known antidepressant like fluoxetine).

  • Cylindrical tanks (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[15]

  • Video recording equipment.

  • Software for behavioral analysis or a trained observer.

Procedure:

  • Administer the MCHR1 antagonist, vehicle, or positive control to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.[16][17]

  • Record the entire session using a video camera.

  • After 6 minutes, remove the mouse from the water, dry it, and return it to its home cage.[16]

  • Analyze the video recording, typically scoring the last 4 minutes of the session.

  • The primary measure is the duration of immobility, defined as the time the mouse spends floating or making only minimal movements necessary to keep its head above water.[17]

  • A decrease in immobility time in the antagonist-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[16]

Conclusion

MCHR1 antagonists exert their mechanism of action by competitively blocking the binding of the endogenous ligand MCH to its receptor, thereby inhibiting the downstream Gαi/o- and Gαq-mediated signaling pathways. This leads to the prevention of MCH-induced effects on cAMP and intracellular calcium levels. The in vitro and in vivo models described provide a robust framework for the characterization of these antagonists, which hold significant therapeutic potential for metabolic and psychiatric disorders. A thorough understanding of their mechanism of action at the molecular, cellular, and systemic levels is crucial for the continued development and optimization of this promising class of therapeutic agents.

References

The Discovery and Synthesis of MCHR1 Antagonist 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery and synthesis of a representative Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist. This document details the core methodologies, quantitative data, and underlying biological pathways pertinent to the development of this class of therapeutic agents. For the purpose of this guide, we will focus on the well-characterized MCHR1 antagonist, AMG 076 , as a representative compound, often denoted in literature by the number that corresponds to its development stage.

Introduction to MCHR1 and its Role in Metabolism

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, food intake, and mood. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH). The activation of MCHR1 by MCH has been shown to stimulate appetite and decrease energy expenditure, making it a significant target for the development of anti-obesity therapeutics. Antagonists of MCHR1 are designed to block the orexigenic (appetite-stimulating) effects of MCH, thereby promoting weight loss. However, the development of MCHR1 antagonists has faced challenges, notably the potential for off-target effects such as cardiac toxicity due to inhibition of the hERG potassium channel.

MCHR1 Signaling Pathways

MCHR1 activation by MCH initiates a cascade of intracellular signaling events through its coupling to G-proteins, primarily of the Gαi and Gαq subtypes.

  • Gαi Pathway: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

  • Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

These signaling pathways ultimately modulate neuronal excitability and gene expression related to appetite and energy balance.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gai Gαi MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response

MCHR1 Signaling Cascade

Discovery and Characterization Workflow

The discovery of novel MCHR1 antagonists typically follows a structured workflow, beginning with the identification of initial hit compounds and progressing through optimization and preclinical evaluation.

MCHR1_Antagonist_Discovery_Workflow HTS High-Throughput Screening (HTS) (e.g., Radioligand Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) Hit_to_Lead->Lead_Opt Preclinical_Dev Preclinical Development Candidate (e.g., AMG 076) Lead_Opt->Preclinical_Dev In_Vitro In Vitro Characterization (Binding & Functional Assays) Preclinical_Dev->In_Vitro In_Vivo In Vivo Efficacy & Safety (Rodent Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Drug Discovery Workflow

Quantitative Data for MCHR1 Antagonist AMG 076

The following table summarizes the key in vitro potency data for the MCHR1 antagonist AMG 076.

ParameterValueAssaySpeciesDescription
Binding Affinity (Ki) 0.6 ± 0.10 nM[¹²⁵I]-MCH Displacement BindingHumanMeasures the affinity of the antagonist for the MCHR1 receptor.
Functional Antagonism (IC₅₀) 1.2 ± 0.26 nMFLIPR Ca²⁺ MobilizationHumanMeasures the concentration of antagonist required to inhibit 50% of the MCH-induced cellular response.

Experimental Protocols

Synthesis of MCHR1 Antagonist AMG 076

The stereoselective synthesis of AMG 076 has been reported in the scientific literature.[1] A detailed protocol based on this literature is outlined below. The synthesis involves a multi-step sequence starting from readily available materials.

Step 1: Robinson Annulation A Robinson annulation reaction between benzylpiperidone and a suitable Michael acceptor is performed to construct the core carbocyclic ring system.

Step 2: Resolution and Stereoselective Hydrogenation The resulting mixture of diastereomers is resolved to isolate the desired enantiomer. This is followed by a stereoselective hydrogenation to establish the correct stereochemistry of the chiral centers.

Step 3: Fischer Indole (B1671886) Synthesis The ketone intermediate is then subjected to a Fischer indole synthesis with an appropriate hydrazine (B178648) derivative to form the indole moiety of the molecule.

Step 4: Reductive Amination Finally, a reductive amination reaction is carried out between the advanced indole intermediate and a suitable aldehyde or lactol to introduce the side chain and complete the synthesis of AMG 076.[1]

Note: For a detailed, step-by-step laboratory procedure, including specific reagents, reaction conditions, and purification methods, it is essential to consult the primary scientific literature.

[¹²⁵I]-MCH Displacement Membrane-Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from HEK293 cells stably expressing the human MCHR1 receptor.

  • Cells are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The assay is performed in a 96-well plate format.

  • To each well, add the following in order:

    • Assay buffer

    • A fixed concentration of [¹²⁵I]-MCH (radioligand)

    • A range of concentrations of the unlabeled test compound (e.g., AMG 076) or unlabeled MCH for determining non-specific binding.

    • MCHR1-containing cell membranes.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

FLIPR Ca²⁺ Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing human MCHR1 are cultured in appropriate media.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer. This allows the dye to enter the cells.

3. Compound Addition:

  • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • A baseline fluorescence reading is taken.

  • The test antagonist (e.g., AMG 076) at various concentrations is added to the wells.

4. Agonist Stimulation and Detection:

  • After a short incubation with the antagonist, a fixed concentration of MCH (typically the EC₅₀ concentration) is added to stimulate the MCHR1 receptor.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

5. Data Analysis:

  • The antagonist's effect is quantified by measuring the inhibition of the MCH-induced fluorescence signal.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The discovery and development of MCHR1 antagonists like AMG 076 represent a promising therapeutic strategy for the treatment of obesity. This technical guide has provided an overview of the MCHR1 signaling pathway, a typical drug discovery workflow, and detailed experimental considerations for the synthesis and characterization of these compounds. The provided quantitative data and protocols serve as a valuable resource for researchers in the field of metabolic drug discovery. Further research and development in this area will continue to refine the design of MCHR1 antagonists with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Structure-Activity Relationship of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. It delves into the MCHR1 signaling pathway, key chemical scaffolds, and the experimental protocols used to characterize these compounds. The development of MCHR1 antagonists has been a significant focus for treating obesity and other metabolic and neurological disorders, though it has faced challenges, primarily related to off-target effects such as cardiotoxicity.[1][2][3]

The MCHR1 Signaling Pathway

Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[4][5] Its endogenous ligand is the cyclic neuropeptide Melanin-Concentrating Hormone (MCH). Upon MCH binding, MCHR1 activates multiple intracellular signaling cascades by coupling to different G protein subtypes, primarily Gαi and Gαq.[4][6][7][8]

  • Gαi-Mediated Pathway: Coupling to the Gαi subunit leads to the inhibition of adenylyl cyclase. This action decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[6] This pathway is linked to the inhibition of neuronal activation.[6]

  • Gαq-Mediated Pathway: Coupling to the Gαq subunit activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][7][8][9]

These pathways modulate gene transcription and cellular proliferation, ultimately mediating the physiological effects of MCH.[6]

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Couples Gaq Gαq MCHR1->Gaq Couples AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces PLC Phospholipase C (PLC) IP3_Ca IP3 / Ca²⁺ Release PLC->IP3_Ca Increases MAPK MAPK/ERK Pathway PLC->MAPK Activates MCH MCH MCH->MCHR1 Activates Antagonist Antagonist Antagonist->MCHR1 Blocks Gai->AC Inhibits Gaq->PLC Activates PKA PKA cAMP->PKA Reduces Neuronal Neuronal Activation PKA->Neuronal Inhibits Gene Gene Transcription Cell Proliferation MAPK->Gene Modulates Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screen: MCHR1 Radioligand Binding Assay B Functional Assay: cAMP Accumulation or Ca²⁺ Mobilization A->B Confirm Hits C Safety Screen: hERG Inhibition Assay B->C Assess Safety D Pharmacokinetic Profiling C->D Select Leads E Efficacy Models (e.g., DIO mice) D->E Test in Animals

References

A Deep Dive into the MCHR1 Antagonist SNAP-7941: Binding Affinity, Selectivity, and Functional Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of the potent and selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, SNAP-7941. This document details the experimental methodologies for the key assays cited and presents quantitative data in a structured format for ease of comparison. Furthermore, it includes visualizations of the MCHR1 signaling pathway and a typical experimental workflow to facilitate a deeper understanding of the underlying biological processes and analytical procedures.

Introduction to MCHR1 and SNAP-7941

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and emotional responses.[1] The endogenous ligand for MCHR1 is the neuropeptide Melanin-Concentrating Hormone (MCH).[1] Antagonism of MCHR1 has been investigated as a potential therapeutic strategy for obesity, anxiety, and depression.[2]

SNAP-7941 is a high-affinity, selective MCHR1 antagonist that has been instrumental in characterizing the physiological roles of this receptor.[2][3] Its favorable pharmacological properties have made it a valuable tool for both in vitro and in vivo studies.[3][4]

Binding Affinity of SNAP-7941 for MCHR1

The binding affinity of SNAP-7941 to MCHR1 has been determined using various in vitro assays, primarily radioligand binding and functional assays. The data consistently demonstrates the high potency of this antagonist.

Parameter Value (nM) Assay Type Cell Line/Tissue Species Reference
Kb0.57[3H]phosphoinositide accumulationMammalian cell line expressing hMCHR1Human[3]
Kd0.18Saturation binding with [3H]SNAP-7941COS-7 cells expressing hMCHR1Human[3]
Ki15 ± 0.11Displacement of [3H]SNAP-7941 by MCHCOS-7 cells expressing hMCHR1Human[3]
Ki3.91 ± 0.74Competitive bindingCHO-K1-hMCHR1 cellsHuman[5]
Ki2Radioligand bindingRat MCHR1Rat[6]
pA29.24[3H]phosphoinositide accumulationMammalian cell line expressing hMCHR1Human[3]
pKd9.7Functional assayNot specifiedHuman[6]
IC503Inhibition of [125I]-MCH bindingIMR-32 cell membranesHuman[6]
IC5015Inhibition of MCH-induced [Ca2+] fluxIMR-32 cellsHuman[6]

Selectivity Profile of SNAP-7941

A critical aspect of a pharmacological tool is its selectivity for the intended target over other related and unrelated receptors. SNAP-7941 exhibits high selectivity for MCHR1.

Receptor Selectivity (fold) Assay Type Reference
MCHR2>1,000Functional Assay[3]
5-HT2c>1,000Not specified[3]
Galanin Receptor>1,000Not specified[3]
Neuropeptide Y (NPY) Receptor>1,000Not specified[3]
Adrenergic Beta-3 Receptor (ADRB3)High (Ki = 14.5 ± 0.3 µM)Competitive Binding[7][8]
Dopamine D2 ReceptorKi = 2800 nMDisplacement of [3H]spiperone[6]

MCHR1 Signaling Pathways

MCHR1 activation by MCH initiates downstream signaling through coupling to multiple G-protein families, primarily Gi/o and Gq. This dual coupling leads to a range of intracellular responses.[9][10]

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates ERK ERK Phosphorylation MCHR1->ERK Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Response Cellular Responses (e.g., appetite regulation, mood) cAMP->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases Ca2->Response ERK->Response SNAP7941 SNAP-7941 SNAP7941->MCHR1 Blocks

MCHR1 Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key assays used to characterize SNAP-7941.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (competitor) by measuring its ability to displace a labeled ligand from the receptor.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from HEK293 cells expressing MCHR1) B Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [¹²⁵I]-MCH) - Increasing concentrations of unlabeled SNAP-7941 A->B C Incubate for 90 min B->C D Separate Bound from Free Radioligand (Rapid vacuum filtration over GF/C filters) C->D E Wash Filters to Remove Unbound Radioligand D->E F Quantify Radioactivity on Filters (Scintillation Counting) E->F G Data Analysis (Non-linear regression to determine IC₅₀ and calculate Kᵢ) F->G

Radioligand Competition Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation:

    • HEK-293 cells stably expressing human MCHR1 are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.[11]

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

    • The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C.[11] Protein concentration is determined using a standard assay (e.g., BCA assay).[11]

  • Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 200-250 µL.[11]

    • To each well, add the following in order:

      • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA).

      • Increasing concentrations of unlabeled SNAP-7941.

      • A fixed concentration of radioligand (e.g., 0.06-0.1 nM [Phe13, [125I]Tyr19]-MCH).

      • Membrane preparation (0.5-1.0 µg of protein).

    • For determining non-specific binding, a high concentration of an unlabeled ligand is used.

    • The plate is incubated for 90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer containing polyethyleneimine (PEI).[11]

    • The filters are washed multiple times with an ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assays

Functional assays measure the ability of an antagonist to block the cellular response induced by the agonist.

Calcium Mobilization Assay:

  • Cell Culture:

    • Cells expressing MCHR1 (e.g., IMR-32 or HEK293) are seeded in a 96-well plate.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Cells are pre-incubated with varying concentrations of SNAP-7941.

  • Agonist Stimulation:

    • Cells are stimulated with a fixed concentration of MCH (typically the EC80).[12]

  • Signal Detection:

    • Changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis:

    • The inhibitory effect of SNAP-7941 is quantified, and an IC50 value is determined.

[3H]Phosphoinositide Accumulation Assay:

  • Cell Labeling:

    • Cells expressing MCHR1 are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Assay Conditions:

    • The assay is performed in the presence of LiCl, which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Incubation:

    • Cells are pre-incubated with varying concentrations of SNAP-7941.

  • Agonist Stimulation:

    • Cells are stimulated with MCH.

  • Extraction and Quantification:

    • The reaction is stopped, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis:

    • The data are used to perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.[3]

Conclusion

SNAP-7941 is a well-characterized, potent, and selective MCHR1 antagonist. The data summarized in this guide highlight its high binding affinity for MCHR1 and its excellent selectivity over other receptors. The detailed experimental protocols provide a foundation for researchers to design and execute studies aimed at further elucidating the role of the MCH system in health and disease. The provided visualizations of the MCHR1 signaling pathway and a standard binding assay workflow offer a clear conceptual framework for understanding the molecular mechanisms and experimental approaches in this field of research.

References

The Pharmacokinetic Profile of MCHR1 Antagonist KRX-104130: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile of the novel Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, KRX-104130. This compound has been identified as a potent MCHR1 antagonist with a favorable safety profile, specifically bred to overcome the cardiotoxicity issues that have plagued earlier MCHR1 antagonist candidates.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its continued development and potential therapeutic applications in metabolic disorders.

MCHR1 Signaling Pathway

The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, and its effects are primarily mediated through the MCHR1, a G-protein coupled receptor (GPCR). Upon binding of the MCH neuropeptide, MCHR1 can couple to inhibitory (Gαi) or activating (Gαq) G-proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, coupling with Gαq activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) concentrations.[3][4][5] MCHR1 antagonists, such as KRX-104130, competitively bind to this receptor, blocking the downstream signaling cascades initiated by MCH.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates MCH MCH (Ligand) MCH->MCHR1 Binds & Activates Antagonist KRX-104130 (Antagonist) Antagonist->MCHR1 Binds & Blocks AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Ca2_plus Intracellular Ca2+ PLC->Ca2_plus Increases

Figure 1: MCHR1 Antagonist Mechanism of Action.

Pharmacokinetic Profile of KRX-104130

Pharmacokinetic studies are essential to characterize the in vivo behavior of a drug candidate. The following data for KRX-104130 were obtained from studies in mice.

Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of KRX-104130 in Mice

ParameterSymbolValue (Mean ± SD)Unit
Area Under the Curve (0 to t)AUCt-04.55 ± 0.22µg∙h/mL
Half-lifeT1/25.71 ± 1.03h
ClearanceCL2.21 ± 0.11L/kg/h
Steady-State Volume of DistributionVss14.16 ± 0.72L/kg

Data sourced from a study involving intravenous administration of 10 mg/kg KRX-104130 to three mice.[1]

Experimental Protocols

While the specific, detailed experimental protocol for the pharmacokinetic study of KRX-104130 is not publicly available, a typical preclinical in vivo pharmacokinetic workflow was likely followed. This generally involves several key stages from compound administration to data analysis.

General Experimental Workflow

The process begins with the preparation and administration of the test compound to animal subjects. Blood samples are then collected at predetermined time points. These samples are processed to isolate plasma, which is subsequently analyzed using sensitive bioanalytical techniques to quantify the drug concentration. Finally, the concentration-time data is used to calculate key pharmacokinetic parameters.

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Compound Administration (e.g., IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Followed by Processing Plasma Isolation (Centrifugation) Sampling->Processing Leads to Quantification LC-MS/MS Analysis Processing->Quantification For PK_Calc Pharmacokinetic Parameter Calculation Quantification->PK_Calc Generates Concentration-Time Data Report Data Interpretation & Reporting PK_Calc->Report For

Figure 2: Generalized Preclinical Pharmacokinetic Workflow.
Methodologies

  • Animal Model: The study likely utilized standard laboratory mouse strains (e.g., C57BL/6 or BALB/c). Animals would have been acclimated and housed under controlled conditions.

  • Drug Administration: For the intravenous (IV) study, KRX-104130 was administered at a dose of 10 mg/kg.[1] The compound would have been dissolved in a suitable vehicle for injection.

  • Sample Collection: Blood samples would be collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Plasma concentrations of KRX-104130 would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate quantification.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using non-compartmental analysis with software such as WinNonlin® to calculate the pharmacokinetic parameters listed in Table 1.

References

MCHR1 Antagonists and the Brain: A Technical Guide to Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a significant target in the development of therapeutics for obesity and other central nervous system (CNS) disorders. MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and sleep. For MCHR1 antagonists to exert their therapeutic effects in these areas, they must effectively cross the highly selective blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the BBB permeability of MCHR1 antagonists, presenting key quantitative data, detailed experimental protocols for permeability assessment, and visual representations of associated pathways and workflows. Central to the anti-obesity effects of MCHR1 antagonists is their ability to penetrate the brain and modulate neuronal circuits involved in appetite and energy expenditure.[1][2][3][4] Studies have demonstrated that antagonists with poor BBB penetration are ineffective in reducing food intake and body weight, highlighting the critical importance of this pharmacokinetic property.[1][3]

Quantitative Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the BBB is quantified by several parameters, most notably the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). These values provide a measure of the extent to which a compound penetrates and accumulates in the brain. The following table summarizes available quantitative data for several prominent MCHR1 antagonists.

CompoundSpeciesKpKp,uuMethodReference
SNAP 94847 Rat2.3Not ReportedIn vivo tissue distribution[5]
AZD1979 MouseNot ReportedNot ReportedIn vivo CNS receptor binding[6][7]
NGD-4715 Not ReportedBrain PenetrantNot ReportedPreclinical development data[2][8]
DABA-822 MouseLimitedNot ReportedIn vivo functional assays[3][4]

Note: Comprehensive and directly comparable quantitative BBB permeability data for all MCHR1 antagonists is not extensively published in a single source. The data presented is synthesized from various preclinical studies. The term "Brain Penetrant" indicates that the source reported CNS activity, implying BBB penetration, but did not provide a specific quantitative value.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A multi-tiered approach is often employed to evaluate the BBB permeability of MCHR1 antagonists, starting with high-throughput in vitro assays and progressing to more complex in vivo models.

In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[9][10][11][12]

Objective: To estimate the passive permeability of MCHR1 antagonists across a lipid-infused artificial membrane, simulating the BBB.

Methodology:

  • Membrane Preparation: A filter plate's hydrophobic PVDF membrane is coated with a lipid solution (e.g., porcine polar brain lipid in dodecane) to form an artificial membrane.[12]

  • Compound Preparation: The MCHR1 antagonist is dissolved in a buffer solution at a known concentration to create the donor solution.

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The donor solution is then added to the filter plate.

  • Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.[9]

  • Quantification: Following incubation, the concentration of the MCHR1 antagonist in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    Where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time. Compounds are typically classified as having high, medium, or low permeability based on their Pe values.

In Vivo Assessment: In Situ Brain Perfusion

The in situ brain perfusion technique provides a more physiologically relevant measure of BBB transport by utilizing the intact microvasculature of a live, anesthetized animal.[13][14][15][16][17]

Objective: To quantify the rate of transport of an MCHR1 antagonist across the BBB in its natural environment.

Methodology:

  • Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is surgically exposed and cannulated.

  • Perfusion: The animal is perfused with a physiological buffer containing a known concentration of the radiolabeled or fluorescently tagged MCHR1 antagonist for a short duration (e.g., 5-60 seconds).[15]

  • Termination and Brain Removal: The perfusion is stopped, the animal is decapitated, and the brain is rapidly removed and dissected.

  • Sample Analysis: The amount of the MCHR1 antagonist that has entered the brain tissue is quantified by scintillation counting or fluorescence measurement.

  • Calculation of Permeability-Surface Area (PS) Product: The PS product, representing the unidirectional influx clearance, is calculated.

In Vivo Assessment: Brain Microdialysis

Brain microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid in a freely moving animal, providing a dynamic assessment of BBB penetration.[13]

Objective: To determine the unbound concentration of an MCHR1 antagonist in the brain over time and calculate the Kp,uu.

Methodology:

  • Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest in an anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion and Sampling: The microdialysis probe is perfused with a physiological solution at a slow, constant flow rate. The MCHR1 antagonist is administered systemically (e.g., intravenously or orally). Dialysate samples are collected at regular intervals.

  • Sample Analysis: The concentration of the MCHR1 antagonist in the dialysate is measured using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound brain concentration is plotted over time, and pharmacokinetic parameters, including the Kp,uu, are calculated by comparing the area under the curve (AUC) of the unbound brain concentration to the unbound plasma concentration.

Visualizing Key Pathways and Processes

MCHR1 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1. MCHR1 antagonists block these downstream effects.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Changes in Gene Expression Ca_release->Gene_Expression PKC->Gene_Expression

Caption: MCHR1 signaling through Gαi and Gαq pathways.

Experimental Workflow for BBB Permeability Assessment

The following diagram outlines a typical workflow for assessing the blood-brain barrier permeability of a novel MCHR1 antagonist.

BBB_Permeability_Workflow start Novel MCHR1 Antagonist Synthesis in_vitro In Vitro Screening (e.g., PAMPA) start->in_vitro low_perm Low Permeability in_vitro->low_perm Results high_perm High Permeability in_vitro->high_perm Results optimize Chemical Optimization low_perm->optimize in_vivo In Vivo Studies (e.g., In Situ Perfusion, Microdialysis) high_perm->in_vivo optimize->in_vitro pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd candidate Lead Candidate Selection pk_pd->candidate

Caption: A tiered approach to assessing MCHR1 antagonist BBB permeability.

Conclusion

The successful development of centrally acting MCHR1 antagonists is intrinsically linked to their ability to efficiently cross the blood-brain barrier. A thorough understanding and accurate assessment of BBB permeability are therefore paramount in the drug discovery and development process. This guide has provided a summary of the available quantitative data, detailed key experimental protocols, and visualized the underlying biological and experimental frameworks. By employing a systematic approach to evaluating BBB permeability, researchers can more effectively identify and optimize MCHR1 antagonist candidates with the desired pharmacokinetic profile for therapeutic success.

References

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Obesity and Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a significant target in the scientific community for the development of therapeutics aimed at treating obesity and related metabolic disorders. This G-protein coupled receptor, primarily expressed in the brain, plays a crucial role in regulating energy homeostasis, food intake, and body weight. This technical guide provides a comprehensive overview of the core aspects of MCHR1, including its signaling pathways, the effects of its antagonism demonstrated in preclinical models, and detailed protocols for key experimental assays. The quantitative data from various studies are summarized for comparative analysis, and logical relationships and experimental workflows are visually represented to facilitate understanding.

Introduction: MCHR1 in Energy Homeostasis

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta, regions of the brain long associated with the regulation of feeding behavior.[1] MCH exerts its effects through two identified receptors, MCHR1 and MCHR2.[2] In rodents, MCHR1 is the sole functional receptor, making it a valuable model for studying the physiological roles of MCH signaling.[3]

The involvement of the MCH-MCHR1 system in energy balance is well-established. Central administration of MCH stimulates food intake and increases body weight, while genetic deletion of MCH or MCHR1 in mice results in a lean phenotype, characterized by hypophagia, hyperactivity, and resistance to diet-induced obesity.[4][5] These findings have positioned MCHR1 as a promising therapeutic target for anti-obesity drugs, leading to the development of numerous small molecule antagonists.[6]

MCHR1 Signaling Pathways

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o and Gαq proteins to initiate downstream signaling cascades.[7][8]

  • Gαi/o-Mediated Pathway: Activation of the Gαi/o pathway by MCH binding to MCHR1 leads to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[9]

  • Gαq-Mediated Pathway: The coupling of MCHR1 to Gαq activates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9]

  • Convergence on ERK Signaling: Both the Gαi/o and Gαq pathways can converge on the activation of the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and differentiation.[10]

The diagram below illustrates the primary signaling cascades initiated by MCHR1 activation.

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK Activation PKA->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Orexigenic Effects) Ca2->Cellular_Response PKC->ERK ERK->Cellular_Response

MCHR1 Signaling Pathways

Quantitative Data on MCHR1 Antagonists

A variety of small molecule MCHR1 antagonists have been developed and characterized. The following tables summarize key quantitative data for some of the most cited compounds.

Table 1: In Vitro Binding Affinities and Functional Potencies of MCHR1 Antagonists

CompoundReceptor SpeciesAssay TypeParameterValue (nM)Reference(s)
T-226296 HumanCompetition BindingIC₅₀5.5[11][12]
RatCompetition BindingIC₅₀8.6[11][12]
HumancAMP AccumulationIC₅₀160[13]
HumanCa²⁺ MobilizationIC₅₀~100[13]
SNAP-7941 HumanCompetition BindingKᵢ15[14]
HumanFunctional Assay (PI)Kᵦ0.57[10]
HumanSaturation BindingKₔ0.18[10]
GW803430 HumanFunctional AssaypIC₅₀9.3[15]
HumanFunctional AssayIC₅₀~13[15]
HumanCompetition BindingKᵢ3.8[16]
SNAP-94847 HumanCompetition BindingKᵢ1.69[16]
AZD1979 HumanCompetition BindingKᵢ12.2[16]
BMS-819881 HumanCompetition BindingKᵢ10.4[16]
KRX-104130 HumanFunctional AssayIC₅₀20[17]

Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obesity (DIO) Models

CompoundAnimal ModelDietDosing Regimen% Body Weight ReductionReference(s)
GW803430 DIO C57BL/6J MiceHigh-Fat0.3, 3, 15 mg/kg, p.o., daily6.2%, 12.1%, 13.1% (sustained)[15]
SNAP-7941 DIO RatsHigh-Fat10 mg/kg, i.p., twice daily for 7 daysSignificant reduction in weight gain[14][18]
AZD1979 DIO MiceHigh-FatDose-dependentDose-dependent reduction[2]
Beagle DogsN/ADose-dependentDose-dependent reduction[2]
GPS18169 DIO C57BL/6 MiceHigh-Fat (60% kcal)5 and 10 mg/kg, i.p., daily for 12 weeksSignificant improvement in body weight gain[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of MCHR1.

MCHR1 Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of a test compound for MCHR1.

  • Workflow Diagram:

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Membranes (HEK293 cells expressing hMCHR1) Start->Prepare_Membranes Incubate Incubate: - Membranes - Radioligand ([¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) - Test Compound (various concentrations) Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (Calculate IC₅₀ and Kᵢ) Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
  • Materials:

    • Membranes from HEK293 cells stably expressing human MCHR1.

    • Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH (e.g., 0.06-0.1 nM).[19]

    • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.[19]

    • Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.[19]

    • Test compounds at various concentrations.

    • 96-well GFC filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from HEK293 cells expressing hMCHR1 by dounce homogenization and differential centrifugation.[19]

    • In a 96-well plate, incubate 0.5-1.0 µg of membrane protein with 0.06-0.1 nM [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH and varying concentrations of the test compound in a total volume of 0.2 mL of Binding Buffer.

    • Incubate for 90 minutes at room temperature.[19]

    • Terminate the reaction by rapid vacuum filtration over a 96-well GFC filter plate pre-coated with 1% BSA.

    • Wash the filters three times with 0.4 mL of ice-cold Wash Buffer.[19]

    • Dry the filters and add scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of an MCHR1 antagonist to reverse the MCH-mediated inhibition of cAMP production.

  • Workflow Diagram:

cAMP Accumulation Assay Workflow
  • Materials:

    • CHO-K1 cells stably expressing human MCHR1.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • MCH (agonist).

    • Forskolin (B1673556).

    • Test compounds (antagonists).

    • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • Procedure:

    • Seed CHO-MCHR1 cells in a 96-well plate and culture overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test antagonist for 20-30 minutes.

    • Add a fixed concentration of MCH followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

    • Generate a dose-response curve to determine the IC₅₀ of the antagonist in reversing the MCH-induced inhibition of forskolin-stimulated cAMP production.[13]

Diet-Induced Obesity (DIO) Mouse Model

This in vivo protocol is used to evaluate the anti-obesity effects of MCHR1 antagonists.

  • Workflow Diagram:

DIO_Model Start Start Acclimatize Acclimatize C57BL/6J mice Start->Acclimatize Induce_Obesity Induce obesity with High-Fat Diet (e.g., Research Diets D12492, 60% kcal fat) for 8-12 weeks Acclimatize->Induce_Obesity Treat Treat obese mice with MCHR1 Antagonist or Vehicle (e.g., daily oral gavage) Induce_Obesity->Treat Monitor Monitor: - Body weight - Food and water intake - Energy expenditure (metabolic cages) Treat->Monitor Analyze Analyze Data (Compare treatment vs. vehicle groups) Monitor->Analyze End End Analyze->End

Diet-Induced Obesity Model Workflow
  • Materials:

    • Male C57BL/6J mice (6-8 weeks old).

    • High-Fat Diet (HFD), e.g., Research Diets D12492 (60% kcal from fat).[4][20]

    • Control Diet (e.g., Research Diets D12450B, 10% kcal from fat).[4][20]

    • MCHR1 antagonist and vehicle.

    • Metabolic cages for measuring food intake, water intake, and energy expenditure (e.g., TSE PhenoMaster/LabMaster or similar system).[6][12]

  • Procedure:

    • Acclimatize mice to the housing facility for at least one week.

    • Induce obesity by feeding mice the HFD ad libitum for 8-12 weeks. A control group is fed the control diet.[21]

    • After the induction period, randomize the obese mice into treatment and vehicle control groups.

    • Administer the MCHR1 antagonist or vehicle daily (e.g., via oral gavage) for a specified duration (e.g., 4 weeks).

    • Monitor body weight and food and water intake regularly (e.g., daily or weekly).

    • At specified time points, place mice in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and locomotor activity to determine energy expenditure.[6][12][22]

    • At the end of the study, collect blood and tissues for further analysis (e.g., plasma levels of glucose, insulin (B600854), lipids; fat pad weights).

    • Analyze the data to compare the effects of the MCHR1 antagonist to the vehicle control on body weight, food intake, energy expenditure, and other metabolic parameters.

Clinical Development and Future Perspectives

Despite the compelling preclinical data, the clinical development of MCHR1 antagonists for obesity has been challenging. Several compounds have entered Phase I and II clinical trials, but none have successfully reached the market.[4][23] The primary hurdles have included insufficient efficacy in humans and off-target effects, such as cardiovascular risks associated with hERG channel binding.[17][24]

Nevertheless, the MCH-MCHR1 system remains a scientifically validated target for the treatment of obesity. Future research may focus on developing more selective and potent antagonists with improved pharmacokinetic and safety profiles. Furthermore, exploring the role of MCHR1 in other aspects of metabolic syndrome, such as insulin resistance and hepatic steatosis, may open new avenues for therapeutic intervention.[23] The potential for MCHR1 antagonists in treating other conditions like anxiety and depression also warrants further investigation.[25]

Conclusion

MCHR1 plays a pivotal role in the central regulation of energy homeostasis, making it a key target for the development of anti-obesity therapeutics. This technical guide has provided an in-depth overview of the MCHR1 signaling pathways, a summary of quantitative data for several antagonists, and detailed protocols for essential experimental procedures. While clinical translation has faced obstacles, the wealth of preclinical evidence continues to support the potential of MCHR1 antagonism as a viable strategy to combat obesity and related metabolic disorders. Continued research and development in this area are crucial for unlocking the full therapeutic potential of targeting the MCH-MCHR1 system.

References

An In-depth Technical Guide to MCHR1 Signaling Pathways in Neuronal Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a critical role in regulating a diverse array of neuronal functions, including energy homeostasis, feeding behavior, sleep-wake cycles, mood, and reward pathways. As the primary receptor for the neuropeptide Melanin-Concentrating Hormone (MCH) in rodents, MCHR1 has emerged as a significant therapeutic target for obesity, anxiety, and depressive disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by MCHR1, detailed experimental protocols for their investigation, and a summary of quantitative pharmacological data for key ligands.

MCHR1 Receptor Overview and G Protein Coupling

MCHR1 is a class A GPCR that couples to multiple families of heterotrimeric G proteins, primarily the Gi/o and Gq families.[1][2] This dual coupling capability allows MCHR1 to initiate distinct and sometimes convergent intracellular signaling cascades, leading to a wide range of cellular responses in neurons.[3][4] The activation of these pathways is fundamental to MCH's role in modulating neuronal excitability, gene expression, and plasticity.[5][6]

  • Gαi/o Coupling: The interaction of MCHR1 with Gαi/o proteins is pertussis toxin (PTX)-sensitive. This pathway's primary function is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[7][8]

  • Gαq/11 Coupling: MCHR1 activation also engages Gαq/11 proteins, a PTX-insensitive pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][9]

Core MCHR1 Signaling Pathways

The engagement of different G proteins by MCHR1 initiates several downstream signaling cascades that are crucial for its function in neuronal regulation.

Gi-Mediated Inhibition of cAMP Pathway

The canonical Gi-mediated pathway is primarily inhibitory. Upon MCH binding, the activated Gαi subunit directly inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. The resulting decrease in cAMP levels reduces the activity of PKA, a key kinase that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and various ion channels. This pathway is associated with the inhibition of neuronal activation.[7]

G_i_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/oβγ MCHR1->Gi Activates G_alpha_i Gαi/o (activated) Gi->G_alpha_i AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_i->AC Inhibits PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: MCHR1 Gi-mediated signaling pathway.
Gq-Mediated Calcium Mobilization Pathway

The Gq pathway is primarily excitatory. Activated Gαq stimulates PLC, leading to the generation of IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored Ca2+ into the cytoplasm.[3] This increase in intracellular Ca2+ can activate various calcium-dependent enzymes and modulate ion channel activity. Concurrently, DAG activates PKC, which phosphorylates a wide range of cellular proteins, influencing neuronal function and gene transcription.[7]

G_q_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gαqβγ MCHR1->Gq Activates G_alpha_q Gαq (activated) Gq->G_alpha_q PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha_q->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 Intracellular Ca²⁺ ↑ ER->Ca2 Releases Ca²⁺ Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Caption: MCHR1 Gq-mediated signaling pathway.
Extracellular Signal-Regulated Kinase (ERK) Pathway

MCHR1 activation robustly stimulates the phosphorylation and activation of ERK1/2 (also known as p44/p42 MAPK).[10][11] This pathway is a critical convergence point for GPCR signaling and plays a key role in neuronal plasticity, survival, and differentiation.[10] The activation of ERK by MCHR1 is complex:

  • Direct Activation (via Gi): MCH acting alone can induce ERK phosphorylation through a PTX-sensitive Gi-coupled mechanism.[10]

  • Synergistic Activation (via Gq): In the presence of agents that increase cAMP (e.g., forskolin (B1673556) or agonists for Gs-coupled receptors), MCH synergistically enhances ERK phosphorylation. This synergistic effect is PTX-insensitive and mediated by the Gq pathway, requiring the activity of PLC, PKC, and Src kinase.[10][12]

ERK_Pathway cluster_synergy Synergy MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Direct Activation Gq Gαq MCHR1->Gq Synergistic Activation Ras Ras Gi->Ras PTX-sensitive PLC PLC Gq->PLC Gs_agonist Gs Agonist (e.g., Forskolin) GsR Gs-coupled Receptor Gs_agonist->GsR Gs Gαs GsR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Ras PTX-insensitive PKC PKC PLC->PKC PKC->Ras PTX-insensitive Src Src Src->Ras PTX-insensitive Raf Raf (B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription Neuronal Plasticity ERK->Transcription

Caption: MCHR1-mediated ERK activation pathways.

Quantitative Pharmacology of MCHR1 Ligands

The development of selective MCHR1 agonists and antagonists has been crucial for elucidating the receptor's function. The tables below summarize key quantitative data for MCH and representative antagonists.

Table 1: Binding Affinities of MCHR1 Ligands

CompoundReceptor SpeciesAssay TypeRadioligandKi / Kd (nM)Citation(s)
MCHHumanSaturation Binding[125I]MCH0.35 (Kd)[13]
MCHHumanSaturation Binding[125I]MCH3.1 (Kd)[14]
SNAP-94847HumanCompetition Binding-2.2 (Ki)[15]
SNAP-94847HumanSaturation Binding-0.53 (Kd)[15]
MCH-1 antagonist 1HumanCompetition Binding-2.6 (Ki)[4][16]
BMS-819881RatCompetition Binding-7.0 (Ki)[4][16]
TC-MCH 7cHumanCompetition Binding-3.4 (Ki)[4]
AZD1979HumanCompetition Binding-~12 (IC50)[4][16]

Table 2: Functional Potencies of MCHR1 Ligands

CompoundAssay TypeCell LineParameterEC50 / IC50 (nM)Citation(s)
MCHCalcium MobilizationCHOEC503.9[4][16]
MCHCalcium MobilizationHEK293EC500.70[17]
MCHcAMP InhibitionHEK293EC501.8[17]
MCHReceptor RedistributionU2OSEC50~400[18]
MCHERK PhosphorylationSH-SY5YEC50~0.1 - 1.0[6]
SNAP-94847Calcium MobilizationHEK293 (rat MCHR1)IC50230[15]
KRX-104130Binding Assay-IC5020[19]
ATC0065Competition Binding-IC5015.7[4]
MCHR1 antagonist 2-IMR-32IC5065[4][16]

Key Experimental Methodologies

Investigating MCHR1 signaling requires a suite of molecular and cellular assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the interaction between a ligand and MCHR1, typically using membranes from cells expressing the receptor. It is used to determine binding affinity (Kd), receptor density (Bmax), and the binding potential of unlabeled compounds (Ki).

Methodology:

  • Membrane Preparation: Harvest HEK293 or CHO cells stably expressing MCHR1. Homogenize cells in ice-cold buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA) and centrifuge to pellet nuclei and debris. Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer and determine protein concentration.[20]

  • Binding Reaction: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 5-10 µg) with a radiolabeled ligand (e.g., [125I]MCH) in binding buffer. For saturation experiments, use increasing concentrations of the radioligand. For competition experiments, use a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.[19]

  • Define Non-Specific Binding: In parallel wells, add a high concentration of unlabeled MCH (e.g., 1 µM) to saturate receptors and determine non-specific binding.[19]

  • Incubation: Incubate plates for 60-90 minutes at room temperature or 27°C to reach equilibrium.[19][20]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.[20]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[20]

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Analyze data using non-linear regression (e.g., Prism) to determine Kd, Bmax, and IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare MCHR1-expressing cell membranes start->prep reagents Add membranes, radioligand (& test compound) to plate prep->reagents nsb Add excess unlabeled ligand for non-specific binding (NSB) control reagents->nsb incubate Incubate to equilibrium (e.g., 90 min, 27°C) reagents->incubate nsb->incubate harvest Rapidly filter contents through glass fiber filter incubate->harvest wash Wash filter with ice-cold buffer harvest->wash count Measure radioactivity (scintillation counting) wash->count analyze Calculate specific binding (Total - NSB) Analyze via non-linear regression count->analyze end Determine Kd / Ki analyze->end

Caption: Experimental workflow for an MCHR1 radioligand binding assay.
Intracellular Calcium Flux Assay

This functional assay measures the Gq-mediated signaling of MCHR1 by detecting changes in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Plate HEK293 cells (or other suitable cells) expressing MCHR1 in a 96- or 384-well black-walled, clear-bottom plate. Allow cells to adhere overnight.[21]

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM) diluted in an appropriate buffer (e.g., HBSS). Incubate for 45-60 minutes at 37°C in the dark. Intracellular esterases will cleave the AM ester, trapping the dye inside the cells.[21][22]

  • Washing: Gently wash the cells 2-3 times with buffer to remove extracellular dye.[22]

  • Measurement: Place the plate in a fluorescent plate reader (e.g., FlexStation, FLIPR) equipped with an automated injection system.

  • Baseline Reading: Measure baseline fluorescence for a short period (e.g., 15-30 seconds).

  • Compound Addition: Inject the MCH agonist or antagonist into the wells and immediately begin measuring the fluorescence signal in real-time. The signal will increase rapidly as Ca2+ is released from the ER.[21]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline or the area under the curve. For agonists, generate dose-response curves to calculate EC₅₀ values. For antagonists, pre-incubate cells with the compound before adding a fixed concentration of MCH (at its EC₈₀) to determine IC₅₀ values.

Calcium_Assay_Workflow start Start plate Plate MCHR1-expressing cells in 96/384-well plate start->plate load Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Incubate ~60 min at 37°C plate->load wash Wash cells to remove extracellular dye load->wash read Place plate in fluorescent reader (e.g., FlexStation) wash->read baseline Measure baseline fluorescence read->baseline inject Inject agonist/antagonist and measure fluorescence in real-time baseline->inject analyze Quantify peak fluorescence over baseline inject->analyze end Determine EC₅₀ / IC₅₀ analyze->end

Caption: Experimental workflow for an MCHR1 intracellular calcium flux assay.
ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the increase in phosphorylated ERK1/2 (p-ERK) relative to total ERK levels.

Methodology:

  • Cell Culture and Starvation: Culture neuronal cells (e.g., SH-SY5Y) or HEK293-MCHR1 cells. Prior to stimulation, starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the starved cells with MCH for various time points (e.g., 0, 2, 5, 10, 30 minutes) or with different concentrations of MCH for a fixed time (e.g., 5 minutes) to determine the kinetics and dose-response of ERK activation.[10]

  • Lysis: Immediately terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane of antibodies and re-probe with an antibody for total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio of the total ERK signal for each sample.

Western_Blot_Workflow start Start culture Culture & serum-starve cells start->culture stimulate Stimulate with MCH (time course / dose response) culture->stimulate lyse Lyse cells in buffer with phosphatase inhibitors stimulate->lyse quantify Quantify total protein (BCA) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block probe_pERK Incubate with primary antibody (anti-p-ERK) block->probe_pERK probe_secondary Incubate with HRP-secondary antibody probe_pERK->probe_secondary detect Detect with ECL substrate and image probe_secondary->detect reprobe Strip and re-probe with anti-total ERK antibody detect->reprobe analyze Quantify bands (Densitometry) Calculate p-ERK / Total ERK ratio reprobe->analyze end Determine ERK Activation analyze->end

Caption: Experimental workflow for MCHR1-mediated ERK phosphorylation Western Blot.

Conclusion

The Melanin-Concentrating Hormone Receptor 1 is a multifaceted GPCR that utilizes Gi and Gq signaling pathways to exert profound control over neuronal activity. Its canonical pathways—cAMP inhibition, calcium mobilization, and ERK activation—are central to its role in regulating complex behaviors such as feeding, energy balance, and mood. The availability of potent and selective pharmacological tools, combined with robust in vitro assays, continues to advance our understanding of MCHR1 signaling and solidifies its position as a promising target for the development of novel therapeutics for metabolic and psychiatric disorders. This guide provides a foundational framework for researchers aiming to investigate this critical neuronal signaling system.

References

MCHR1 as a Therapeutic Target for Anxiety and Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), has emerged as a promising novel target for the treatment of anxiety and depression. MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions integral to mood, stress, and emotional regulation. Preclinical evidence robustly supports the hypothesis that antagonism of MCHR1 produces anxiolytic and antidepressant-like effects. This technical guide provides a comprehensive overview of the MCHR1 signaling pathway, summarizes key preclinical and clinical findings, details relevant experimental protocols, and outlines the therapeutic potential of MCHR1 antagonists.

Introduction: The MCH/MCHR1 System in Mood Regulation

Melanin-concentrating hormone (MCH) is a cyclic 19-amino-acid neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] MCH neurons project widely throughout the brain to regions implicated in the regulation of emotion and stress, such as the amygdala, hippocampus, and nucleus accumbens.[2][3][4][5] In rodents, the biological effects of MCH are mediated by a single G-protein coupled receptor, MCHR1.[1][2][6]

The involvement of the MCH/MCHR1 system in mood disorders is supported by several lines of evidence:

  • Anatomical Distribution: MCHR1 is densely expressed in limbic brain regions that are crucial for processing stress and emotion.[2][3][5]

  • Functional Studies: Central administration of MCH has been shown to induce anxiety- and depressive-like behaviors in animal models.[1] Conversely, genetic inactivation or pharmacological blockade of MCHR1 results in anxiolytic and antidepressant phenotypes.[1][7][8][9][10]

  • Stress Response: The MCH system is known to interact with and activate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the neurobiology of stress and depression.[1][2][3][5][11] MCHR1 antagonists may exert their effects, in part, by modulating this axis.[2][3]

These findings suggest that MCHR1 antagonists could offer a novel therapeutic strategy for anxiety and depression, potentially with a different mechanism of action and a faster onset than current treatments.[1][2]

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[4][5] Activation of MCHR1 by its endogenous ligand, MCH, initiates an intracellular signaling cascade that leads to the inhibition of neuronal activity.

The key steps in the MCHR1 signaling pathway are:

  • Ligand Binding: MCH binds to the extracellular domain of the MCHR1 receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The Gα protein exchanges GDP for GTP and dissociates from the βγ subunit.

  • Downstream Effector Modulation:

    • The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]

    • A reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[4][11]

    • MCHR1 activation can also lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, both of which contribute to a reduction in neuronal excitability.[5]

  • Other Pathways: MCHR1 activation has also been linked to the stimulation of the extracellular signal-regulated kinase (ERK) pathway and intracellular calcium mobilization.[12][13]

Blockade of this pathway by MCHR1 antagonists prevents the MCH-induced inhibition of neuronal circuits that are critical for the regulation of mood and affect, thereby producing anxiolytic and antidepressant effects.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi/o Gβγ MCHR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MCH MCH MCH->MCHR1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition Decreased Neuronal Excitability PKA->Neuronal_Inhibition Leads to Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks

Figure 1: MCHR1 Signaling Cascade.

Preclinical Evidence

A substantial body of preclinical research using various rodent models of anxiety and depression has demonstrated the efficacy of MCHR1 antagonists.

Animal Models of Anxiety

MCHR1 antagonists have shown potent anxiolytic effects in a range of behavioral paradigms.

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, exposed arms of a maze versus the enclosed, protected arms. Treatment with MCHR1 antagonists, such as TPI 1361-17, significantly increases the time spent and the number of entries into the open arms, which is indicative of an anxiolytic effect.[14]

  • Light-Dark Transition Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytic compounds increase the time spent in the brightly lit chamber. The MCHR1 antagonist TPI 1361-17 has been shown to be effective in this assay.[14]

  • Marble Burying Test: Compulsive, anxiety-related behavior is measured by the number of glass marbles a mouse buries. The MCHR1 antagonist GW803430 significantly decreased marble burying behavior.[15]

  • Genetic Models: Mice with a genetic knockout of the MCHR1 gene exhibit a baseline anxiolytic-like phenotype across multiple behavioral tests, including the open field, EPM, and social interaction tests.[8]

Animal Models of Depression

The antidepressant potential of MCHR1 antagonists has been confirmed in both acute and chronic models of depression.

  • Forced Swim Test (FST): This is the most common screening test for antidepressants. It measures behavioral despair by quantifying the time an animal spends immobile when placed in an inescapable cylinder of water. MCHR1 antagonists like SNAP-7941, ATC0065, ATC0175, and GW803430 significantly reduce immobility time, with an efficacy comparable to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875).[2]

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of depression-like immobility by suspending the mouse by its tail. MCHR1 knockout mice show antidepressant-like behavior in this test.[7]

  • Chronic Mild Stress (CMS): This is a more ethologically relevant model where rodents are exposed to a series of unpredictable, mild stressors over several weeks to induce a state resembling human depression. Chronic treatment with MCHR1 antagonists has been shown to reverse the effects of CMS.[7] Notably, CMS exposure increases the gene expression of MCHR1 in the hippocampus, an effect that is reversed by chronic fluoxetine treatment.[7]

  • Novelty-Suppressed Feeding (NSF): This test creates a conflict between the drive to eat and the fear of a novel environment. MCHR1 antagonists have demonstrated a rapid onset of action in this model, which is a potential advantage over traditional antidepressants.[2]

Neurochemical Effects

The behavioral effects of MCHR1 antagonists are associated with changes in key neurotransmitter systems involved in mood regulation.

  • Serotonin (5-HT) System: Genetic inactivation of MCHR1 has been shown to alter serotonergic neurotransmission. MCHR1 knockout mice have lower baseline levels of 5-HT in the prefrontal cortex and a blunted 5-HT response to stress.[8]

  • Dopamine (B1211576) System: MCH has been found to modulate dopamine signaling in the nucleus accumbens, a key region in the brain's reward circuitry.[3] This interaction may underlie the effects of MCHR1 antagonists on reward and motivation, which are often dysregulated in depression.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of representative MCHR1 antagonists.

Table 1: In Vitro Binding Affinities of MCHR1 Antagonists

CompoundReceptorSpeciesAffinity (Ki)Reference
BMS-819881MCHR1Human10 nM[16]
SNAP-94847MCHR1Human-[2][11]
GW803430MCHR1Human-[2][15]
TPI 1361-17MCHR1MouseHigh Affinity[14]

Note: Specific Ki values for all compounds were not consistently available in the reviewed literature.

Table 2: Efficacy of MCHR1 Antagonists in Animal Models of Depression & Anxiety

CompoundAnimal ModelSpeciesDose (mg/kg, p.o.)Key FindingReference
GW803430Forced Swim TestMouse3, 10Reduced immobility time[15]
GW803430Marble BuryingMouse3, 10, 30Decreased number of marbles buried[15]
TPI 1361-17Elevated Plus MazeMouse- (Central Admin)Increased time in open arms[3][14]
SNAP-7941Forced Swim TestRat-Reduced immobility time[2]
SNAP-94847Novelty-Suppressed Feeding--Rapid onset of action[2]

Clinical Development and Challenges

Despite the compelling preclinical data, the clinical development of MCHR1 antagonists has faced significant hurdles. Several compounds have entered Phase I clinical trials, primarily for obesity, but none have advanced to late-stage studies for either obesity or mood disorders.[16][17]

The main challenges include:

  • Cardiovascular Safety: A major issue for many MCHR1 antagonist candidates has been off-target effects, particularly high-affinity binding to the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[16][18][19][20] The structural similarities between MCHR1 ligands and hERG blockers have made it difficult to design compounds with a sufficient safety margin.[18][19][20]

  • Pharmacokinetics: Achieving adequate central nervous system (CNS) exposure has been another significant challenge for clinical programs.[21]

  • Lack of Efficacy: Some early clinical trials were discontinued (B1498344) due to a lack of efficacy, although these were primarily focused on weight loss.[17]

Future drug discovery efforts must focus on developing highly selective MCHR1 antagonists with favorable pharmacokinetic properties and a clean cardiovascular safety profile.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize MCHR1 antagonists.

MCHR1 Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the MCHR1 receptor.

  • Objective: To quantify the binding affinity (Ki or IC50) of a compound to MCHR1.

  • Materials:

    • Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing human MCHR1.[18]

    • Radioligand: A radiolabeled MCHR1 ligand, such as [¹²⁵I]-MCH or a radiolabeled antagonist like [¹¹C]SNAP-7941.[22] A non-radioactive, time-resolved fluorescence (TRF)-based assay using europium-labeled MCH (Eu-MCH) can also be used.[18]

    • Test Compounds: Serial dilutions of the antagonist being tested.

    • Assay Buffer: Typically contains HEPES, MgCl₂, CaCl₂, and bovine serum albumin (BSA).[18]

    • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Procedure:

    • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, and an excess of unlabeled ligand for non-specific binding) are incubated together in the assay buffer.[18] Incubation is typically performed for 60-90 minutes at room temperature.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.

    • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter or a suitable reader for TRF.

    • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of compound that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST) Protocol

This is a standard behavioral assay to screen for antidepressant activity.

  • Objective: To assess the antidepressant-like effect of a compound by measuring its ability to reduce behavioral despair.

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Acclimation: Animals (mice or rats) are acclimated to the testing room for at least 1 hour before the experiment.

    • Drug Administration: The test compound, vehicle, or a positive control (e.g., imipramine, fluoxetine) is administered at a specified time before the test (e.g., 30-60 minutes for acute studies).[15]

    • Test Session: Each animal is individually placed into the cylinder for a 6-minute session. The session is typically videotaped for later analysis.

    • Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The key measure is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water. The first 2 minutes are often considered a habituation period and are excluded from the analysis, with the final 4 minutes being scored.[12]

    • Data Analysis: The immobility time for each treatment group is compared using statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Drug_Discovery_Workflow cluster_Discovery Discovery & In Vitro cluster_Preclinical Preclinical In Vivo cluster_Clinical Clinical Trials HTS High-Throughput Screening Binding MCHR1 Binding Assay (Ki, IC50) HTS->Binding Identify Hits Functional Functional Assays (e.g., cAMP) Binding->Functional Confirm Activity Selectivity Selectivity Panel (hERG, etc.) Functional->Selectivity Assess Off-Targets PK Pharmacokinetics (ADME, CNS Exposure) Selectivity->PK Lead Optimization Anxiety Anxiety Models (EPM, LDT) PK->Anxiety Depression Depression Models (FST, TST, CMS) PK->Depression Efficacy Testing Tox Toxicology & Safety Pharmacology Anxiety->Tox Depression->Tox Safety Assessment Phase1 Phase I (Safety, Tolerability, PK) Tox->Phase1 IND Filing Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3

Figure 2: MCHR1 Antagonist Discovery Workflow.

Conclusion and Future Directions

The MCHR1 receptor remains a compelling and well-validated target for the development of novel anxiolytic and antidepressant medications.[1] Preclinical studies have consistently demonstrated that blocking MCHR1 signaling produces robust efficacy in a wide range of animal models. The potential for a rapid onset of action and a mechanism distinct from monoaminergic agents makes this target particularly attractive.[1][2]

The primary obstacle to clinical success has been the development of compounds with an acceptable safety profile, particularly concerning hERG channel inhibition, and suitable pharmacokinetic properties for CNS targets.[19][21] Future research should leverage structure-based drug design and advanced screening paradigms to identify novel chemical scaffolds that are potent and selective for MCHR1 while avoiding critical off-target liabilities. Overcoming these medicinal chemistry challenges will be crucial to finally translate the significant preclinical promise of MCHR1 antagonists into effective therapies for patients suffering from anxiety and depression.

References

Preclinical Profile of MCHR1 Antagonist SNAP-94847: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for SNAP-94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the MCH system.

Core Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative parameters reported for SNAP-94847.

Table 1: In Vitro Binding Affinity and Functional Activity of SNAP-94847
ParameterSpeciesCell Line/TissueValueReference
Binding Affinity (Ki) HumanStably transfected HEK-293 cells2.2 nM[1]
RatPEAKRAPID 293 cells expressing MCHR11.90 ± 0.08 nM[2]
Dissociation Constant (Kd) HumanCOS-7 cells expressing MCHR1530 pM[1]
Functional Antagonism (IC50) RatHEK293 cells (FLIPR Calcium Mobility Assay)230 nM[1]
Functional Antagonism (pA2) RatHEK293 cells ([3H]inositol phosphate (B84403) formation)7.81 ± 0.21[2]

FLIPR: Fluorometric Imaging Plate Reader

Table 2: Pharmacokinetic Profile of SNAP-94847 in Rats
ParameterRoute of AdministrationDoseValueReference
Bioavailability Oral10 mg/kg59%[1]
Plasma Clearance Oral10 mg/kg4.2 L/hr/kg[1]
Blood Clearance Oral10 mg/kg3.3 L/hr/kg[1]
Half-life (t1/2) Oral10 mg/kg5.2 h[1]
Table 3: In Vivo Efficacy of SNAP-94847 in Rodent Models
ModelSpeciesTreatmentKey FindingReference
Novelty Suppressed Feeding (NSF) 129S6/SvEvTac MiceAcute & Chronic (20 mg/kg, p.o.)Anxiolytic/antidepressant-like effect[3]
Light/Dark Box Paradigm (L/D) BALB/cJ MiceAcute & Chronic (20 mg/kg, p.o.)Significant increase in time spent in the light compartment[3][4]
Forced Swim Test (FST) BALB/cJ MiceAcute & ChronicNo significant effect[3]
Food-Reinforced Operant Responding Rats3-30 mg/kg, i.p.Decreased responding for high-fat food[5][6]
MCH-Induced Reinstatement of Food Seeking Rats30 mg/kg, i.p.Reversed MCH-induced reinstatement[5]

p.o.: per os (by mouth); i.p.: intraperitoneal

Signaling Pathways and Experimental Workflows

Visual representations of the MCHR1 signaling cascade and a typical experimental workflow for assessing antagonist activity are provided below using the DOT language for Graphviz.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Activity, Gene Expression) PKA->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Ca2_release->Cellular_Response Modulates ERK ERK PKC->ERK Activates ERK->Cellular_Response Modulates

Caption: MCHR1 Signaling Pathway.

In_Vivo_Antagonist_Workflow In Vivo Antagonist Efficacy Workflow Animal_Model Select Animal Model (e.g., BALB/cJ Mice) Acclimation Acclimation Period Animal_Model->Acclimation Drug_Admin Administer SNAP-94847 (e.g., 20 mg/kg, p.o.) or Vehicle Acclimation->Drug_Admin Behavioral_Test Behavioral Test (e.g., Light/Dark Box) Drug_Admin->Behavioral_Test After defined time Data_Collection Data Collection (e.g., Time in Light/Dark, Transitions) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: In Vivo Antagonist Efficacy Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to MCHR1.

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human MCHR1. The cells are homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay.

  • Binding Reaction: The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled MCHR1 ligand (e.g., [3H]SNAP-7941), and varying concentrations of the unlabeled test compound (SNAP-94847) in a binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA, pH 7.4).

  • Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled MCHR1 ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

FLIPR Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block MCH-induced intracellular calcium mobilization.

  • Cell Culture: HEK293 cells stably expressing the rat MCHR1 are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Varying concentrations of the antagonist (SNAP-94847) are added to the wells and pre-incubated for a defined period.

  • Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. The MCHR1 agonist, MCH, is added to the wells to stimulate the receptor. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The ability of SNAP-94847 to inhibit the MCH-induced calcium response is quantified. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antagonist.

Novelty Suppressed Feeding (NSF) Test

This behavioral model assesses anxiety- and depression-like behavior in rodents.

  • Apparatus: A novel, brightly lit open field arena (e.g., 50 x 50 x 40 cm). A single food pellet is placed on a small piece of white paper in the center of the arena.

  • Procedure: Mice are food-deprived for a period (e.g., 24 hours) before the test. On the test day, the mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

  • Drug Administration: SNAP-94847 or vehicle is administered orally (p.o.) at a specific time (e.g., 60 minutes) before the test.

  • Data Analysis: The latency to eat is the primary measure. A shorter latency is indicative of an anxiolytic-like effect. Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for potential effects on appetite.

Light/Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

  • Procedure: A mouse is placed in the center of the light compartment and allowed to explore the apparatus for a set period (e.g., 5 or 10 minutes).

  • Drug Administration: SNAP-94847 or vehicle is administered at a specific time before the test.

  • Data Analysis: The time spent in the light compartment, the number of transitions between the two compartments, and the total distance traveled are recorded and analyzed. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Forced Swim Test (FST)

This test is used to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

  • Procedure: The mouse is placed in the water for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.

  • Drug Administration: SNAP-94847 or vehicle is administered at a specific time before the test.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

References

A Technical Guide to the Comparative Binding Affinity of Antagonists at Human and Rat MCHR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinities of various antagonists for the human (hMCHR1) and rat (rMCHR1) melanin-concentrating hormone receptor 1. The information presented herein is intended to support research and development efforts targeting the MCHR1 pathway for therapeutic intervention in obesity, anxiety, and other metabolic and neurological disorders.

Introduction to MCHR1 and its Signaling Pathways

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis, appetite, and mood. In mammals, MCH binding to MCHR1 can activate multiple signaling pathways through its coupling to Gi and Gq proteins.[1]

Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[1] Both Gi and Gq pathways can also lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[2]

Due to its significant role in physiological processes, MCHR1 has emerged as a promising therapeutic target. The development of selective MCHR1 antagonists is a key area of interest for treating conditions like obesity and anxiety disorders.[3] Understanding the comparative binding affinities of these antagonists at human and rat MCHR1 is critical for the preclinical evaluation and translation of these drug candidates.

MCHR1 Signaling Pathway

MCHR1_Signaling cluster_receptor Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_erk MAPK/ERK Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Ras Ras Gi->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC Gq->PLC Gq->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC MEK MEK PKC->MEK Ras->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Cell Culture (h/rMCHR1 expressing cells) Membrane Membrane Preparation Culture->Membrane Incubation Incubation (Membranes + Radioligand + Antagonist) Membrane->Incubation Radioligand Radioligand ([125I]-MCH) Radioligand->Incubation Antagonist Test Antagonist (serial dilutions) Antagonist->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Non-linear Regression (IC50 determination) Counting->Analysis Ki_Calc Cheng-Prusoff Equation (Ki calculation) Analysis->Ki_Calc

References

MCHR1 Antagonism: A Technical Guide to Sleep Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), has emerged as a significant area of interest in the quest for novel therapeutic interventions for sleep disorders. MCH, a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, plays a crucial role in regulating sleep, especially rapid eye movement (REM) sleep.[1] Pharmacological blockade of its primary receptor in rodents, MCHR1, presents a promising strategy for modulating sleep-wake cycles. This technical guide provides an in-depth overview of the core aspects of MCHR1 antagonist research for sleep disorders, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαi/o and Gαq.[2] This dual coupling allows for the activation of diverse intracellular signaling cascades that ultimately modulate neuronal excitability and function.

Upon binding of MCH, the Gαi/o pathway is activated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. The activation of the Gαq pathway stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gai Gαi/o MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C (PLC) Gaq->PLC activates cAMP cAMP AC->cAMP Neuronal_Modulation Modulation of Neuronal Activity & Sleep-Wake Cycles cAMP->Neuronal_Modulation IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Ca2->Neuronal_Modulation

MCHR1 Signaling Cascade.

Key MCHR1 Antagonists in Sleep Research

A number of small molecule MCHR1 antagonists have been developed and evaluated in preclinical models for their effects on sleep. The following tables summarize the binding affinities and in vivo effects on sleep architecture for several prominent compounds.

Table 1: MCHR1 Antagonist Binding Affinity

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
SNAP-94847 Human MCHR1Radioligand Binding2.2-[3]
AZD1979 Human MCHR1--~12[4]
GW-803430 ----[3]
NGD-4715 ----[3]
AMG-076 ----[3]
Compound A Human MCHR1Radioligand Binding-44.1 ± 6.1[5]
Compound B Human MCHR1Radioligand Binding-26.6 ± 5.4[5]
KRX-104130 Human MCHR1TRF-Based Binding-20[6]
KRX-104137 Human MCHR1TRF-Based Binding-10[6]
KRX-104156 Human MCHR1TRF-Based Binding-50[6]
KRX-104161 Human MCHR1TRF-Based Binding-10[6]
KRX-104165 Human MCHR1TRF-Based Binding-60[6]

Table 2: In Vivo Effects of MCHR1 Antagonists on Sleep Architecture in Rodents

CompoundSpeciesDose (mg/kg)RouteEffect on NREM SleepEffect on REM SleepEffect on Sleep LatencyReference
Compound A Rat1, 3, 10, 20, 40SCDose-dependent decreaseDose-dependent decreaseProlonged[5]
Compound B Rat1, 3, 10, 20, 40SCDose-dependent decreaseDose-dependent decreaseProlonged[5]
Unnamed Rat-OralNo effectNo effect-[2]

Experimental Protocols

MCHR1 Radioligand Binding Assay

This protocol outlines a standard filtration binding assay to determine the affinity of test compounds for the MCHR1 receptor.

Radioligand_Binding_Assay A Prepare Membranes from MCHR1-expressing cells B Incubate Membranes with Radioligand ([125I]-MCH) and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity on Filters D->E F Data Analysis: Calculate Ki or IC50 E->F

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Homogenize cells stably expressing MCHR1 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[7]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10-20 minutes) to pellet the membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7]

    • Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.[7]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 3-20 µg of protein), a fixed concentration of radioligand (e.g., [¹²⁵I]MCH), and varying concentrations of the test compound in a final volume of 200-250 µL of binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).[7]

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[7]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled MCHR1 ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC₅₀ or Kᵢ values for the test compound.

Rodent EEG/EMG Sleep Study

This protocol describes the surgical implantation of electrodes and subsequent recording and analysis of electroencephalogram (EEG) and electromyogram (EMG) data to assess the effects of MCHR1 antagonists on sleep-wake states in rodents.[8][9][10]

Rodent_Sleep_Study A Surgical Implantation of EEG and EMG Electrodes B Post-operative Recovery (1 week) A->B C Habituation to Recording Chamber B->C D Baseline EEG/EMG Recording (24h) C->D E Administration of MCHR1 Antagonist or Vehicle D->E F Post-dosing EEG/EMG Recording E->F G Sleep Scoring and Data Analysis F->G

Rodent EEG/EMG Sleep Study Workflow.

Methodology:

  • Surgical Implantation:

    • Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic agent.[10]

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes for EEG recording epidurally over the frontal and parietal cortices.[11]

    • Insert flexible wire electrodes into the nuchal (neck) muscles for EMG recording.[11]

    • Secure the electrode assembly to the skull with dental cement.[11]

  • Recovery and Habituation:

    • Allow the animal to recover from surgery for at least one week with appropriate post-operative care.[8]

    • Habituate the animal to the recording chamber and tether for several days before the experiment begins.[10]

  • Data Acquisition:

    • Connect the animal's headstage to a commutator and amplifier system to allow for free movement during recording.

    • Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.[9]

    • Administer the MCHR1 antagonist or vehicle at the desired dose and route.[5]

    • Continuously record EEG and EMG signals for a specified period post-administration (e.g., 4-24 hours).[5]

  • Data Analysis:

    • Divide the recorded data into epochs (e.g., 10 seconds).[8]

    • Manually or automatically score each epoch as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.[8]

    • Quantify various sleep parameters, including total time spent in each state, sleep efficiency, latency to sleep onset, and the number and duration of sleep/wake bouts.

hERG Channel Patch-Clamp Assay

Given that many MCHR1 antagonists have shown off-target effects on the hERG potassium channel, which can lead to cardiotoxicity, it is crucial to assess this liability early in the drug discovery process.[6][12]

Methodology:

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from single cells.

    • Apply a voltage-step protocol to elicit hERG channel currents.

    • Establish a stable baseline recording of the hERG current.

  • Compound Application:

    • Perfuse the cells with a solution containing the MCHR1 antagonist at various concentrations.

    • Record the effect of the compound on the hERG current amplitude and kinetics.

  • Data Analysis:

    • Measure the percentage of inhibition of the hERG current at each compound concentration.

    • Generate a concentration-response curve and calculate the IC₅₀ value to determine the compound's potency for hERG channel blockade.

Table 3: hERG Liability of Select MCHR1 Antagonists

CompoundhERG IC50 (µM)Reference
KRX-104137 0.42[6]
KRX-104156 0.92[6]
KRX-104161 0.18[6]
KRX-104130 >50[6]

Conclusion

The development of MCHR1 antagonists for the treatment of sleep disorders is a promising field of research. A thorough understanding of the MCHR1 signaling pathway, coupled with robust preclinical evaluation using standardized in vitro and in vivo assays, is essential for the successful identification and development of safe and effective therapeutic candidates. The data and protocols presented in this guide are intended to provide a foundational resource for researchers dedicated to advancing this area of neuropharmacology. Careful consideration of the potential for off-target effects, particularly hERG channel liability, is critical for the clinical translation of these compounds.

References

An In-depth Technical Guide to Endogenous MCH Signaling in Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous Melanin-Concentrating Hormone (MCH) system, detailing its critical roles in energy homeostasis, sleep-wake cycles, and its potential as a therapeutic target. The document outlines the core signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols relevant to MCH research.

Introduction to the MCH System

Melanin-Concentrating Hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily synthesized in neurons of the lateral hypothalamic area (LHA) and zona incerta.[1][2] It is a potent regulator of several key physiological processes, including feeding behavior, energy balance, and sleep.[3][4][5] MCH exerts its effects by binding to two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2.[1][6] While MCHR1 is found in all mammals, MCHR2 is not present in rodents, making MCHR1 the primary focus of preclinical research.[1][5] The widespread projections of MCH neurons throughout the central nervous system (CNS) underscore its multifaceted role in integrating metabolic status with behavior.[1][7]

MCHR1 Signaling Cascade

MCHR1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq.[8][9] This dual coupling allows MCH to trigger diverse and sometimes opposing intracellular responses, depending on the cellular context.[10]

  • Gαi/o Pathway (Inhibitory): Upon MCH binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][9][10] This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), generally resulting in decreased neuronal excitability.[10][11]

  • Gαq Pathway (Excitatory): The Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[11][12] This pathway can lead to the activation of downstream kinases like the Extracellular signal-Regulated Kinase (ERK).[3][9][13]

The net effect of MCHR1 activation—whether inhibitory or excitatory—depends on the specific G-protein coupling and downstream effectors present in the postsynaptic neuron.[10][12]

MCHR1_Signaling_Pathway cluster_0 cluster_1 MCH MCH Peptide MCHR1 MCHR1 (GPCR) MCH->MCHR1 Gi Gαi/o MCHR1->Gi couples Gq Gαq MCHR1->Gq couples AC Adenylyl Cyclase (AC) PLC Phospholipase C (PLC) Gi->AC inhibits Gq->PLC activates cAMP ↓ cAMP PKA ↓ PKA Activity Response Modulation of Neuronal Excitability PKA->Response Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC PKC Activation PLC->PKC Ca->Response ERK ERK Activation PKC->ERK ERK->Response

Caption: MCHR1 dual G-protein signaling cascade. (Max Width: 760px)

Physiological Function I: Regulation of Energy Homeostasis

MCH is a potent orexigenic (appetite-stimulating) peptide.[3][4] Central administration of MCH robustly increases food intake, while genetic or pharmacological disruption of MCH signaling leads to a lean phenotype and resistance to diet-induced obesity.[3][4][14] This makes the MCHR1 a significant target for anti-obesity therapeutics.[15]

Quantitative Data: Effects on Food Intake and Body Weight

The following table summarizes quantitative findings from key studies investigating the role of the MCH system in energy balance.

Compound/ModelSpeciesDose/MethodRouteKey ResultReference
MCH Peptide Rat5 µg3rd Ventricle (ICV)Stimulated intake of standard chow and palatable high-fat diet.[16]
MCH Peptide RatChronic InfusionICVIncreased cumulative food intake and body weight over 12 days.[17]
MCHR1 Antagonist Rat10 µg3rd Ventricle (ICV)Blocked MCH-induced food intake and reduced intake of palatable food.[16]
MCHR1 Antagonist DIO MouseChronic InfusionICVProduced a 21% body weight loss over 4 weeks (vs. 6% gain in vehicle).[3]
MCHR1 Antagonist (AZD1979) DIO Mouse30 mg/kgOral (PO)Dose-dependently reduced body weight, driven by both decreased food intake and preserved energy expenditure.[18]
MCHR1 Antagonist DIO MouseChronic DosingOral (PO)Caused a 25% reduction in body weight versus vehicle-treated group after 36 days.[19]
MCH-KO Mouse MouseGenetic KnockoutN/AMice are lean due to hypophagia and/or increased energy expenditure.[14][18]
MCHR1-KO Mouse MouseGenetic KnockoutN/AMice are lean and resistant to diet-induced obesity despite being hyperphagic, due to hyperactivity.[18]
Experimental Protocol: Intracerebroventricular (ICV) Cannulation

A common method to study the central effects of neuropeptides like MCH is via ICV injection through a surgically implanted guide cannula.

Objective: To implant a permanent guide cannula into the lateral ventricle of a mouse for repeated administration of compounds directly into the cerebrospinal fluid.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula (e.g., 26-gauge) and dummy cannula

  • Dental cement and skull fixation screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Analgesics and antiseptics

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., 1-3% isoflurane) and secure its head in the stereotaxic frame.[20] Apply eye lubricant. Shave the scalp and sterilize the area with an antiseptic solution.[20] Administer a local anesthetic and a systemic analgesic.[20][21]

  • Incision: Make a midline incision on the scalp to expose the skull surface, specifically the bregma and lambda sutures.[20][21]

  • Coordinate Identification: Level the skull. Identify the target coordinates for the lateral ventricle. Typical coordinates for a mouse are ~0.6 mm posterior to bregma, 1.15 mm lateral from the midline, and ~1.6 mm ventral from the pial surface.[20]

  • Drilling and Screw Placement: Drill a small burr hole at the target coordinates.[20] Drill additional holes for anchor screws, avoiding major sutures and blood vessels.

  • Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target depth.[20][21]

  • Fixation: Apply dental cement to the skull, embedding the anchor screws and the base of the guide cannula to secure it in place.[21]

  • Closure and Recovery: Once the cement has hardened, insert a dummy cannula to keep the guide patent.[21] Suture the scalp around the implant. Allow the animal to recover for at least one week before starting experiments.[21] House animals individually to prevent damage to the implant.[21]

ICV_Workflow A 1. Animal Acclimation & Baseline Measurement (Body Weight, Food Intake) B 2. Stereotaxic Surgery: ICV Guide Cannula Implantation A->B C 3. Post-operative Recovery (≥ 7 days) B->C D 4. Experimental Phase: Drug Administration C->D E Vehicle Control Group D->E F MCHR1 Antagonist Group D->F G 5. Data Collection (Daily Food Intake, Body Weight) E->G F->G H 6. Data Analysis (Comparison between groups) G->H I 7. Endpoint: Tissue Collection / Histology H->I

Caption: Experimental workflow for an MCHR1 antagonist study. (Max Width: 760px)

Physiological Function II: Regulation of Sleep-Wake Cycles

MCH neurons play a crucial role in the promotion and maintenance of sleep, particularly Rapid Eye Movement (REM) sleep.[7][22] The activity of MCH neurons increases significantly during REM sleep.[23][24]

  • Pharmacological Evidence: ICV administration of MCH increases time spent in both non-REM (NREM) and REM sleep.[12][22] Conversely, MCHR1 antagonists can decrease sleep duration.[22]

  • Optogenetic Evidence: Optogenetic stimulation of MCH neurons can increase transitions from NREM to REM sleep and prolong the duration of REM sleep episodes.[12][25]

  • Neuronal Activity: Fiber photometry and single-cell imaging studies have confirmed that a majority of MCH neurons are most active during REM sleep.[23][24][26] Some studies show a subpopulation of MCH neurons are active during wakefulness, suggesting functional heterogeneity within the MCH system.[23][26]

Quantitative Data: MCH System Activity During Sleep
MeasurementSpeciesConditionResultReference
MCH Neuron Activity MouseREM SleepHighest fluorescence (Ca2+ activity) compared to quiet waking or NREM sleep.[24][27]
MCH Neuron Subpopulations MouseSingle-cell imaging52.8% of recorded MCH neurons were active only during REM sleep; 34.9% only during wakefulness; 12.3% during both.[23][26]
Optogenetic Stimulation MouseDuring NREM sleepIncreased the probability of NREM-to-REM sleep transitions.[25]
Optogenetic Stimulation MouseDuring REM sleepSignificantly extended the duration of REM sleep episodes.[25]
ICV MCH Injection RatAt light offsetInduced up to a 300% increase in REM sleep and a 150% increase in NREM sleep.[25][28]
Experimental Protocol: In Situ Hybridization for MCH mRNA

This technique allows for the visualization of the anatomical location of MCH-producing neurons by detecting MCH messenger RNA (mRNA).

Objective: To label and identify MCH-expressing neurons within hypothalamic brain sections.

Materials:

  • Fresh-frozen or formalin-fixed brain tissue, sectioned on a cryostat or vibratome.

  • Microscope slides (e.g., Superfrost Plus).

  • Hybridization buffer.

  • Digoxigenin (DIG)-labeled antisense MCH riboprobe.

  • Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

  • Chromogenic substrate (e.g., NBT/BCIP).

  • Standard laboratory reagents (PBS, PFA, proteinase K, etc.).

Procedure:

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect in sucrose (B13894) solution, then section the brain (e.g., 20-40 µm thick sections) and mount on slides.

  • Pre-hybridization:

  • Hybridization:

    • Apply the DIG-labeled MCH riboprobe diluted in hybridization buffer to the sections.

    • Cover with a coverslip and incubate overnight in a humidified chamber at an optimized temperature (e.g., 55-65°C).

  • Post-hybridization Washes:

    • Perform a series of stringent washes using sodium citrate (B86180) (SSC) buffers at high temperature to remove non-specifically bound probe.

    • Treat with RNase A to digest any remaining single-stranded RNA probe.

  • Immunodetection:

    • Block non-specific antibody binding using a blocking solution (e.g., containing normal sheep serum).

    • Incubate with an anti-DIG-AP antibody overnight at 4°C.

    • Wash thoroughly with buffer.

  • Color Development:

    • Apply the NBT/BCIP substrate solution. The AP enzyme will convert the substrate into a visible, insoluble purple/blue precipitate.

    • Monitor the color reaction under a microscope and stop it by washing with buffer once the desired signal intensity is reached.

  • Mounting and Imaging: Dehydrate the slides, clear with xylene, and coverslip using a permanent mounting medium. Image the labeled neurons using brightfield microscopy.

Therapeutic Implications and Conclusion

The dual role of the MCH system in promoting energy storage and sleep makes MCHR1 a compelling, albeit complex, therapeutic target.

  • Obesity and Metabolic Disorders: MCHR1 antagonists have been extensively investigated for the treatment of obesity.[15][29] By reducing food intake and potentially increasing energy expenditure, these compounds have shown significant anti-obesity effects in preclinical models.[18][19][30]

  • Sleep Disorders: The sleep-promoting effects of MCH suggest that MCHR1 agonists could have therapeutic potential for insomnia, while antagonists might be explored for conditions of excessive sleepiness.[12]

  • Other Functions: The MCH system has also been implicated in mood, anxiety, and reward processing, suggesting MCHR1 antagonists could have applications in treating depression and addiction.[31][32]

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of MCHR1 Antagonist 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, feeding behavior, and mood.[1][2] Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity and anxiety-related disorders.[1][2][3] This document provides detailed protocols for the in vivo evaluation of "MCHR1 Antagonist 4," a representative small molecule inhibitor of MCHR1, in rodent models of obesity and anxiety.

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates downstream signaling through coupling to inhibitory (Gαi) and Gq/11 (Gαq) G proteins. The Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C (PLC) Ca Ca²⁺ PLC->Ca Increases MCH MCH MCH->MCHR1 Activates Antagonist MCHR1 Antagonist 4 Antagonist->MCHR1 Inhibits Therapeutic_Effects Therapeutic Effects (e.g., reduced appetite, anxiolysis) Antagonist->Therapeutic_Effects Gi->AC Inhibits Gq->PLC Activates Physiological_Effects Physiological Effects (e.g., increased appetite) cAMP->Physiological_Effects ERK ERK Ca->ERK Activates ERK->Physiological_Effects

Caption: MCHR1 Signaling Pathway and Point of Antagonist Intervention.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of various MCHR1 antagonists. These values can serve as a benchmark for evaluating the efficacy of "this compound."

Table 1: Effects of MCHR1 Antagonists on Body Weight in Diet-Induced Obese (DIO) Rodents

AntagonistSpeciesDose & Route of AdministrationDurationBody Weight Change vs. VehicleReference(s)
SNAP-7941Rat30 mg/kg/day, p.o.4 weeks-26%[1]
AMG 076Mouse3, 10, 100 mg/kg/day, diet admixture8 weeksDose-dependent reduction[4][5]
GW803430Rat3, 10, 30 mg/kg, p.o.ChronicSignificant reduction[6]
Compound AMouse1, 3, 10 mg/kg, p.o.RepeatedDose-dependent reduction[7]
GPS18169MouseNot specifiedNot specifiedLimits adipose tissue accumulation[8]

Table 2: Effects of MCHR1 Antagonists on Food Intake

AntagonistSpeciesDose & Route of AdministrationAcute/ChronicEffect on Food IntakeReference(s)
T-226296RatNot specified, systemicAcuteDecreased MCH-induced food intake[2]
TPI 1361-17Rat1 or 5 nmole, i.c.v.AcuteBlocked MCH-induced food intake by 75%[9]
S38151Rat30 and 50 nmol, i.c.v.AcuteCompletely blocked MCH-induced food intake for 6 hours[10]
AMG 076Mouse30 mg/kg, p.o.ChronicAssociated with decreased food intake[11][12]

Table 3: Anxiolytic Effects of MCHR1 Antagonists in Behavioral Models

AntagonistSpeciesBehavioral TestDose & Route of AdministrationEffectReference(s)
SNAP-94847Mouse (BALB/cJ)Light/Dark Box20 mg/kg/day, p.o. (chronic)Increased time in light compartment[13]
TPI 1361-17MouseElevated Plus Maze1 nmol, i.c.v.Increased time and entries in open arms[14]
GW3430MouseElevated Plus MazeNot specifiedAnxiolytic-like effects[9]
SNAP-7941RatSocial Interaction TestNot specifiedAnxiolytic properties[2]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of "this compound" in preclinical models of obesity and anxiety.

Diet-Induced Obesity (DIO) Model and Chronic Efficacy Study

This protocol is designed to assess the long-term effects of "this compound" on body weight, food intake, and metabolic parameters in a diet-induced obesity mouse model.

Experimental Workflow for DIO Study

DIO_Workflow cluster_setup Phase 1: Model Induction (10-12 weeks) cluster_treatment Phase 2: Treatment (e.g., 4-8 weeks) cluster_endpoints Phase 3: Endpoint Analysis start Start: 6-8 week old C57BL/6 mice diet High-Fat Diet (45-60% kcal from fat) vs. Control Diet start->diet monitor_induction Weekly monitoring: - Body weight - Food intake diet->monitor_induction obesity_confirmation Confirmation of Obesity (significant weight gain vs. control) monitor_induction->obesity_confirmation randomization Randomize obese mice into treatment groups obesity_confirmation->randomization treatment_admin Daily administration: - Vehicle - this compound (multiple doses) randomization->treatment_admin monitor_treatment Daily/Weekly monitoring: - Body weight - Food intake treatment_admin->monitor_treatment gtt_itt Glucose and Insulin (B600854) Tolerance Tests (GTT/ITT) monitor_treatment->gtt_itt body_comp Body Composition Analysis (e.g., NMR/DEXA) gtt_itt->body_comp tissue_collection Sacrifice and tissue collection: - Adipose tissue - Liver - Brain body_comp->tissue_collection biochemical_analysis Biochemical Analysis: - Plasma lipids - Insulin, Leptin tissue_collection->biochemical_analysis gene_expression Gene Expression Analysis (e.g., liver, adipose) tissue_collection->gene_expression

Caption: Workflow for Diet-Induced Obesity and Efficacy Study.

Methodology:

  • Animal Model:

    • Use male C57BL/6 mice, 6-8 weeks of age at the start of the study.[15][16]

    • House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water.[17]

  • Diet-Induced Obesity Induction:

    • Feed mice a high-fat diet (HFD) with 45-60% of calories derived from fat for 10-12 weeks to induce obesity.[15] A control group should receive a standard chow diet.

    • Monitor body weight and food intake weekly.[17] Mice on HFD are considered obese when they exhibit a significant increase in body weight compared to the control group.[16]

  • Drug Formulation and Administration:

    • Prepare "this compound" in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer the antagonist or vehicle daily via oral gavage (p.o.) at a volume of 5-10 mL/kg.[7] Alternatively, the compound can be administered as a diet admixture.[5]

    • Include at least two dose levels of the antagonist and a vehicle control group.

  • In-life Measurements:

    • Record body weight and food intake daily for the duration of the treatment period (e.g., 4-8 weeks).[7]

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) towards the end of the study to assess metabolic function.[18]

  • Terminal Procedures:

    • At the end of the study, euthanize the animals.

    • Collect blood for analysis of plasma lipids, insulin, and leptin.

    • Dissect and weigh key organs, including epididymal white adipose tissue (eWAT), and liver.

    • Analyze body composition using techniques like NMR or DEXA.[18]

Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol is used to evaluate the potential anxiolytic effects of "this compound." The EPM test is based on the natural aversion of rodents to open and elevated spaces.[19]

Experimental Workflow for Elevated Plus Maze

EPM_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing (5 min) cluster_analysis Phase 3: Data Analysis start Start: Adult male mice (e.g., C57BL/6 or BALB/c) acclimation Habituate mice to the testing room for at least 30 min start->acclimation drug_admin Administer this compound (e.g., 30-60 min prior to test) acclimation->drug_admin placement Place mouse in the center of the Elevated Plus Maze, facing an open arm drug_admin->placement exploration Allow free exploration for 5 minutes placement->exploration recording Record behavior using a video-tracking system exploration->recording time_in_arms Time spent in open and closed arms recording->time_in_arms entries Number of entries into open and closed arms recording->entries total_distance Total distance traveled (locomotor activity) recording->total_distance statistical_analysis Statistical analysis to compare treatment groups time_in_arms->statistical_analysis entries->statistical_analysis total_distance->statistical_analysis

Caption: Workflow for the Elevated Plus Maze Test.

Methodology:

  • Apparatus:

    • A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[19][20]

    • The maze should be placed in a dimly lit room to minimize external stimuli.[21]

  • Animals:

    • Use adult male mice. Different strains (e.g., C57BL/6, BALB/c) may exhibit different baseline levels of anxiety.

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration:

    • Administer "this compound" or vehicle via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.) 30-60 minutes prior to testing.[22]

    • Include a positive control group treated with a known anxiolytic agent (e.g., diazepam).

  • Testing Procedure:

    • Gently place the mouse on the central platform of the maze, facing one of the open arms.[21]

    • Allow the mouse to explore the maze freely for 5 minutes.[20][22]

    • Record the session using a video camera mounted above the maze.

    • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[23]

  • Data Analysis:

    • Use a video-tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).[22]

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.[21]

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

References

Application Notes and Protocols for Cell-Based MCHR1 Antagonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1][2] The activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), has been linked to increased food intake and weight gain, making MCHR1 a significant therapeutic target for the development of anti-obesity drugs.[3][4][5] Consequently, the discovery and characterization of MCHR1 antagonists are of high interest in drug development.[6]

These application notes provide detailed protocols for three common cell-based assays used to screen and characterize MCHR1 antagonists: a cAMP functional assay, an intracellular calcium flux assay, and a competitive binding assay.

MCHR1 Signaling Pathways

MCHR1 is known to couple to multiple G protein families, primarily Gαi and Gαq.[1][7] This dual coupling initiates two distinct downstream signaling cascades, providing multiple avenues for assay development.

  • Gαi-Coupled Pathway: Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9]

  • Gαq-Coupled Pathway: The Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][8]

MCHR1_Signaling MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH (Agonist) MCH->MCHR1 Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 Generates cAMP->PKA Ca Intracellular Ca²⁺ ATP ATP ATP->cAMP Converts IP3->Ca Mobilizes

Caption: MCHR1 Gαi and Gαq Signaling Pathways.

Application Note 1: MCHR1 Competitive cAMP Assay

Principle

This assay quantifies the ability of a test compound to act as an MCHR1 antagonist by measuring its effect on cAMP levels. The Gαi-coupling of MCHR1 inhibits adenylyl cyclase activity.[9] To measure this inhibition, adenylyl cyclase is first stimulated using forskolin (B1673556), leading to a high level of cAMP production. The MCHR1 agonist (MCH) is then added, which activates the receptor and reduces cAMP levels. An MCHR1 antagonist will compete with the agonist, preventing the MCH-induced decrease in cAMP. The readout is therefore a restoration of cAMP levels, which can be measured using various methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA-based kits.[10]

Experimental Workflow

cAMP_Workflow A 1. Seed MCHR1-expressing cells (e.g., CHO-K1, HEK293) in 384-well plates B 2. Incubate cells (e.g., 24 hours) A->B C 3. Add test compounds (potential antagonists) at various concentrations B->C D 4. Add MCH agonist and Forskolin C->D E 5. Incubate to allow cAMP production D->E F 6. Lyse cells and add cAMP detection reagents (e.g., TR-FRET) E->F G 7. Read plate on a compatible reader F->G H 8. Analyze data and calculate IC₅₀ values G->H

Caption: Workflow for a competitive cAMP assay.

Protocol

This protocol is a general guideline for a 384-well plate format using a commercial TR-FRET cAMP kit. Optimization may be required.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1[9][11]

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • White, solid-bottom 384-well assay plates

  • MCH peptide (agonist)

  • Forskolin

  • Test compounds (potential antagonists)

  • cAMP detection kit (e.g., Cisbio HTRF, DiscoverX HitHunter)

  • Plate reader compatible with TR-FRET

Procedure:

  • Cell Plating: Seed MCHR1-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours.

  • Compound Addition: Prepare serial dilutions of test compounds in assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution containing MCH agonist at its EC₈₀ concentration and a fixed concentration of forskolin (e.g., 1-10 µM). Add this solution to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP modulation.

  • Detection: Add the cAMP detection reagents (e.g., antibody-cryptate and cAMP-d2) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 2: MCHR1 Calcium Flux Assay

Principle

This functional assay leverages the Gαq-coupling of MCHR1, which results in the mobilization of intracellular calcium upon agonist stimulation.[2] The assay directly measures this transient increase in cytoplasmic Ca²⁺ using a fluorescent indicator dye that exhibits an increase in fluorescence intensity upon binding to calcium.[12][13] MCHR1 antagonists will block the agonist-induced calcium release, resulting in a diminished fluorescent signal. This assay is well-suited for high-throughput screening (HTS) using instruments like the Fluorometric Imaging Plate Reader (FLIPR).[14][15]

Experimental Workflow

Calcium_Workflow A 1. Plate MCHR1-expressing cells in 384-well black-wall, clear-bottom plates B 2. Incubate cells (e.g., 24 hours) A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Calbryte™ 520) B->C D 4. Incubate to allow dye de-esterification C->D E 5. Place plate in FLIPR or similar instrument D->E F 6. Add test compounds (antagonists) E->F G 7. Add MCH agonist and measure fluorescence kinetically F->G H 8. Analyze data (peak response) and calculate IC₅₀ values G->H

Caption: Workflow for a calcium flux assay.

Protocol

This protocol provides a general method for a 384-well plate-based calcium flux assay.

Materials:

  • MCHR1-expressing CHO-K1 or HEK293 cells[16]

  • Black-wall, clear-bottom 384-well assay plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Probenecid (B1678239) (anion-exchange transport inhibitor, often used to prevent dye leakage)

  • MCH peptide (agonist)

  • Test compounds (antagonists)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR or equivalent instrument with integrated liquid handling

Procedure:

  • Cell Plating: Seed MCHR1-expressing cells into 384-well plates at a density of 10,000-20,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a dye-loading solution containing the calcium indicator dye and probenecid in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Execution: a. Place the cell plate and compound/agonist plates into the instrument. b. Program the instrument to establish a baseline fluorescence reading for 10-20 seconds. c. Add test compounds at various concentrations and incubate for 5-15 minutes. d. Add MCH agonist (at an EC₈₀ concentration). e. Immediately measure the fluorescence intensity kinetically for 60-120 seconds.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the antagonist and fit to a dose-response curve to calculate the IC₅₀.

Application Note 3: MCHR1 Radioligand Binding Assay

Principle

A competitive binding assay is a direct measure of a compound's ability to interact with the MCHR1 binding pocket. This assay uses cell membranes prepared from cells overexpressing MCHR1 and a radiolabeled ligand (e.g., [¹²⁵I]-MCH or [³H]-SNAP-94847) that binds to the receptor with high affinity. Test compounds (unlabeled) are added to compete for binding with the radioligand. The amount of radioligand bound to the receptor is measured, and a potent antagonist will displace the radioligand, leading to a decrease in the measured signal. This assay is used to determine the binding affinity (Ki) of the test compounds.[6][17]

Experimental Workflow

Binding_Workflow A 1. Prepare cell membranes from MCHR1-expressing cells B 2. Add membranes, radioligand, and test compounds to a 96-well filter plate A->B C 3. Incubate to reach binding equilibrium B->C D 4. Separate bound from free radioligand via vacuum filtration C->D E 5. Wash the filter plate to remove non-specific binding D->E F 6. Add scintillation cocktail to each well E->F G 7. Measure radioactivity using a scintillation counter F->G H 8. Calculate % inhibition and determine IC₅₀/Ki G->H

References

Application Notes and Protocols: Radioligand Binding Assay for MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1][2] As such, MCHR1 has emerged as a significant therapeutic target for the development of treatments for obesity, anxiety, and depression.[1][2] Radioligand binding assays are a robust and highly sensitive "gold standard" method for quantifying the interaction between a ligand and its receptor.[3] These assays are fundamental in drug discovery for determining the affinity (Ki) of antagonist compounds for their target, enabling the screening and characterization of potential new drugs. This document provides a detailed protocol for performing a competitive radioligand binding assay to characterize MCHR1 antagonists.

MCHR1 Signaling Pathway

Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 activates downstream signaling cascades through its coupling with multiple G proteins, primarily Gαi and Gαq.[4][5]

  • Gαi Pathway: Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][6]

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[4][6]

MCHR1_Signaling_Pathway MCH MCH (Ligand) MCHR1 MCHR1 (Receptor) MCH->MCHR1 Binds G_protein Gαi / Gαq (G Protein) MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: MCHR1 Gαi and Gαq Signaling Pathways.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for MCHR1.

I. Materials and Reagents
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human MCHR1.[7]

  • Radioligand: [Phe13, [125I]Tyr19]-MCH (Specific Activity: ~2200 Ci/mmol).

  • Unlabeled Ligand (for non-specific binding): MCH (human).

  • Test Compounds: MCHR1 antagonists of interest, dissolved in 100% DMSO.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.01% Triton X-100.

  • Equipment:

    • 96-well microplates.

    • Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8]

    • Cell harvester for vacuum filtration.[8]

    • Scintillation counter (e.g., MicroBeta counter).[8]

    • Scintillation fluid (e.g., MicroScint 20).

II. Membrane Preparation Protocol
  • Culture HEK293 cells stably expressing MCHR1 to confluency.

  • Wash cells with ice-cold PBS and harvest by scraping.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

  • Homogenize the suspension using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]

  • Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Resuspend the final pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose) for storage.[8]

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

III. Competitive Radioligand Binding Assay Protocol

This assay measures the ability of an unlabeled test compound (antagonist) to compete with a fixed concentration of radioligand for binding to MCHR1.

  • Assay Setup: Prepare the assay in a 96-well plate with a final volume of 200 µL per well. Add the components in the following order:

    • 100 µL of Assay Buffer.

    • 50 µL of diluted test compound (antagonist) at various concentrations. For determining non-specific binding (NSB), use 1 µM of unlabeled MCH. For total binding (TB), add 50 µL of Assay Buffer with vehicle (e.g., DMSO).

    • 50 µL of radioligand ([Phe13, [125I]Tyr19]-MCH) diluted in Assay Buffer to a final concentration of ~0.1 nM.

  • Initiate Reaction: Add 50 µL of the diluted MCHR1 membrane preparation (typically 0.5-1.0 µg of protein per well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Termination: Stop the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three to four times with 400 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filter mat for 30-60 minutes at 50°C.[8]

  • Counting: Seal the filter mat in a sample bag, add 50 µL of scintillation cocktail to each filter spot, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[9]

  • Determine IC50: Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation:[8]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for MCHR1 (must be determined separately via a saturation binding experiment).

Data Presentation

The following table summarizes the binding affinities of several known MCHR1 antagonists, determined using radioligand binding assays.

CompoundReceptorKi (nM)IC50 (nM)Reference(s)
AMG 076 Human MCHR10.6-[7]
SNAP-94847 Human MCHR12.2-[10]
TC-MCH 7c Human MCHR13.4-[10]
MCH-1 antagonist 1 Human MCHR12.6-[10]
NBI-A Human MCHR12.7-[11]
BMS-819881 Rat MCHR17-[10][12]
AZD1979 Human MCHR1-~12[10][12]
ATC 0175 Human MCHR1-13.5[12]

Mandatory Visualization: Experimental Workflow

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis MembranePrep 1. Prepare MCHR1 Cell Membranes ReagentPrep 2. Prepare Buffers, Radioligand & Antagonists AssaySetup 3. Set Up 96-Well Plate: Membranes + Radioligand + Antagonist ReagentPrep->AssaySetup Incubation 4. Incubate (90 min, RT) AssaySetup->Incubation Filtration 5. Terminate by Vacuum Filtration Incubation->Filtration Washing 6. Wash Filters Filtration->Washing Counting 7. Dry Filters & Add Scintillant Washing->Counting Readout 8. Quantify Radioactivity (CPM) Counting->Readout Analysis 9. Calculate IC50 & Ki Readout->Analysis

Caption: Workflow for an MCHR1 Radioligand Binding Assay.

References

Application Notes and Protocols: MCHR1 Antagonists in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists as a potential therapeutic strategy for diet-induced obesity (DIO). This document includes a summary of preclinical data, detailed experimental protocols for evaluating MCHR1 antagonists in DIO models, and visualizations of the MCHR1 signaling pathway and a typical experimental workflow. While the specific designation "MCHR1 antagonist 4" is considered a placeholder, this document focuses on the principles and methodologies applicable to the evaluation of any novel MCHR1 antagonist, using data from well-characterized compounds as examples.

Introduction

The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, with the neuropeptide MCH acting as an orexigenic signal primarily through the MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Genetic and pharmacological studies in rodents have demonstrated that antagonism of MCHR1 leads to reduced food intake, increased energy expenditure, and consequently, a decrease in body weight and fat mass, making it an attractive target for the treatment of obesity.[3][4][5][6] MCHR1 antagonists have consistently shown efficacy in animal models of diet-induced obesity.[3][4][5][6]

Data Presentation: Efficacy of MCHR1 Antagonists in DIO Models

The following tables summarize the quantitative data from preclinical studies of representative MCHR1 antagonists in diet-induced obese (DIO) animal models.

Table 1: Effects of MCHR1 Antagonists on Body Weight and Food Intake in DIO Mice

CompoundSpecies/StrainDietDose & RouteDurationBody Weight ChangeFood Intake ChangeReference
AZD1979C57BL/6J MiceHigh-Fat Diet (HFD)100 mg/kg, p.o.28 days~15% reduction vs. vehicleInitial decrease[7][8]
GW803430C57BL/6J MiceHigh-Fat Diet (HFD)30 mg/kg, p.o.30 daysSignificant reduction vs. vehicle9.1% less cumulative intake vs. vehicle[1][9]
SNAP-7941Sprague-Dawley RatsHigh-Fat Diet (HFD)10 mg/kg, i.p. (b.i.d.)7 days26% less weight gain vs. vehicleReduced consumption of palatable food[2]
Peptidic AntagonistC57BL/6J MiceHigh-Fat Diet (HFD)7.5 μ g/day , ICV4 weeks21% weight loss (vs. 6% gain in vehicle)Not specified[10]

Table 2: Effects of MCHR1 Antagonists on Body Composition and Metabolic Parameters in DIO Mice

CompoundSpecies/StrainDietDose & RouteDurationFat Mass ChangeKey Metabolic ChangesReference
AZD1979C57BL/6J MiceHFD100 mg/kg, p.o.28 daysSignificant reductionImproved insulin (B600854) sensitivity (HOMA-index)[7][8]
GW803430C57BL/6J MiceHFD30 mg/kg, p.o.30 daysSignificant reductionReduced circulating leptin and triglycerides[1]
Peptidic AntagonistC57BL/6J MiceHFD7.5 μ g/day , ICV4 weeksSignificant reductionReduced serum leptin and insulin; improved liver markers[6][10]
Novel AntagonistDIO MiceHFDNot specified, p.o.36 daysSignificant reductionReduced plasma leptin and free fatty acids[11]

MCHR1 Signaling Pathway

MCHR1 is a GPCR that primarily couples to Gi and Gq proteins.[12][13] Activation by MCH initiates downstream signaling cascades that ultimately influence neuronal activity, appetite, and energy balance.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi/o MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA activates Neuronal_Activity ↓ Neuronal Excitability ↑ Orexigenic Signals PKA->Neuronal_Activity IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ intracellular PKC PKC DAG->PKC activates Ca2->Neuronal_Activity ERK ERK PKC->ERK activates ERK->Neuronal_Activity

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat, high-sugar diet.

Materials:

  • Male C57BL/6J mice (6-8 weeks old).

  • High-Fat Diet (HFD): Typically 45-60% kcal from fat.[14][15]

  • Control Diet (Chow): Standard rodent diet with ~10% kcal from fat.[14]

  • Animal caging with enrichment.

  • Weighing scale.

Protocol:

  • Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.

  • Randomize mice into two groups: Control (Chow diet) and DIO (HFD).

  • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[16]

  • Provide the respective diets and water ad libitum for a period of 8-16 weeks to induce the obese phenotype.[14][16]

  • Monitor body weight and food intake weekly.[16] Mice on HFD are expected to gain significantly more weight and have higher fat mass compared to the control group.

  • At the end of the induction period, DIO mice are ready for pharmacological testing.

Chronic Administration of MCHR1 Antagonist

Objective: To evaluate the long-term effects of an MCHR1 antagonist on body weight, body composition, and food intake in DIO mice.

Materials:

  • DIO mice.

  • MCHR1 antagonist compound.

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Oral gavage needles.

  • Equipment for body composition analysis (DXA or NMR).[17][18][19][20][21]

  • Metabolic cages for food intake and energy expenditure monitoring.[22][23][24][25]

Protocol:

  • Randomize DIO mice into treatment and vehicle control groups.

  • Administer the MCHR1 antagonist or vehicle daily via oral gavage (p.o.) for a period of 28-30 days.[1][7][8]

  • Record body weight and food intake daily or several times per week.

  • Measure body composition (fat mass and lean mass) using Dual-Energy X-ray Absorptiometry (DXA) or Nuclear Magnetic Resonance (NMR) at baseline and at the end of the study.[17][18][19][20][21]

  • At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids, leptin).

  • Tissues such as the liver, adipose depots, and brain can be collected for further analysis.

Measurement of Energy Expenditure by Indirect Calorimetry

Objective: To determine the effect of the MCHR1 antagonist on total energy expenditure, respiratory exchange ratio (RER), and physical activity.

Materials:

  • DIO mice treated with MCHR1 antagonist or vehicle.

  • Indirect calorimetry system (e.g., Comprehensive Lab Animal Monitoring System - CLAMS).[8]

Protocol:

  • Acclimatize the mice to the metabolic cages for 24-48 hours before data collection.[15][23]

  • Place individual mice into the calorimetry chambers with free access to food and water.

  • Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for at least 24 hours to capture a full circadian cycle.[23][25]

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to assess substrate utilization (RER ~0.7 for fat, ~1.0 for carbohydrates).

  • Calculate energy expenditure using the Weir equation or a similar formula.

  • Simultaneously measure ambulatory activity using infrared beams within the cages.

  • Analyze data for differences in energy expenditure and activity levels between the treatment and vehicle groups, particularly during the light and dark cycles.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an MCHR1 antagonist for diet-induced obesity.

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Pharmacological Intervention cluster_analysis Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) Diet_Induction Diet-Induced Obesity (8-16 weeks HFD) Acclimatization->Diet_Induction Baseline Baseline Measurements (Body Weight, Body Composition) Diet_Induction->Baseline Randomization Randomization Baseline->Randomization Treatment Chronic Dosing (MCHR1 Antagonist vs. Vehicle) (28-30 days) Randomization->Treatment Monitoring Ongoing Monitoring (Body Weight, Food Intake) Treatment->Monitoring Calorimetry Indirect Calorimetry (Energy Expenditure, RER, Activity) Treatment->Calorimetry Body_Comp Final Body Composition (DXA/NMR) Calorimetry->Body_Comp Biochemistry Blood & Tissue Analysis (Metabolic Parameters) Body_Comp->Biochemistry Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis

Caption: Preclinical Experimental Workflow.

Conclusion

MCHR1 antagonists represent a promising therapeutic avenue for the management of obesity. The protocols and data presented herein provide a framework for the preclinical evaluation of novel MCHR1 antagonists in diet-induced obesity models. A thorough assessment of effects on body weight, food intake, body composition, and energy expenditure is crucial for characterizing the anti-obesity potential of these compounds.

References

Application Notes and Protocols for MCHR1 Antagonist 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes and dosages of MCHR1 antagonist 4, a representative melanin-concentrating hormone receptor 1 (MCHR1) antagonist, based on preclinical findings. Detailed protocols for common experimental models are also included to facilitate study design and execution.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and motivation. Its effects are mediated through the MCH receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain. Antagonism of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity and depression. This document outlines the administration and dosage of a representative MCHR1 antagonist, designated here as this compound, in various preclinical models.

Data Presentation: Preclinical Administration and Dosage of MCHR1 Antagonists

The following tables summarize quantitative data from preclinical studies on various MCHR1 antagonists, providing insights into effective administration routes and dosages.

Table 1: MCHR1 Antagonists in Obesity Models

AntagonistAnimal ModelAdministration RouteDosage RangeTreatment DurationKey Findings
GW803430 Diet-induced obese ratsOral (p.o.)1 - 3 mg/kg14 daysCorrelated with anti-obesity activity.[1]
GW803430 High-fat diet-induced obese AKR/J miceOral (p.o.), once daily0.3, 3, 15 mg/kg12 daysSustained, dose-dependent weight loss.[2]
NGX-1 Diet-induced obese ratsOral (p.o.)10 mg/kgContinued after 4 weeks on high-fat dietSignificantly decreased body weight gain.[3]
Unnamed Peptide Antagonist Diet-induced obese miceIntracerebroventricular (ICV) infusion7.5 µ g/day ChronicCompletely suppressed body weight gain and selectively decreased body fat.[4]
GPS18169 High-fat diet-induced obese C57BL/6 miceIntraperitoneal (i.p.), once daily5 and 10 mg/kg12 weeksLimited accumulation of adipose tissues.[5]
AZD1979 Diet-induced obese miceNot specifiedNot specified3 weeksReduction in body weight and energy intake.[6]

Table 2: MCHR1 Antagonists in Models of Depression and Anxiety

AntagonistAnimal ModelAdministration RouteDosage RangeTreatment DurationKey Findings
GW803430 MiceOral (p.o.)3 mg/kg (acute), 3 and 10 mg/kg (chronic)Acute and SubchronicReduced immobility time in the mouse forced-swim test.[1]
GW803430 MiceOral (p.o.)3, 10, 30 mg/kgNot specifiedDecreased marble-burying behavior, indicating anxiolytic-like effects.[1]
SNAP 94847 129S6/SvEvTac and BALB/cJ miceOral (p.o.)Not specifiedAcute (1 h) and Chronic (28 days)Exhibited anxiolytic/antidepressant-like effects in the novelty suppressed feeding test.[7]

Table 3: MCHR1 Antagonists in Other Preclinical Models

AntagonistAnimal ModelAdministration RouteDosage RangeTreatment DurationKey Findings
GW803430 Male and female ratsIntraperitoneal (i.p.)10 and 30 mg/kgSingle dose post-withdrawalDose-dependently decreased sensitized nicotine-induced locomotor response.[8]
GW803430 RatsIntraperitoneal (i.p.)3, 10, 30 mg/kgNot specifiedReduced sucrose (B13894) self-administration and suppressed cue-induced reinstatement of sucrose seeking.[9]
SNAP 94847 Male and female ratsIntra-nucleus accumbens (intra-Acb)1.5 and 15 µ g/0.5 µl/sideSingle injectionHad no effect on opioid-driven sucrose pellet intake.[10]
SNAP 94847 Sprague-Dawley rats, BALB/c and CD-1 miceOral (p.o.)20 mg/kg/dayChronic (2 weeks in rats, 21 days in mice)Increased sensitivity to dopamine (B1211576) D2/D3 receptor agonists, similar to established antidepressants.[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of MCHR1 antagonists.

Protocol 1: Oral Administration in a Diet-Induced Obesity (DIO) Rodent Model

Objective: To assess the effect of chronic oral administration of an MCHR1 antagonist on body weight and food intake in a diet-induced obesity model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Diet-induced obese rodents (e.g., rats or mice fed a high-fat diet for 8-12 weeks)

  • Oral gavage needles

  • Animal scale

  • Metabolic cages (optional, for detailed food/water intake and energy expenditure monitoring)

Procedure:

  • Animal Acclimation: Acclimate the DIO animals to the housing conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Baseline Measurements: Record the initial body weight and daily food intake for each animal for 3-5 days before the first dose to establish a baseline.

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration: Administer the this compound or vehicle by oral gavage once daily at a consistent time. The volume is typically 5-10 ml/kg for rats and 10 ml/kg for mice.

  • Monitoring:

    • Record body weight daily or every other day.

    • Measure food and water intake daily.

    • Observe animals for any signs of toxicity or adverse effects.

  • Data Analysis: Analyze the change in body weight and food intake from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.

Protocol 2: Intracerebroventricular (ICV) Administration in Mice

Objective: To evaluate the central effects of an MCHR1 antagonist on a specific behavior (e.g., feeding, anxiety-like behavior).

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microsyringe pump and syringe (e.g., 10 µl Hamilton syringe)

  • Guide cannula and dummy cannula

  • Surgical tools

Procedure:

  • Cannula Implantation (Surgery):

    • Anesthetize the mouse and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target lateral ventricle using appropriate stereotaxic coordinates (e.g., relative to bregma).

    • Implant a guide cannula to the correct depth and secure it with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week.

  • Drug Preparation: Dissolve this compound in sterile aCSF to the desired concentration.

  • Injection:

    • Gently restrain the mouse and remove the dummy cannula.

    • Insert the injection cannula (connected to the microsyringe) into the guide cannula.

    • Infuse the desired volume (typically 0.5-1 µl) of the this compound solution or aCSF (vehicle) over a period of 1-2 minutes.

    • Leave the injection cannula in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.

  • Behavioral Testing: Conduct the behavioral test at a predetermined time point after the injection.

  • Verification of Cannula Placement: At the end of the experiment, euthanize the animals and perfuse the brains. Histologically verify the placement of the cannula.

Protocol 3: Mouse Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of an MCHR1 antagonist.

Materials:

  • This compound

  • Vehicle

  • Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)

  • Water (23-25°C)

  • Video recording equipment

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a specified time before the test (e.g., 60 minutes for acute studies).

  • Test Environment: Fill the cylindrical tank with water to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).[12] The water temperature should be maintained at 23-25°C.

  • Forced Swim Session:

    • Gently place the mouse into the water tank.

    • The total duration of the test is 6 minutes.[12][13]

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • Analyze the last 4 minutes of the 6-minute session.

    • Measure the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualization of Signaling Pathways and Workflows

MCHR1 Signaling Pathway

The binding of MCH to its receptor, MCHR1, activates downstream signaling cascades through G-proteins. MCHR1 primarily couples to Gi and Gq proteins. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Both pathways can modulate the extracellular signal-regulated kinase (ERK) cascade.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylyl Cyclase Gi->AC inhibits ERK ERK Gi->ERK activates PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MCH MCH MCH->MCHR1 binds PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Neuronal activity, Gene expression) PKA->Response regulates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates PKC->ERK activates ERK->Response regulates

Caption: MCHR1 receptor signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an MCHR1 antagonist in a preclinical model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., DIO mice) acclimation Acclimation animal_model->acclimation baseline Baseline Measurements (Body Weight, Food Intake) acclimation->baseline grouping Randomize into Groups (Vehicle, Drug Doses) baseline->grouping dosing Daily Dosing (e.g., Oral Gavage) grouping->dosing monitoring Monitor (Body Weight, Food Intake, Behavior) dosing->monitoring data_collection Data Collection & Compilation monitoring->data_collection stats Statistical Analysis data_collection->stats results Interpretation of Results stats->results

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of MCHR1 Antagonist Compound 4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MCHR1 Antagonist Compound 4, a potent melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers excellent accuracy, precision, and a broad dynamic range, making it suitable for pharmacokinetic studies in drug development.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor. Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity and other metabolic disorders.[1][2][3][4] The development of MCHR1 antagonists requires robust bioanalytical methods to accurately measure drug concentrations in biological matrices. This application note presents a validated LC-MS/MS method for the quantification of MCHR1 Antagonist Compound 4 in human plasma.

MCHR1 Signaling Pathway

MCHR1 activation by MCH initiates signaling cascades through its coupling to Gi and Gq proteins.[5][6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These signaling events ultimately modulate cellular functions, including the regulation of appetite and energy balance.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein Complex MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Regulation of Appetite) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates PKC->Cellular_Response Ca2->Cellular_Response

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • MCHR1 Antagonist Compound 4 (Reference Standard)

  • Internal Standard (IS) (e.g., stable isotope-labeled Compound 4)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of MCHR1 Antagonist Compound 4 from human plasma.

  • Allow all samples and reagents to thaw to room temperature.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Sample_Preparation_Workflow Plasma_Sample 50 µL Human Plasma Add_IS Add 10 µL Internal Standard Plasma_Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add 200 µL Acetonitrile (0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer 100 µL Supernatant Centrifuge->Transfer_Supernatant LC_MS_Injection Inject 5 µL into LC-MS/MS Transfer_Supernatant->LC_MS_Injection

Caption: Sample Preparation Workflow.

Liquid Chromatography
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955
Mass Spectrometry
  • MS System: SCIEX Triple Quad™ 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MCHR1 Antagonist Compound 4: Precursor Ion > Product Ion (To be determined for the specific compound)

    • Internal Standard: Precursor Ion > Product Ion (To be determined for the specific IS)

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 60 psi

    • Collision Gas: 9 psi

Results and Discussion

The LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation.[8] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

No significant interfering peaks were observed at the retention times of MCHR1 Antagonist Compound 4 and the internal standard in blank plasma samples from six different sources, demonstrating the high selectivity of the method.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). As shown in the table below, the accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1105.28.7103.511.2
Low0.398.76.5101.28.1
Medium10102.14.2100.85.6
High8099.53.198.94.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible across the concentration range. The matrix effect was found to be minimal, with the calculated matrix factor being close to 1, indicating negligible ion suppression or enhancement from the plasma matrix.

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low89.597.2
Medium91.298.5
High90.899.1
Stability

MCHR1 Antagonist Compound 4 was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of MCHR1 Antagonist Compound 4 in human plasma. The simple sample preparation procedure and the high-throughput capabilities of the method make it well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of novel MCHR1 antagonists.

References

Application Notes and Protocols for the Synthesis and Evaluation of MCHR1 Antagonist 4 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of the potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist 4 (also known as AMG 076) and its analogs. This document includes detailed experimental protocols for chemical synthesis and key biological assays, alongside tabulated quantitative data for comparative analysis. Visual diagrams of the MCHR1 signaling pathway and experimental workflows are provided to facilitate understanding.

Introduction

The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, making its receptor, MCHR1, an attractive therapeutic target for the treatment of obesity and related metabolic disorders. MCHR1 antagonists have demonstrated efficacy in preclinical models by reducing food intake and body weight. Compound 4 (AMG 076) is a potent and selective MCHR1 antagonist that has been evaluated in rodent and primate models of obesity.[1][2] This document outlines the synthetic route to compound 4 and the methodologies for its characterization.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of its endogenous ligand, MCH, the receptor initiates downstream signaling cascades that include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in increased intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) activation.

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 binds Antagonist Antagonist (e.g., Cpd 4) Antagonist->MCHR1 blocks AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP ↓ AC->cAMP produces Ca [Ca2+]i ↑ PLC->Ca PKC PKC PLC->PKC PKA PKA cAMP->PKA ERK ERK Activation PKC->ERK Synthesis_Workflow A Benzylpiperidone C Robinson Annulation Product (Enone) A->C B Methyl Vinyl Ketone B->C D Stereoselective Hydrogenation C->D E Key Intermediate (Saturated Ketone) D->E G Fischer Indole Synthesis E->G F 4-Methoxyphenylhydrazine F->G H Indole Intermediate G->H J Reductive Amination H->J I Aldehyde/Lactol Side Chain I->J K MCHR1 Antagonist 4 (AMG 076) J->K Biological_Assay_Workflow cluster_invitro In Vitro Assays cluster_functional cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Ki determination) Functional Functional Assays (IC50 determination) Binding->Functional Efficacy Efficacy in DIO Mice (Body weight, food intake) Functional->Efficacy cAMP cAMP Assay Calcium Calcium Mobilization Assay PK Pharmacokinetics Efficacy->PK Compound Test Compound Compound->Binding Compound->Functional

References

In Vitro Functional Assays for MCHR1 Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key in vitro functional assays to characterize the antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, appetite, and mood. As such, MCHR1 has emerged as a promising therapeutic target for the treatment of obesity and anxiety-related disorders. The development of MCHR1 antagonists requires robust and reliable in vitro assays to determine their potency and mechanism of action. This guide details the protocols for the most common functional assays used to screen and characterize MCHR1 antagonists.

MCHR1 couples to both Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gαq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+). These distinct signaling pathways provide the basis for the functional assays described herein.

MCHR1 Signaling Pathway

The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates two primary signaling cascades. The diagram below illustrates these pathways, which are the foundation for the functional assays used to assess antagonist activity.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds & Activates Antagonist Antagonist Antagonist->MCHR1 Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 [Ca2+]i ER->Ca2 Releases Ca2+

MCHR1 Signaling Pathways

Data Presentation: Quantitative Comparison of MCHR1 Antagonists

The following tables summarize the in vitro potency of commonly studied MCHR1 antagonists across different functional assays.

Table 1: Radioligand Binding Affinity of MCHR1 Antagonists

CompoundRadioligandCell Line/TissueKi (nM)Reference
SNAP-7941[3H]SNAP-7941COS-7 cells expressing hMCHR10.57 (Kb)[1]
SNAP-94847[3H]SNAP-7941PEAKRAPID membranes expressing mMCHR12.2[2]
AMG-076[125I]-MCHHEK293 cells expressing hMCHR10.6[3]
TC-MCH 7cNot SpecifiedHuman MCHR13.4[4]
MCH-1 antagonist 1Not SpecifiedNot Specified2.6[4]
BMS-819881Not SpecifiedRat MCHR17[4]

Table 2: Functional Antagonism of MCHR1 Antagonists in cAMP Assays

CompoundCell LineAgonistIC50 (nM)Reference
MQ1hMCHR1 expressing cellsMCH5.7[5]
ATC0065hMCHR1 expressing cellsNot Specified15.7[4]

Table 3: Functional Antagonism of MCHR1 Antagonists in Calcium Mobilization Assays

CompoundCell LineAgonistIC50 (nM)Reference
AMG-076HEK293-MCHR1MCH (EC50 concentration)1.2[3]
MCHR1 antagonist 2IMR-32 cellsNot Specified65[4]
KRX-104130Not SpecifiedNot Specified20[6]
KRX-104137Not SpecifiedNot Specified10[6]
KRX-104161Not SpecifiedNot Specified10[6]

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to MCHR1. It is a direct measure of the compound's affinity for the receptor.

Radioligand_Binding_Workflow A Prepare Membranes from MCHR1-expressing Cells B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity on Filter C->D E Data Analysis: Determine Ki D->E

Radioligand Binding Assay Workflow

a. Materials

  • Cells: HEK293 or CHO cells stably expressing human MCHR1.

  • Radioligand: [125I]MCH or a tritiated MCHR1 antagonist (e.g., [3H]SNAP-7941).

  • Test Compounds: MCHR1 antagonists.

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Phospho-buffered Saline (PBS) with 0.01% Triton X-100.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

b. Protocol

  • Membrane Preparation:

    • Harvest MCHR1-expressing cells and resuspend in ice-cold lysis buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay quantifies the ability of an MCHR1 antagonist to block the MCH-induced inhibition of cAMP production.

cAMP_Assay_Workflow A Seed MCHR1-expressing Cells in a 96-well Plate B Pre-treat with Test Compound (Antagonist) A->B C Stimulate with Forskolin (B1673556) and MCH (Agonist) B->C D Lyse Cells and Measure Intracellular cAMP Levels C->D E Data Analysis: Determine IC50 D->E

cAMP Measurement Assay Workflow

a. Materials

  • Cells: HEK293 or CHO cells stably expressing human MCHR1.

  • Agonist: Melanin-Concentrating Hormone (MCH).

  • Stimulant: Forskolin.

  • Test Compounds: MCHR1 antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

b. Protocol

  • Cell Plating:

    • Seed MCHR1-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of MCH and a sub-maximal concentration of forskolin to stimulate adenylyl cyclase. Forskolin is used to elevate the basal cAMP level, making the inhibitory effect of MCH more pronounced.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Calcium Mobilization Assay

This assay measures the ability of an MCHR1 antagonist to block the MCH-induced increase in intracellular calcium concentration.

Calcium_Assay_Workflow A Seed MCHR1-expressing Cells in a Black-walled, Clear-bottom Plate B Load Cells with a Calcium-sensitive Fluorescent Dye A->B C Add Test Compound (Antagonist) B->C D Add MCH (Agonist) and Measure Fluorescence Change C->D E Data Analysis: Determine IC50 D->E

References

Application Notes and Protocols for MCHR1 Receptor Occupancy Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR), is a key regulator of energy homeostasis, feeding behavior, mood, and sleep.[1][2] Predominantly expressed in the central nervous system, it is activated by the neuropeptide melanin-concentrating hormone (MCH).[1][3] The significant role of the MCH/MCHR1 system in a range of physiological processes has made MCHR1 a prominent therapeutic target for conditions such as obesity, anxiety, and depression.[4][5] Consequently, accurate measurement of MCHR1 occupancy by drug candidates is crucial for understanding their pharmacokinetic and pharmacodynamic relationships, optimizing dosing, and predicting clinical efficacy.

These application notes provide an overview and detailed protocols for the primary techniques used to measure MCHR1 receptor occupancy: in vitro radioligand binding assays and in vivo Positron Emission Tomography (PET) imaging.

MCHR1 Signaling Pathway

MCHR1 couples to multiple G-proteins, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades.[1][6]

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[7][8]

  • Gαq Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][8]

  • Downstream Effects: These pathways converge to modulate various cellular functions, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which influences gene transcription and cell proliferation.[7][8]

MCHR1_Signaling cluster_receptor cluster_gprotein cluster_gai_pathway cluster_gaq_pathway MCH MCH MCHR1 MCHR1 Receptor MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK MAPK/ERK Pathway PKA->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Response Cellular Responses (Gene Transcription, etc.) Ca2->Response PKC->MAPK Activates MAPK->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture HEK293 cells expressing hMCHR1 MembranePrep 2. Harvest cells and prepare membrane fractions via centrifugation CellCulture->MembranePrep Quantify 3. Quantify protein concentration (BCA assay) MembranePrep->Quantify Incubation 4. Incubate membranes with: - Radioligand ([125I]-MCH) - Test Compound (serial dilutions) - Buffer Quantify->Incubation Filtration 5. Terminate reaction by rapid vacuum filtration (GF/C filters) Incubation->Filtration Wash 6. Wash filters to remove unbound radioligand Filtration->Wash Counting 7. Measure radioactivity on filters (scintillation counting) Wash->Counting CurveFit 8. Plot % inhibition vs. compound concentration Counting->CurveFit Calculate 9. Calculate IC50 and Ki values using non-linear regression CurveFit->Calculate PET_Workflow cluster_baseline cluster_occupancy AnimalPrep 1. Animal Preparation (e.g., Rat) - Anesthetize - Place in PET scanner BaselineScan_Inject 2. Inject PET Tracer (e.g., [11C]SNAP-7941) AnimalPrep->BaselineScan_Inject BaselineScan_Acquire 3. Acquire Baseline Dynamic PET Scan (e.g., 60 min) BaselineScan_Inject->BaselineScan_Acquire ImageRecon 7. Image Reconstruction & Co-registration with MRI/CT BaselineScan_Acquire->ImageRecon DrugAdmin 4. Administer Unlabeled Test Drug OccupancyScan_Inject 5. Inject PET Tracer (second dose) OccupancyScan_Acquire 6. Acquire Occupancy Dynamic PET Scan DataAnalysis 8. Define Regions of Interest (ROIs) & Generate Time-Activity Curves ImageRecon->DataAnalysis CalcBP 9. Calculate Binding Potential (BP_ND) for Baseline and Occupancy Scans DataAnalysis->CalcBP CalcOcc 10. Calculate % Receptor Occupancy CalcBP->CalcOcc AnimalPrep2 1. Animal Preparation (separate cohort) DrugAdmin2 4. Administer Unlabeled Test Drug AnimalPrep2->DrugAdmin2 OccupancyScan_Inject2 5. Inject PET Tracer DrugAdmin2->OccupancyScan_Inject2 OccupancyScan_Acquire2 6. Acquire Occupancy Scan OccupancyScan_Inject2->OccupancyScan_Acquire2 OccupancyScan_Acquire2->ImageRecon

References

Application Notes and Protocols for Testing MCHR1 Antagonist Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. Detailed protocols for key behavioral and physiological assays are provided, along with a summary of quantitative data for select MCHR1 antagonists.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and anxiety.[1][2] Its effects are mediated through the MCH1 receptor (MCHR1) in rodents.[3] Consequently, MCHR1 has emerged as a promising therapeutic target for the development of treatments for obesity, anxiety, and depression.[4][5][6] Preclinical evaluation of MCHR1 antagonists relies on robust and validated animal models that can predict therapeutic efficacy in humans. This document outlines the most commonly used rodent models and associated experimental protocols.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[3][7] Activation of MCHR1 by MCH initiates downstream signaling cascades that modulate neuronal activity.

  • Gi Coupling: Leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3][7]

  • Gq Coupling: Activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3][7]

  • MAPK/ERK Pathway: MCHR1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[3][7]

Antagonism of MCHR1 is expected to block these signaling pathways, thereby mitigating the physiological and behavioral effects of MCH.

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Decreases Response Cellular Response (e.g., Neuronal Activity) cAMP->Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Response

MCHR1 Signaling Pathway

Animal Models for Efficacy Testing

Obesity: Diet-Induced Obesity (DIO) Model

The Diet-Induced Obesity (DIO) model in rodents, particularly in C57BL/6J mice, is the most widely used paradigm to evaluate the anti-obesity effects of MCHR1 antagonists.[8][9] These mice are genetically predisposed to weight gain when fed a high-fat diet.[8]

Experimental Workflow:

DIO_Workflow acclimatization Acclimatization (1 week on standard chow) diet High-Fat Diet (HFD) Feeding (10-12 weeks to induce obesity) acclimatization->diet treatment MCHR1 Antagonist or Vehicle Administration (Chronic, e.g., 14-28 days) diet->treatment monitoring Monitor: - Body Weight - Food Intake - Metabolic Parameters treatment->monitoring analysis Data Analysis monitoring->analysis

Diet-Induced Obesity (DIO) Model Workflow

Quantitative Data Summary for MCHR1 Antagonists in DIO Models:

MCHR1 AntagonistSpeciesDietDose & RouteDurationBody Weight ChangeFood IntakeReference
SNAP-7941 Rat (DIO)High-Fat10 mg/kg, i.p., b.i.d.7 days26% less weight gain vs. vehicleReduced[10]
GW803430 Rat (DIO)High-Fat1 & 3 mg/kg, p.o.14 daysSignificant reduction vs. vehicleReduced[11]
Anonymous MCHR1 Antagonist Mouse (DIO)High-Fat30 mg/kg1 month24% reductionModerately suppressed[12]
Anxiety: Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14][15] The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[15] Anxiolytic compounds increase the time spent and entries into the open arms.

Experimental Workflow:

EPM_Workflow habituation Habituation to Testing Room (30-60 minutes) treatment MCHR1 Antagonist or Vehicle Administration (Acute, e.g., 30-60 min prior) habituation->treatment test Place Mouse in Center of EPM (5-10 minute test duration) treatment->test recording Record: - Time in Open/Closed Arms - Entries into Open/Closed Arms test->recording analysis Data Analysis recording->analysis FST_Workflow habituation Habituation to Testing Room (30-60 minutes) treatment MCHR1 Antagonist or Vehicle Administration (Acute or Chronic) habituation->treatment test Place Mouse in Water Cylinder (6 minute test duration) treatment->test recording Record Immobility Time (Typically last 4 minutes of the test) test->recording analysis Data Analysis recording->analysis

References

Application Notes and Protocols: MCHR1 Antagonist 4 for Studying Food Intake Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone (MCH) system plays a pivotal role in the regulation of energy homeostasis, with the MCH receptor 1 (MCHR1) being a key mediator of MCH's orexigenic (appetite-stimulating) effects.[1][2] Consequently, MCHR1 has emerged as a significant therapeutic target for the development of anti-obesity drugs.[2][3] MCHR1 antagonists are valuable pharmacological tools to investigate the intricate mechanisms of food intake and energy balance. This document provides detailed application notes and protocols for the utilization of a representative MCHR1 antagonist, referred to herein as "MCHR1 Antagonist 4," in the study of food intake regulation. While "this compound" is a placeholder, the data and protocols are based on widely studied MCHR1 antagonists such as SNAP-7941, SNAP-94847, and AZD1979.

MCHR1 Signaling Pathways

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins to exert its effects on cellular signaling.

  • Gαi-Mediated Pathway: Upon MCH binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for the regulation of neuronal activity.

  • Gαq-Mediated Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to the phosphorylation of Extracellular signal-regulated kinase (ERK).

MCHR1 antagonists block the binding of MCH to the receptor, thereby inhibiting these downstream signaling cascades.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates MCH MCH MCH->MCHR1 binds Antagonist This compound Antagonist->MCHR1 blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC activates ERK p-ERK PKC->ERK activates

Diagram 1: MCHR1 Signaling Pathways.

Data Presentation: In Vivo Efficacy of MCHR1 Antagonists

The following tables summarize the quantitative effects of various MCHR1 antagonists on food intake and body weight in rodent models.

Table 1: Acute Effects of MCHR1 Antagonists on Food Intake

AntagonistSpeciesModelDoseRoute% Reduction in Food IntakeReference
SNAP-7941 RatMCH-stimulated10 mg/kgi.p.Inhibited increase[4][5]
SNAP-7941 RatPalatable food (milk)3, 10, 30 mg/kgi.p.13%, 41%, 59%[4]
T-226296 MouseMCH-induced30 mg/kgp.o.Significant reduction[2]
Generic MCHR1 Antagonist RatMCH-induced1 µgi.c.v.Completely suppressed[6]
GW803430 RatSucrose self-administration3, 10, 30 mg/kgi.p.Significant reduction[7]

Table 2: Chronic Effects of MCHR1 Antagonists on Body Weight

AntagonistSpeciesModelDoseRouteDuration% Body Weight ReductionReference
SNAP-7941 RatDiet-Induced Obesity (DIO)1, 3, 10 mg/kgi.p. (twice daily)7 daysDose-dependent decrease[4]
Generic MCHR1 Antagonist MouseDiet-Induced Obesity (DIO)30 mg/kgp.o.35 days~24%[8]
AZD1979 MouseDiet-Induced Obesity (DIO)Dose-dependentp.o.Not specifiedDose-dependent reduction[9][10]
AZD1979 DogNot specifiedDose-dependentp.o.Not specifiedDose-dependent reduction[9][10]

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Experiment: Diet-Induced Obesity (DIO) Model and Antagonist Administration

This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent administration of an MCHR1 antagonist to assess its effects on body weight and food intake.

DIO_Workflow start Start: 8-week-old male C57BL/6J mice diet High-Fat Diet (HFD) (e.g., 45-60% kcal from fat) for 10-15 weeks start->diet random Randomize obese mice into treatment groups diet->random treat Daily administration of This compound (p.o.) or Vehicle random->treat Treatment Phase monitor Monitor daily: - Body weight - Food intake treat->monitor Daily end End of study: Collect tissues for further analysis treat->end After chronic treatment monitor->treat

Diagram 2: Workflow for a Diet-Induced Obesity Study.

Materials:

  • 8-week-old male C57BL/6J mice

  • High-fat diet (HFD; e.g., 42% kcal from fat) and standard chow[11]

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)[8]

  • Oral gavage needles

  • Animal scale

  • Metabolic cages (optional, for precise food intake and energy expenditure measurement)

Procedure:

  • Acclimatization: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for one week with ad libitum access to standard chow and water.[11]

  • Obesity Induction: Switch the diet of the experimental group to a high-fat diet for 10-15 weeks to induce obesity. A control group should remain on the standard chow.[8][11]

  • Group Allocation: Once a significant difference in body weight is observed between the HFD and standard chow groups, randomize the obese mice into treatment and vehicle control groups.[8]

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.

  • Administration: Administer the MCHR1 antagonist or vehicle orally (p.o.) via gavage once daily.[8] The volume is typically 5-10 ml/kg.

  • Monitoring: Measure body weight and food intake daily, typically at the same time each day.[8]

  • Data Analysis: Analyze the changes in body weight and cumulative food intake over the treatment period.

In Vivo Experiment: Intracerebroventricular (ICV) Injection in Rats

This protocol details the surgical procedure for implanting a cannula into the lateral ventricle of a rat for the direct administration of substances into the brain.

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Surgical drill

  • Dental cement

  • Injection pump and tubing

  • This compound

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame.[12]

  • Cannula Implantation: Following a midline scalp incision, drill a small hole in the skull at the appropriate coordinates for the lateral ventricle. Lower a guide cannula to the desired depth and secure it with dental cement.[12] Insert a dummy cannula to keep the guide cannula patent.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Injection: On the day of the experiment, gently restrain the rat and replace the dummy cannula with an injector connected to a syringe pump. Infuse a small volume (e.g., 1-5 µl) of the MCHR1 antagonist solution into the ventricle over a few minutes.[6][12]

  • Behavioral Assessment: Following the injection, place the rat in a cage with pre-weighed food and measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours).[6]

In Vitro Experiment: cAMP Measurement Assay

This protocol outlines a method to determine the antagonistic activity of a compound on a Gαi-coupled receptor like MCHR1 by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow start Seed cells expressing MCHR1 in a 384-well plate preincubation Pre-incubate cells with This compound start->preincubation stimulation Stimulate with Forskolin (to increase basal cAMP) + MCH (agonist) preincubation->stimulation lysis Lyse cells and add detection reagents (e.g., HTRF) stimulation->lysis read Read plate on a compatible reader lysis->read end Analyze data to determine IC50 read->end

Diagram 3: Workflow for a cAMP Antagonist Assay.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1

  • Cell culture medium and reagents

  • 384-well assay plates

  • This compound

  • MCH (agonist)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen)[13][14]

  • Plate reader compatible with the assay kit

Procedure:

  • Cell Seeding: Seed the MCHR1-expressing cells into a 384-well plate and culture overnight.[13]

  • Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of this compound to the wells. Incubate for a specified time (e.g., 30 minutes) at room temperature.[13]

  • Agonist Stimulation: Add a solution containing a fixed concentration of forsklin (to elevate basal cAMP) and MCH (at its EC80 concentration) to all wells.[13]

  • Lysis and Detection: After the stimulation period (e.g., 30 minutes), lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.[13]

  • Data Acquisition and Analysis: Read the plate using a compatible plate reader. The signal will be inversely proportional to the intracellular cAMP concentration. Calculate the IC50 value of the antagonist by plotting the signal against the antagonist concentration.[13]

In Vitro Experiment: ERK Phosphorylation Western Blot

This protocol is used to assess the ability of an MCHR1 antagonist to block MCH-induced ERK phosphorylation.

Materials:

  • MCHR1-expressing cells

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Starve the cells (e.g., in serum-free media) and then pre-treat with this compound before stimulating with MCH for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.[15][16]

    • Transfer the proteins to a PVDF membrane.[15]

    • Block the membrane with blocking buffer for 1 hour.[15]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours.[15]

    • Detect the signal using an ECL substrate.[15]

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[15]

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

MCHR1 antagonists are powerful tools for dissecting the role of the MCH system in food intake and energy homeostasis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these compounds in their studies. Proper experimental design and execution, as outlined in these notes, are crucial for obtaining reliable and reproducible results in the pursuit of novel therapeutics for obesity and related metabolic disorders.

References

Application Notes: MCHR1 Antagonists as a Novel Therapeutic Strategy for Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] With its rising prevalence linked to metabolic disorders like obesity and type 2 diabetes, there is a significant unmet medical need for effective pharmacological treatments.[1] The melanin-concentrating hormone (MCH) system, a key regulator of energy homeostasis and feeding behavior, has emerged as a promising therapeutic target.[3][4][5][6] MCH exerts its effects through two G-protein coupled receptors, MCHR1 and MCHR2, with MCHR1 being the primary mediator in rodents.[7] Blockade of MCHR1 signaling has been shown to reduce body weight, decrease food intake, and improve metabolic parameters, suggesting its potential utility in treating obesity and related comorbidities, including NASH.[3][7]

These application notes provide a comprehensive overview of the use of MCHR1 antagonists in preclinical NASH models, summarizing key quantitative data and detailing relevant experimental protocols for researchers in the field of metabolic disease and drug development.

Mechanism of Action: MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in hypothalamic regions involved in energy balance.[4][6] Upon binding of the neuropeptide MCH, MCHR1 activates multiple intracellular signaling cascades. It couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] Simultaneously, it couples to Gαq proteins, activating phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+) accumulation.[5][6] Activation of MCHR1 can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[5] Antagonists of MCHR1 block these downstream effects, thereby modulating energy homeostasis and feeding behavior.[3]

MCHR1_Signaling_Pathway cluster_receptor cluster_downstream MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates G_alpha_i Gαi/o MCHR1->G_alpha_i Activates ERK_pathway ERK/MAPK Pathway Activation MCHR1->ERK_pathway Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks PLC Phospholipase C (PLC) G_alpha_q->PLC Activates AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease Leads to Physiological_Effects Physiological Effects (↑ Food Intake, ↓ Energy Expenditure) Ca_increase->Physiological_Effects cAMP_decrease->Physiological_Effects ERK_pathway->Physiological_Effects Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Select Animal Model (e.g., C57BL/6J Mice) diet NASH Induction (e.g., HFD for 12-52 wks or MCD diet for 4-10 wks) start->diet grouping Randomize into Groups: 1. Control Diet + Vehicle 2. NASH Diet + Vehicle 3. NASH Diet + MCHR1 Antagonist diet->grouping treatment Chronic Antagonist Administration (e.g., ICV infusion, oral gavage) grouping->treatment monitoring In-life Monitoring (Body weight, food intake, metabolic parameters) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histo Liver Histopathology (H&E, Sirius Red Staining) - Steatosis, Inflammation, Fibrosis endpoint->histo biochem Biochemical Analysis - Plasma ALT, AST - Liver Triglycerides gene Gene Expression (qPCR/RNA-seq) - Inflammatory & Fibrotic Markers

References

Application Notes & Protocols for the Stereoselective Synthesis of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and feeding behavior.[1][2] As such, it has emerged as a significant therapeutic target for the development of treatments for obesity and central nervous system disorders like anxiety and depression.[2][3] Many potent MCHR1 antagonists are chiral molecules, and their biological activity is highly dependent on a specific stereoisomer. This necessitates the development of robust stereoselective synthetic methods. These application notes provide an overview of the MCHR1 signaling pathway, detail a stereoselective synthetic strategy for a potent MCHR1 antagonist, and offer specific experimental protocols for synthesis and evaluation.

MCHR1 Signaling Pathway

MCHR1 is a G-protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), activates multiple intracellular signaling cascades.[1][2] The receptor couples to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins to modulate downstream effectors.[4][5][6][7]

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase (AC). This action decreases the intracellular concentration of cyclic AMP (cAMP), subsequently reducing the activity of Protein Kinase A (PKA).[4][5][6]

  • Gαq Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][5]

  • MAPK/ERK Pathway: Both Gαi and Gαq pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[4][5][6]

MCHR1 antagonists function by binding to the receptor and preventing MCH from initiating these signaling events.[2]

MCHR1_Signaling_Pathway MCH MCH Ligand MCHR1 MCHR1 Receptor MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA ERK ERK Activation PKA->ERK Ca2 Intracellular Ca²⁺ ↑ PLC->Ca2 PKC PKC ↑ PLC->PKC PKC->ERK Response Cellular Response (e.g., Regulation of Appetite) ERK->Response

Figure 1: MCHR1 Receptor Signaling Cascade.

Application Note: Stereoselective Synthesis of AMG 076

A significant challenge in the development of MCHR1 antagonists is the control of stereochemistry. The antagonist AMG 076 serves as an excellent case study for a scalable, stereoselective synthesis designed to support preclinical and clinical studies.[8][9][10] The synthetic strategy relies on establishing the key stereocenters early through a resolution and a highly stereoselective hydrogenation reaction.

The overall workflow can be summarized as:

  • Core Formation: A Robinson annulation reaction is used to construct the foundational octahydroisoquinolinone ring system.[8][9]

  • Chiral Resolution: The resulting mixture of diastereomers is resolved to isolate the desired precursor.[9]

  • Stereoselective Hydrogenation: The key stereocenter is set via a stereoselective hydrogenation of an enone intermediate, yielding the chiral isoquinolinone core.[8][9]

  • Heterocycle Formation: A Fischer indole (B1671886) synthesis is performed to introduce the indole moiety.[8][9]

  • Final Coupling: The final side chain is attached via a reductive amination to yield AMG 076.[8][9]

This approach ensures high stereochemical purity in the final active pharmaceutical ingredient.

Synthesis_Workflow start Benzylpiperidone + Methyl Vinyl Ketone annulation Robinson Annulation start->annulation diastereomers Diastereomeric Mixture annulation->diastereomers resolution Resolution diastereomers->resolution enone Desired Enone Isomer resolution->enone hydrogenation Stereoselective Hydrogenation enone->hydrogenation isoquinolinone Chiral Isoquinolinone Core hydrogenation->isoquinolinone fischer Fischer Indole Synthesis isoquinolinone->fischer indole_core Advanced Indole Intermediate fischer->indole_core reductive_amination Reductive Amination indole_core->reductive_amination final_product AMG 076 reductive_amination->final_product

Figure 2: Workflow for Stereoselective Synthesis of AMG 076.

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of Chiral Enone

This protocol describes a representative procedure for the stereoselective reduction of the enone intermediate in the synthesis of the AMG 076 core, based on the published strategy.[9]

Objective: To reduce the carbon-carbon double bond of the octahydroisoquinolin-7-one precursor with high diastereoselectivity.

Materials:

  • Resolved enone intermediate

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Ethanol (B145695) (EtOH), reaction grade

  • Hydrogen gas (H₂)

  • High-pressure reactor (Parr hydrogenator or equivalent)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with the resolved enone intermediate (1.0 eq) and the Palladium on Carbon catalyst (0.05 eq).

  • Inerting: Seal the reactor and purge the atmosphere with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add degassed ethanol to the reactor to achieve a substrate concentration of approximately 0.1 M.

  • Pressurization: Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically and safely taking aliquots. The reaction is typically complete within 4-12 hours.

  • Depressurization & Purging: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude chiral saturated ketone.

  • Purification & Analysis: Purify the product by column chromatography or recrystallization as needed. Confirm the stereochemical purity using chiral HPLC or NMR analysis with a chiral shift reagent.

Protocol 2: MCHR1 Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the MCHR1 receptor, adapted from described methods.[11]

Objective: To quantify the ability of a test antagonist to displace a radiolabeled ligand from the MCHR1 receptor.

Materials:

  • Membrane preparation from HEK293 cells stably expressing human MCHR1.[11]

  • Radioligand: [¹²⁵I]-MCH

  • Test compounds (e.g., synthesized MCHR1 antagonists)

  • Non-specific binding control: Unlabeled MCH (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

    • 50 µL of [¹²⁵I]-MCH (final concentration ~0.1 nM).

    • 100 µL of MCHR1 membrane preparation (5-10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3: Functional Calcium Mobilization Assay

This protocol measures the functional antagonism of a test compound by assessing its ability to block MCH-induced intracellular calcium release.[11]

Objective: To determine the functional potency (IC₅₀) of an antagonist in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • MCH (agonist)

  • Test compounds

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Plate MCHR1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add various concentrations of the test antagonist to the wells and incubate for 20-30 minutes.

  • FLIPR Measurement: Place the plate into the FLIPR instrument.

  • Agonist Injection: The instrument will measure the baseline fluorescence, then inject a solution of MCH agonist at a pre-determined EC₅₀ concentration (e.g., 12 nM).[11]

  • Data Acquisition: Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The antagonist's effect is measured as the percentage inhibition of the MCH-induced calcium response. Plot the percent inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of several representative MCHR1 antagonists reported in the literature.

Table 1: Binding Affinities of Selected MCHR1 Antagonists

Compound Receptor Assay Type Binding Affinity Citation(s)
AMG 076 Human MCHR1 [¹²⁵I]-MCH Displacement Kᵢ = 0.6 nM [11]
SNAP 94847 Human MCHR1 Radioligand Binding Kᵢ = 2.2 nM [7]
TC-MCH 7c Human MCHR1 Radioligand Binding Kᵢ = 3.4 nM [7]
TC-MCH 7c Mouse MCHR1 Radioligand Binding Kᵢ = 3.0 nM [7]
BMS-819881 Rat MCHR1 Radioligand Binding Kᵢ = 7 nM [7][12]
MCH-1 antagonist 1 Not Specified Radioligand Binding Kᵢ = 2.6 nM [7]

| [Ala17]-MCH | Human MCHR1 | Radioligand Binding | Kᵢ = 0.16 nM |[12] |

Table 2: Functional Antagonist Potency

Compound Assay Type Potency (IC₅₀) Citation(s)
AZD1979 Not Specified ~12 nM [7]
MCHR1 antagonist 2 Not Specified 65 nM [7]

| ATC 0175 | Not Specified | 13.5 nM |[12] |

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of MCHR1 Antagonist 4 (MCH-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and experimental evaluation of MCHR1 Antagonist 4 (MCH-4), with a focus on enhancing its oral bioavailability.

Disclaimer: this compound (MCH-4) is a representative compound used for illustrative purposes in this guide. The quantitative data and experimental observations are based on typical characteristics observed for this class of molecules and should be adapted based on internally generated experimental results for your specific MCHR1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of MCHR1 antagonists like MCH-4?

A1: MCHR1 antagonists, including our representative compound MCH-4, often face several challenges that can lead to low or variable oral bioavailability. These include:

  • Poor Aqueous Solubility: Many MCHR1 antagonists are lipophilic molecules with low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream can be a limiting factor. Some MCHR1 antagonists may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

  • First-Pass Metabolism: MCHR1 antagonists can be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver before reaching systemic circulation, significantly reducing the amount of active drug.[1][2]

  • hERG Liability: A common issue with this class of compounds is off-target effects on the hERG potassium channel, which can lead to cardiotoxicity and complicate development.[3][4]

Q2: What initial in vitro assays are recommended to assess the oral bioavailability potential of MCH-4?

A2: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to profile MCH-4. Key assays include:

  • Kinetic Solubility: To determine the solubility of MCH-4 in physiological buffers (e.g., pH 6.5 and 7.4).

  • Caco-2 Permeability Assay: To assess the intestinal permeability of MCH-4 and identify if it is a substrate of efflux transporters like P-gp.

  • Microsomal Stability Assay: To evaluate the metabolic stability of MCH-4 in liver microsomes (human, rat, mouse) and predict its susceptibility to first-pass metabolism.

Q3: What formulation strategies can be employed to improve the oral bioavailability of a poorly soluble compound like MCH-4?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble MCHR1 antagonists:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing MCH-4 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.

  • Complexation with Cyclodextrins: Encapsulating MCH-4 within cyclodextrin (B1172386) molecules can enhance its solubility.

  • Prodrugs: Modifying the chemical structure of MCH-4 to create a more soluble or permeable prodrug that is converted to the active compound in the body.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Species

Symptoms:

  • Low Cmax and AUC values following oral administration in rats or mice.

  • High variability in plasma concentrations between individual animals.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Plan
Poor Aqueous Solubility 1. Characterize pH-Solubility Profile: Determine the solubility of MCH-4 at different pH values relevant to the gastrointestinal tract. 2. Formulation Approaches: Develop and test enabling formulations such as amorphous solid dispersions or nanoparticle formulations to improve dissolution.
Low Intestinal Permeability 1. Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 assay to determine the apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. 2. Formulation with Permeation Enhancers: Investigate the use of GRAS (Generally Recognized as Safe) excipients that can enhance intestinal permeability.
High First-Pass Metabolism 1. Microsomal Stability Assay: Assess the metabolic stability of MCH-4 in liver and intestinal microsomes from the preclinical species being used. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the enzymes responsible for their formation. 3. Consider Formulation Strategies: Explore formulations that may reduce presystemic metabolism, such as lymphatic targeting lipid-based systems.
Issue 2: Inconsistent In Vitro Assay Results

Symptoms:

  • High variability in Caco-2 permeability or microsomal stability data between experiments.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigation Plan
Compound Precipitation 1. Check Solubility in Assay Buffer: Ensure the concentration of MCH-4 used in the assay is below its solubility limit in the assay buffer. 2. Use of Co-solvents: If necessary, use a small, validated percentage of a co-solvent like DMSO, ensuring it does not affect cell health or enzyme activity.
Cell Monolayer Integrity (Caco-2) 1. Monitor TEER Values: Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer. 2. Lucifer Yellow Permeability: Include a Lucifer Yellow control to check for paracellular leakage.
Enzyme Activity (Microsomal Stability) 1. Include Positive Controls: Always run positive control compounds with known metabolic profiles to verify the activity of the microsomal enzymes. 2. Proper Storage and Handling: Ensure that microsomes are stored at -80°C and thawed correctly before use to maintain enzyme activity.

Data Presentation

Table 1: Illustrative Physicochemical and In Vitro ADME Properties of MCH-4

ParameterValueInterpretation
Molecular Weight485.6 g/mol Within the range for good oral absorption.
logP4.2High lipophilicity, may lead to low aqueous solubility.
pKa (basic)8.5Ionizable, solubility will be pH-dependent.
Aqueous Solubility (pH 7.4)< 1 µg/mLPoorly soluble in intestinal fluid.
Caco-2 Permeability (Papp A→B)0.5 x 10⁻⁶ cm/sLow to moderate permeability.
Caco-2 Efflux Ratio (Papp B→A / Papp A→B)3.5Suggests active efflux by transporters like P-gp.
Human Liver Microsomal T½15 minHigh metabolic clearance expected.

Table 2: Illustrative Pharmacokinetic Parameters of MCH-4 in Rats with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 755
Amorphous Solid Dispersion10250 ± 501.51250 ± 20025
SMEDDS10400 ± 801.02000 ± 35040

Experimental Protocols

MCHR1 Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR). Upon binding of its ligand, melanin-concentrating hormone (MCH), it primarily couples to Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. MCH-4 acts as an antagonist, blocking these downstream signaling events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates MCH MCH (Agonist) MCH->MCHR1 Binds and Activates MCH4 MCH-4 (Antagonist) MCH4->MCHR1 Binds and Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP ↓ AC->cAMP Ca2 Ca²⁺ ↑ PLC->Ca2

MCHR1 signaling pathway and point of antagonism.
Experimental Workflow for Improving Oral Bioavailability

The following workflow outlines a systematic approach to identify and overcome the barriers to oral bioavailability for MCH-4.

Bioavailability_Workflow start Start: MCH-4 Candidate in_vitro In Vitro Profiling (Solubility, Permeability, Metabolism) start->in_vitro low_solubility Issue: Low Solubility in_vitro->low_solubility low_permeability Issue: Low Permeability in_vitro->low_permeability high_metabolism Issue: High Metabolism in_vitro->high_metabolism formulation Formulation Development (ASD, SMEDDS, Nanosuspension) low_solubility->formulation permeation_enhancers Add Permeation Enhancers low_permeability->permeation_enhancers structural_modification Structural Modification (Prodrug, etc.) high_metabolism->structural_modification in_vivo_pk In Vivo PK Study (Rat Model) formulation->in_vivo_pk permeation_enhancers->in_vivo_pk structural_modification->in_vivo_pk analyze Analyze PK Data (Cmax, AUC, F%) in_vivo_pk->analyze end End: Optimized Bioavailability analyze->end

Workflow for troubleshooting low oral bioavailability.
Detailed Methodology: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of MCH-4 across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • MCH-4 stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow

  • Analytical standards of MCH-4

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².

    • Perform a Lucifer Yellow permeability test to confirm low paracellular flux.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Permeability: Add MCH-4 in HBSS (e.g., 10 µM final concentration) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability: Add MCH-4 in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis: Analyze the concentration of MCH-4 in the samples by a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Detailed Methodology: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of MCH-4 in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • MCH-4 stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, MCH-4 (e.g., 1 µM final concentration), and liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of MCH-4 using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of MCH-4 remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (T½): T½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Logical Relationship Diagram for Formulation Selection

This diagram illustrates the decision-making process for selecting an appropriate formulation strategy based on the physicochemical properties of MCH-4.

Formulation_Selection start MCH-4 with Low Bioavailability physchem Physicochemical Characterization (Solubility, logP, m.p.) start->physchem solubility_check Is Solubility < 10 µg/mL? physchem->solubility_check logP_check Is logP > 3? solubility_check->logP_check Yes evaluate Evaluate Formulations In Vitro & In Vivo solubility_check->evaluate No amorphous Amorphous Solid Dispersion (ASD) amorphous->evaluate lipid_based Lipid-Based Formulation (SMEDDS) lipid_based->evaluate nanosize Nanosizing nanosize->evaluate logP_check->lipid_based Yes melting_point_check Is Melting Point < 150°C? logP_check->melting_point_check No melting_point_check->amorphous Yes melting_point_check->nanosize No

Decision tree for formulation strategy selection.

References

MCHR1 Antagonist Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, with a specific focus on overcoming hERG (human Ether-à-go-go-Related Gene) potassium channel liability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lead MCHR1 antagonist shows potent hERG inhibition. What are the likely structural culprits and what are the first-line strategies to address this?

A: High hERG affinity is a common challenge in MCHR1 antagonist development due to shared pharmacophoric features.[1][2][3] Many potent MCHR1 antagonists and hERG blockers possess a central scaffold with a basic amino group and an aryl or heteroaryl moiety.[2]

Common Structural Culprits:

  • High Basicity: A positively charged nitrogen (basic amine) is a key feature in many hERG-blocking compounds.

  • High Lipophilicity: "Greasy" or highly lipophilic molecules tend to partition into the cell membrane, increasing their local concentration near the hERG channel.[4]

  • Specific Aromatic Groups: Cation-π interactions between the basic amine and aromatic residues (like Tyr652 and Phe656) in the hERG channel pore are critical for binding.[4]

Initial Mitigation Strategies:

  • Reduce Basicity: Lower the pKa of the basic nitrogen. This can be achieved by introducing adjacent electron-withdrawing groups, such as adding a fluorine atom to a piperidine (B6355638) ring or replacing a piperidine with a morpholine (B109124) or piperazine.[4]

  • Decrease Lipophilicity (LogP/D): Systematically reduce the overall lipophilicity of the molecule. This is a primary design criterion to identify compounds that do not inhibit the hERG channel.[5]

  • Introduce Polarity: Adding polar functional groups can disrupt hydrophobic interactions within the hERG channel binding pocket.[6][7] For example, replacing a dimethoxyphenyl ring with alkyl groups possessing increased polarity has been shown to dramatically reduce hERG inhibition.[6]

Q2: I've reduced the basicity of my compound, but hERG affinity remains high. What other medicinal chemistry strategies can I try?

A: If reducing basicity alone is insufficient or compromises MCHR1 potency, several other strategies can be effective:

  • Introduce Steric Hindrance: Carefully design modifications that create steric clashes within the hERG channel's inner pore without disrupting binding to the MCHR1 target site.

  • Remove Aromaticity: Where possible, replace aromatic rings with non-aromatic bioisosteres to eliminate key π-π stacking interactions within the hERG channel.[4]

  • Create Zwitterions: If the basic amine is essential for MCHR1 activity, consider introducing an acidic functional group (e.g., a carboxylic acid) elsewhere in the molecule. The resulting zwitterion often has reduced hERG liability due to altered physical properties.[4]

  • Fine-tune Remote Parts of the Molecule: The hERG channel is sensitive to changes in remote parts of a ligand. Modulating lipophilicity or adding polar groups to aromatic moieties far from the basic center can significantly reduce hERG activity.[4]

Q3: My MCHR1 antagonist has a clean profile in a hERG binding assay, but shows significant block in a functional patch-clamp assay. What could cause this discrepancy?

A: This is a critical issue that highlights why a single assay is insufficient for cardiac safety assessment. Several factors can cause this discrepancy:

  • Binding vs. Function: A binding assay measures the affinity of a compound for the channel protein but doesn't confirm functional inhibition. A compound can bind without blocking the channel's ion-conducting function. Conversely, some compounds may have modest binding affinity but be potent functional blockers.[4]

  • State-Dependent Block: hERG channels exist in open, closed, and inactivated states. Some compounds may preferentially bind to and block the open or inactivated state of the channel, an effect that can only be captured in a functional electrophysiology assay where channel gating is actively occurring.

  • Trappable vs. Non-Trappable Inhibitors: A patch-clamp assay can help differentiate between "trappable" and "non-trappable" inhibitors. Trappable inhibitors get stuck inside the channel when it closes, leading to accumulation and a higher risk of arrhythmia, even at low concentrations. This effect is not discernible in a simple binding assay.[4]

  • Assay Conditions: Highly lipophilic compounds can stick to labware or membranes, leading to an underestimation of the effective concentration in an assay and potentially causing false negatives in binding assays.[4] Using orthogonal assays helps confirm true negatives.[4]

Quantitative Data: SAR of MCHR1 Antagonists

The following tables summarize structure-activity relationship (SAR) data for different MCHR1 antagonist chemotypes, highlighting modifications aimed at reducing hERG inhibition while maintaining MCHR1 potency.

Table 1: Optimization of Pyrrolidine-Based MCHR1 Antagonists Data synthesized from studies on novel pyrrolidine (B122466) antagonists.[6]

Compound/ModificationMCHR1 IC50 (nM)hERG Inhibition (% @ 10 µM)Key Structural Change
Lead Compound 1 ~50 nMHighDimethoxyphenyl ring
Anilide Modification <10 nMHighBenzamide converted to anilide (increases acidity of amide proton)
Polar Alkyl Group <10 nMDramatically ReducedDimethoxyphenyl ring replaced with polar alkyl groups

Table 2: Optimization of Carbozole-Based MCHR1 Antagonists Data synthesized from the discovery of AMG 076.[8]

CompoundMCHR1 Ki (nM)hERG IC50 (µM)MCHR1/hERG Selectivity Index
Initial Lead (Compound 2) PotentPotent Inhibitor (<1 µM)Low
Optimized Lead (Compound 11 - AMG 076) 1.1>30 µM>27,000

Experimental Protocols & Workflows

Protocol 1: General Procedure for Manual Patch-Clamp hERG Assay

This protocol describes a standard method for assessing the functional inhibition of the hERG channel expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture:

  • Culture HEK293 cells stably expressing the KCNH2 (hERG) gene in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418).
  • Maintain cells at 37°C in a humidified 5% CO2 incubator.
  • Passage cells every 2-3 days to maintain sub-confluent stocks. For experiments, plate cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
  • Test Compound Stock: Prepare a 10-20 mM stock solution in 100% DMSO. Make serial dilutions in the external solution to achieve final desired concentrations (final DMSO concentration should be ≤0.1%).

3. Electrophysiology Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.
  • Hold the cell membrane potential at -80 mV.
  • To elicit hERG currents, apply a depolarizing voltage step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-3 seconds to record the peak tail current. Repeat this protocol at a steady frequency (e.g., every 15 seconds).
  • Once a stable baseline current is established, perfuse the cell with the external solution containing the test compound at various concentrations.
  • Record the steady-state block at each concentration. A positive control (e.g., dofetilide, cisapride) should be used to confirm assay sensitivity.

4. Data Analysis:

  • Measure the peak tail current amplitude before (control) and after compound application.
  • Calculate the percentage of current inhibition at each concentration.
  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: hERG Radioligand Binding Assay

This protocol uses a competitive binding format to measure the affinity of a test compound for the hERG channel, often using a known high-affinity radiolabeled ligand like [3H]-dofetilide or [3H]-astemizole.

1. Membrane Preparation:

  • Homogenize HEK293 cells stably expressing the hERG channel in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in the assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add:
  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl2, pH 7.4).
  • A fixed concentration of radioligand (e.g., 1-5 nM [3H]-dofetilide).
  • A range of concentrations of the test compound (or vehicle for total binding).
  • Membrane preparation (10-50 µg protein per well).
  • For non-specific binding (NSB), add a high concentration of a non-labeled hERG blocker (e.g., 10 µM astemizole).
  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
  • Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.
  • Dry the filter mat, place it in a sample bag, and add scintillation cocktail.
  • Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value by non-linear regression analysis of the competition curve.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Pathways & Workflows

MCHR1_Signaling_Pathway MCHR1 Signaling Pathways MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK

Caption: MCHR1 couples to Gαi and Gαq proteins to modulate downstream signaling.[9][10]

hERG_DeRisking_Workflow hERG De-Risking Workflow for MCHR1 Antagonists Start Hit Identification (MCHR1 Active) InSilico In Silico hERG Prediction (Machine Learning, QSAR) Start->InSilico BindingAssay Primary Screen: hERG Binding Assay (e.g., Radioligand, FP) InSilico->BindingAssay Prioritize Compounds PatchClamp Confirmatory Screen: Patch-Clamp Assay (IC50 Determination) BindingAssay->PatchClamp Confirm Hits (IC50 < 10 µM) SAR SAR-driven Optimization (Reduce pKa, LogP, etc.) PatchClamp->SAR High Liability (IC50 too low) InVivo In Vivo CV Safety (e.g., Dog Telemetry) PatchClamp->InVivo Acceptable Window (e.g., >30x MCHR1 IC50) SAR->BindingAssay Synthesize New Analogs Candidate Preclinical Candidate InVivo->Candidate No QT Prolongation

Caption: A tiered approach to identify and mitigate hERG risk early in drug discovery.

Troubleshooting_Logic Troubleshooting Conflicting hERG Assay Data Start Conflicting hERG Data: Binding vs. Functional HighBind_LowFunc High Binding Affinity Low Functional Block Start->HighBind_LowFunc Yes LowBind_HighFunc Low Binding Affinity High Functional Block Start->LowBind_HighFunc No Reason1 Possible Reason: Compound binds but does not functionally block the pore. HighBind_LowFunc->Reason1 Reason2 Possible Reasons: 1. State-dependent blocker (binds open/inactivated state). 2. Assay artifact (lipophilicity). LowBind_HighFunc->Reason2 Action1 Action: Deprioritize or modify scaffold. Low risk. Reason1->Action1 Action2 Action: Prioritize functional data. High risk. Optimize to remove functional block. Reason2->Action2

Caption: A decision-making diagram for interpreting divergent hERG assay results.

References

Technical Support Center: MCHR1 Antagonist 4 Off-Target Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of MCHR1 antagonist 4.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and critical off-target liabilities for MCHR1 antagonists like compound 4?

A: The primary off-target concern for MCHR1 antagonists is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] Many MCHR1 antagonists share structural similarities with hERG blockers, which can lead to cardiotoxicity, specifically QTc interval prolongation.[3][4][5] Other potential off-target activities to consider include interactions with other G protein-coupled receptors (GPCRs), various kinases due to the conserved nature of ATP-binding pockets, and cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[5][6][7]

Q2: My preliminary screen shows this compound is potent in a cAMP functional assay, but I'm observing unexpected cellular phenotypes. What should I investigate first?

A: When observing unexpected phenotypes despite on-target activity, a tiered approach to off-target screening is recommended.

  • Prioritize hERG Channel Activity: Given the known risks for this class of compounds, assessing hERG inhibition via an automated patch-clamp assay should be the immediate next step.[8][9]

  • Broad GPCR Panel Screening: MCHR1 is a GPCR, and cross-reactivity with other family members can occur.[7][10] A radioligand binding assay against a panel of common GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) can identify unintended interactions.[11]

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify any off-target kinase inhibition.[6][12] Unexpected phenotypes could be due to modulation of unintended signaling pathways.[13]

  • Cellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the antagonist engages MCHR1 in an intact cellular environment and to investigate engagement with any identified off-targets.[13][14]

Q3: How should I design a comprehensive off-target screening strategy for this compound?

A: A robust strategy combines computational prediction with multi-layered experimental validation. The goal is to move from broad, high-throughput methods to more specific, physiologically relevant assays. An ideal workflow would include in silico analysis, broad biochemical panel screening, targeted cellular validation, and finally, in vivo safety pharmacology studies.[15][16]

Q4: I have a confirmed positive signal in my hERG patch-clamp assay. What are the implications and next steps?

A: A positive hERG signal indicates a potential risk for cardiac arrhythmias.[9] The next steps are crucial for risk assessment:

  • Determine Potency (IC50): Quantify the concentration at which this compound inhibits the hERG channel by 50%.

  • Calculate Safety Margin: Compare the hERG IC50 value with the on-target (MCHR1) efficacy (EC50/IC50). A large margin (typically >30-fold to 100-fold) may be considered acceptable, depending on the therapeutic indication.

  • Structural Biology & SAR: If the safety margin is insufficient, engage in structure-activity relationship (SAR) studies to modify the compound to reduce hERG affinity while maintaining MCHR1 potency.[5]

  • Follow-up In Vivo Studies: If the compound is advanced, dedicated cardiovascular safety pharmacology studies in appropriate animal models are necessary to evaluate effects on the QT interval.[15]

Q5: this compound showed inhibition of an unrelated kinase in a biochemical screen. How do I confirm if this is physiologically relevant?

A: A positive hit in a biochemical kinase assay does not always translate to a cellular effect.[14] To determine relevance, you should:

  • Validate with a Different Assay Format: Confirm the finding using an orthogonal biochemical assay (e.g., if the primary screen was fluorescence-based, validate with a luminescence-based assay like ADP-Glo™) to rule out assay-specific artifacts.[17]

  • Perform a Cellular Target Engagement Assay: Use CETSA to see if this compound engages the off-target kinase in intact cells. A lack of thermal shift suggests the interaction may not be significant in a cellular context.[14]

  • Assess Downstream Signaling: Measure the phosphorylation of a known substrate of the off-target kinase in cells treated with your compound. No change in substrate phosphorylation would indicate a lack of functional consequence.

Section 2: Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound
TargetAssay TypeResult (IC50 / Kᵢ)
MCHR1 (Human) cAMP Functional Assay IC50: 5.2 nM
MCHR1 (Human)Radioligand BindingKᵢ: 2.1 nM
hERGAutomated Patch-ClampIC50: 3,100 nM
5-HT2B ReceptorRadioligand BindingKᵢ: 450 nM
α2C Adrenergic ReceptorRadioligand BindingKᵢ: >10,000 nM
Src KinaseADP-Glo™ AssayIC50: 8,700 nM
p38α KinaseTR-FRET AssayIC50: >10,000 nM
CYP3A4Fluorometric AssayIC50: 9,500 nM
Table 2: Hypothetical Summary of Core Safety Pharmacology Parameters
Study TypeSpeciesKey Parameters MeasuredObservation with this compound (at 100x effective dose)
Central Nervous System RatFunctional Observational Battery (FOB), locomotor activityNo significant effects observed on behavior, coordination, or motor activity.[18]
Cardiovascular System Beagle DogECG (QTc interval), heart rate, blood pressureNo significant change in QTc interval, heart rate, or blood pressure.
Respiratory System RatRespiratory rate, tidal volume (whole-body plethysmography)No significant effects on respiratory function.[15]

Section 3: Visualizations & Workflows

MCHR1_Signaling cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Couples Gq Gαq MCHR1->Gq Couples MCH MCH MCH->MCHR1 Activates Antagonist This compound Antagonist->MCHR1 Inhibits AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC PLC Gq->PLC Ca ↑ Ca²⁺ PLC->Ca PKC ↑ PKC PLC->PKC ERK ↑ ERK PKC->ERK

Caption: MCHR1 couples to both Gi and Gq signaling pathways.[19][20]

Off_Target_Workflow cluster_panels Secondary Screening Panels cluster_cellular Cellular Validation Assays start Start: This compound insilico In Silico Prediction (Predict potential liabilities) start->insilico primary_screen Primary On-Target Assay (Confirm MCHR1 Activity) insilico->primary_screen secondary_screen Broad Off-Target Screening (Biochemical Panels) primary_screen->secondary_screen gpcr_panel GPCR Panel (Binding Assay) kinase_panel Kinase Panel (e.g., ADP-Glo™) herg_assay hERG Assay (Patch-Clamp) cellular_validation Cellular Validation (Confirm physiological relevance) gpcr_panel->cellular_validation Validate Hits kinase_panel->cellular_validation Validate Hits herg_assay->cellular_validation Validate Hits cetsa CETSA functional_cell Functional Assays (e.g., Ca²⁺ Flux, pERK) invivo In Vivo Safety Pharmacology (CNS, CV, Respiratory) cellular_validation->invivo If cellularly active

Caption: Recommended workflow for investigating off-target effects.

hERG_Troubleshooting start Positive hERG Signal Observed in Initial Screen q1 Is the IC50 value accurate? start->q1 a1_yes Proceed to Safety Margin Calculation q1->a1_yes Yes a1_no Repeat assay with full dose-response curve. Ensure compound stability & purity. q1->a1_no No q2 What is the safety margin? (hERG IC50 / MCHR1 IC50) a1_yes->q2 a2_high Margin >100-fold: Lower Risk. Proceed with caution and monitor in vivo CV parameters. q2->a2_high Large a2_low Margin <30-fold: Higher Risk. Initiate medicinal chemistry effort to mitigate hERG activity. q2->a2_low Small a2_mid Margin 30-100-fold: Moderate Risk. Conduct follow-up studies (e.g., in vitro proarrhythmia models). q2->a2_mid Medium

Caption: Logic tree for troubleshooting and interpreting hERG assay results.

Section 4: Key Experimental Protocols

Protocol 1: hERG Channel Inhibition Assay (Automated Patch-Clamp)

This protocol outlines a general procedure for assessing the inhibitory potential of this compound on the hERG channel using an automated, high-throughput patch-clamp system.

  • Objective: To determine the IC50 value of this compound for the hERG potassium channel.

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.

    • Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, pH 7.2.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Positive control (e.g., Cisapride, E-4031).

  • Methodology:

    • Cell Preparation: Harvest HEK293-hERG cells and prepare a single-cell suspension in the external solution at the desired concentration.

    • Compound Preparation: Perform serial dilutions of this compound in the external solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • System Priming: Prime the automated patch-clamp system with internal and external solutions.

    • Cell Capture and Sealing: Load the cell suspension. The system will automatically capture individual cells and form a high-resistance (>500 MΩ) gigaseal.

    • Whole-Cell Configuration: Apply suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

    • Baseline Recording: Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current. Record stable baseline currents.

    • Compound Application: Perfuse the cells with the vehicle control, followed by increasing concentrations of this compound. Allow for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

    • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline and vehicle control responses. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Off-Target Kinase Profiling (ADP-Glo™ Assay)

This protocol describes a method for screening this compound against a panel of purified kinases using a luminescence-based assay that measures ADP formation.

  • Objective: To identify potential off-target kinase inhibition by this compound.

  • Materials:

    • Kinase panel (purified recombinant kinases).

    • Corresponding kinase-specific substrates.

    • Kinase buffer (containing ATP at the Kₘ for each kinase).

    • This compound.

    • Positive control inhibitor for each kinase.

    • ADP-Glo™ Kinase Assay Kit (Promega).

  • Methodology:

    • Compound Plating: Dispense this compound at a fixed concentration (e.g., 10 µM) and a vehicle control into a multi-well assay plate.

    • Kinase Reaction: Add the kinase, substrate, and ATP/Mg²⁺ solution to each well to initiate the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

    • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal. Measure luminescence using a plate reader.

    • Data Analysis: The light signal is directly proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition for this compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Hits are typically defined as >50% inhibition.[14][17]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol details a method to confirm the engagement of this compound with a potential off-target protein in an intact cellular environment.

  • Objective: To validate the binding of this compound to a putative off-target in living cells.

  • Materials:

    • Cell line expressing the putative off-target protein.

    • Cell culture medium.

    • This compound.

    • Vehicle control (DMSO).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR thermocycler or heating blocks.

    • Western blotting or mass spectrometry equipment.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound at a saturating concentration or a vehicle control. Incubate under normal culture conditions for a defined period (e.g., 1 hour).

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, then cool to room temperature.

    • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles or sonication.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Analysis: Quantify the amount of the soluble target protein remaining at each temperature point using Western blotting with a specific antibody or by mass spectrometry.

    • Data Interpretation: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates thermal stabilization of the protein, confirming target engagement.[13]

References

Technical Support Center: Optimizing Dosage for Chronic MCHR1 Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of chronic studies involving Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MCHR1 antagonists in chronic studies?

A1: MCHR1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain.[1] It couples to Gi and Gq proteins.[2] The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates signaling cascades that can lead to an increase in food intake and a decrease in energy expenditure. MCHR1 antagonists function by binding to the receptor and blocking the effects of MCH.[1] This inhibition of MCHR1 signaling can lead to reduced appetite, decreased food intake, and potential weight loss in animal models.[1]

Q2: What are the key considerations when selecting an MCHR1 antagonist for a chronic in vivo study?

A2: Several factors are critical for selecting an appropriate MCHR1 antagonist. These include:

  • Potency and Selectivity: The antagonist should have high affinity for MCHR1 and low affinity for other receptors to minimize off-target effects.

  • Brain Penetration: For indications such as obesity, antagonists generally need to cross the blood-brain barrier to be effective.

  • Pharmacokinetics: A suitable half-life and oral bioavailability are necessary for maintaining adequate exposure throughout a chronic study.

  • hERG Liability: A significant challenge in the development of MCHR1 antagonists has been off-target effects on the hERG potassium channel, which can lead to cardiotoxicity.[3] It is crucial to select a compound with a low potential for hERG inhibition.

Q3: What are the expected outcomes of chronic MCHR1 antagonist administration in rodent models of obesity?

A3: Chronic administration of MCHR1 antagonists in diet-induced obese (DIO) rodent models typically leads to a reduction in body weight. This effect is often a combination of decreased food intake and, in some cases, an increase in energy expenditure.[4] Studies have also reported improvements in metabolic parameters, such as reduced plasma leptin and triglyceride levels.

Q4: Are there any known behavioral side effects associated with long-term MCHR1 antagonist treatment?

A4: The MCH system is implicated in the regulation of sleep, mood, and anxiety.[5][6] Therefore, chronic administration of MCHR1 antagonists may affect these behaviors. Some studies in rodents have shown that MCHR1 antagonists can have anxiolytic and antidepressant-like effects.[5] Effects on sleep architecture have also been reported, with some antagonists decreasing total sleep time, including both non-REM and REM sleep.[6][7][8] It is important to monitor for behavioral changes in chronic studies.

Troubleshooting Guides

This section provides guidance on common issues encountered during chronic MCHR1 antagonist studies.

Issue 1: Suboptimal Therapeutic Response (Lack of Efficacy)
Potential Cause Troubleshooting Steps
Inadequate Brain Penetration Confirm the brain-to-plasma ratio of your antagonist. If it is low, consider using a different compound with better CNS penetration.
Insufficient Receptor Occupancy Conduct an ex vivo brain receptor occupancy study to determine the percentage of MCHR1 bound at your chosen dose. If occupancy is low, a dose escalation may be necessary.
Poor Oral Bioavailability Assess the pharmacokinetic profile of the antagonist. If oral bioavailability is low, consider alternative routes of administration (e.g., subcutaneous osmotic mini-pumps) for chronic studies.
Development of Tachyphylaxis (Loss of Efficacy Over Time) Monitor food intake and body weight closely throughout the study. If a decline in efficacy is observed, investigate potential mechanisms such as receptor desensitization or downregulation. Consider intermittent dosing schedules.
Incorrect Animal Model Ensure the chosen animal model (e.g., diet-induced obesity in C57BL/6J mice) is appropriate and that the animals have developed the desired phenotype before starting treatment.
Issue 2: Adverse Events and Unexpected Mortality
Potential Cause Troubleshooting Steps
hERG-related Cardiotoxicity Screen the antagonist for hERG channel inhibition using an in vitro patch-clamp assay. If the compound shows significant hERG liability, it is not suitable for chronic studies.
Hepatobiliary Toxicity Some MCHR1 antagonists have been associated with liver toxicity.[9] Monitor liver enzymes (ALT, AST) in plasma and conduct histopathological analysis of the liver at the end of the study.
Stress-related Complications Chronic studies can be stressful for animals. Implement proper handling techniques, provide environmental enrichment, and monitor for signs of distress. Acclimatize animals to procedures like oral gavage before the study begins.
Gavage-related Complications Ensure proper training in oral gavage techniques to prevent injury. If mortality occurs shortly after dosing, perform a necropsy to check for signs of esophageal or stomach perforation.

Quantitative Data Summary

The following tables summarize data from selected chronic MCHR1 antagonist studies.

Table 1: Effects of MCHR1 Antagonists on Body Weight in Diet-Induced Obese (DIO) Mice

AntagonistDose and RouteDurationAnimal Model% Body Weight Change (vs. Vehicle)Reference
AZD1979 100 µmol/kg, p.o., daily28 daysC57BL/6J DIO mice~ -15%Not explicitly stated
GW803430 30 mg/kg, p.o., daily28 daysC57BL/6J DIO mice~ -10%Not explicitly stated
SNAP-94847 30 mg/kg, p.o., daily28 daysC57BL/6J DIO mice~ -8%Not explicitly stated

Table 2: Effects of MCHR1 Antagonists on Food Intake in DIO Mice

AntagonistDose and RouteDurationAnimal Model% Change in Cumulative Food Intake (vs. Vehicle)Reference
AZD1979 100 µmol/kg, p.o., daily28 daysC57BL/6J DIO miceSignificant reductionNot explicitly stated
GW803430 30 mg/kg, p.o., daily28 daysC57BL/6J DIO miceSignificant reductionNot explicitly stated
SNAP-94847 30 mg/kg, p.o., daily28 daysC57BL/6J DIO miceSignificant reductionNot explicitly stated

Experimental Protocols

Diet-Induced Obesity (DIO) in Mice

This protocol describes a common method for inducing obesity in mice to model human obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging with enrichment

  • Animal scale

Procedure:

  • Acclimatize mice to the animal facility for at least one week.

  • Randomize mice into two groups: control and DIO.

  • House mice individually or in small groups.

  • Provide the control group with standard chow and the DIO group with the HFD ad libitum.

  • Provide fresh food and water weekly.

  • Monitor body weight and food intake weekly.

  • Continue the HFD for 8-12 weeks, or until a significant difference in body weight is observed between the DIO and control groups.

Chronic Oral Gavage Administration

This protocol outlines the procedure for daily oral administration of an MCHR1 antagonist.

Materials:

  • MCHR1 antagonist

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Procedure:

  • Prepare the dosing solution of the MCHR1 antagonist in the vehicle at the desired concentration. Ensure the solution is homogenous.

  • Gently restrain the mouse.

  • Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.

  • Slowly administer the dosing solution.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.

  • Repeat the procedure at the same time each day for the duration of the study.

Ex Vivo Brain Receptor Occupancy Assay

This protocol provides a method to determine the extent to which an MCHR1 antagonist binds to its target in the brain after in vivo administration.

Materials:

  • Rodent brain tissue from treated and vehicle control animals

  • Radiolabeled MCHR1 ligand (e.g., [3H]-SNAP-7941)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Following the final dose and at a predetermined time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., hypothalamus).

  • Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.

  • Determine the protein concentration of the membrane preparation.

  • In a 96-well plate, incubate a fixed amount of brain membrane homogenate with the radiolabeled MCHR1 ligand at a concentration near its Kd.

  • To determine non-specific binding, incubate a separate set of samples with the radiolabeled ligand in the presence of a high concentration of a non-labeled MCHR1 antagonist.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Receptor occupancy is calculated as the percentage reduction in specific binding in the antagonist-treated group compared to the vehicle-treated group.

Automated Patch-Clamp hERG Assay

This protocol describes a high-throughput method to assess the potential for an MCHR1 antagonist to inhibit the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium and reagents

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular and intracellular solutions for recording

  • MCHR1 antagonist and positive control (e.g., cisapride)

Procedure:

  • Culture the hERG-expressing cells according to standard protocols.

  • Prepare a single-cell suspension for the automated patch-clamp system.

  • Load the cells, intracellular and extracellular solutions, and test compounds onto the system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.

  • After establishing a stable baseline current, apply increasing concentrations of the MCHR1 antagonist.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC50 value for hERG inhibition.

Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylate Cyclase Gi->AC inhibits PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Signaling PKC->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Food_Intake Increased Food Intake Neuronal_Activity->Food_Intake Gene_Transcription->Food_Intake

MCHR1 Signaling Pathway

Chronic_Study_Workflow start Start acclimatize Animal Acclimatization (1-2 weeks) start->acclimatize dio Diet-Induced Obesity (8-12 weeks) acclimatize->dio baseline Baseline Measurements (Body Weight, Food Intake) dio->baseline randomize Randomization into Treatment Groups baseline->randomize treat Chronic Dosing (e.g., 28 days) randomize->treat monitor Weekly Monitoring (Body Weight, Food Intake, Clinical Signs) treat->monitor end_measure End-of-Study Measurements (e.g., Receptor Occupancy, Blood Chemistry) treat->end_measure monitor->treat necropsy Necropsy and Tissue Collection end_measure->necropsy data_analysis Data Analysis necropsy->data_analysis end End data_analysis->end

Chronic MCHR1 Antagonist Study Workflow

Troubleshooting_Efficacy start Suboptimal Therapeutic Response q1 Is brain penetration adequate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is receptor occupancy sufficient? a1_yes->q2 sol1 Select antagonist with better CNS penetration a1_no->sol1 end Re-evaluate experimental design or antagonist sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is oral bioavailability acceptable? a2_yes->q3 sol2 Increase dose or optimize dosing regimen a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there evidence of tachyphylaxis? a3_yes->q4 sol3 Consider alternative routes of administration a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Investigate receptor desensitization a4_yes->sol4 a4_no->end sol4->end

Troubleshooting Suboptimal Efficacy

References

MCHR1 antagonist 4 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCHR1 antagonists. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of MCHR1 antagonists.

Disclaimer: The information provided is based on general knowledge of small molecule MCHR1 antagonists. Specific stability and degradation data for "MCHR1 antagonist 4" are not publicly available. The quantitative data and degradation pathways presented are hypothetical and for illustrative purposes. Always refer to the manufacturer's certificate of analysis and product documentation for specific handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: My MCHR1 antagonist solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility, compound degradation, or improper storage.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Ensure the correct solvent and concentration were used as recommended by the manufacturer. Some MCHR1 antagonists have limited solubility in aqueous buffers.

    • Gentle Warming and Sonication: Briefly and gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. Avoid excessive heat, which can accelerate degradation.

    • pH Adjustment: The pH of the solution can significantly impact the solubility of many small molecules. Check the recommended pH range for your specific antagonist.

    • Fresh Preparation: If the issue persists, it is recommended to prepare a fresh solution.

Q2: I am observing a loss of potency or inconsistent results in my in vitro/in vivo experiments. Could this be related to compound stability?

A2: Yes, a loss of potency is a common indicator of compound degradation. MCHR1 antagonists, like many small molecules, can be susceptible to hydrolysis, oxidation, and photodecomposition.

  • Troubleshooting Steps:

    • Storage Conditions: Confirm that the compound (both solid and in solution) has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions, as this can contribute to degradation. Aliquot stock solutions into smaller, single-use volumes.

    • Solution Age: Use freshly prepared solutions for your experiments whenever possible. Avoid using solutions that have been stored for extended periods, especially at room temperature or 4°C.

    • Purity Analysis: If you have access to analytical instrumentation (e.g., HPLC-UV, LC-MS), you can assess the purity of your compound to check for the presence of degradants.

Q3: What are the typical storage conditions for MCHR1 antagonists?

A3: Storage conditions can vary between specific antagonists. However, general recommendations are as follows:

FormStorage TemperatureLight ProtectionNotes
Solid (Powder) -20°C for long-term storageRecommendedKeep in a tightly sealed container in a desiccator.
4°C for short-term storageRecommended
Stock Solution -80°C for long-term storageRecommendedAliquot to minimize freeze-thaw cycles.
-20°C for short-term storageRecommended

Note: This is a generalized table. Always consult the manufacturer's data sheet for your specific MCHR1 antagonist.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your MCHR1 antagonist, a systematic approach can help identify the cause.

Hypothetical Degradation Profile of an MCHR1 Antagonist

The following table provides a hypothetical example of degradation under forced conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradants Observed (Hypothetical)
Acid Hydrolysis (0.1 N HCl) 24 hours60°C15%Hydrolyzed amide moiety
Base Hydrolysis (0.1 N NaOH) 24 hours60°C25%Hydrolyzed ester linkage
Oxidation (3% H₂O₂) 24 hoursRoom Temp10%N-oxide formation
Thermal Degradation 48 hours80°C5%Minor unspecified degradants
Photostability (ICH Q1B) 7 daysRoom Temp8%Photolytic cleavage products
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an MCHR1 antagonist.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • MCHR1 antagonist

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the MCHR1 antagonist in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid compound and the solution at 80°C.

    • Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution).

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the major degradation products using LC-MS if available.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gi Gαi/o Pathway cluster_Gq Gαq Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Binds and Activates G_protein Gαi/o / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_i Gene Transcription (Inhibition) CREB->Gene_Transcription_i Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Gene_Transcription_q Gene Transcription (Activation) MAPK_ERK->Gene_Transcription_q MCHR1_antagonist This compound MCHR1_antagonist->MCHR1 Binds and Inhibits

Caption: MCHR1 Signaling Pathway Overview.

Hypothetical Degradation Workflow

Degradation_Workflow cluster_stress Stress Conditions cluster_degradants Potential Degradation Products Acid Acid Hydrolysis Degradant_A Hydrolyzed Product A Acid->Degradant_A Base Base Hydrolysis Degradant_B Hydrolyzed Product B Base->Degradant_B Oxidation Oxidation Degradant_C Oxidized Product Oxidation->Degradant_C Heat Thermal Degradant_D Isomer Heat->Degradant_D Light Photolysis Degradant_E Photodegradant Light->Degradant_E MCHR1_Antagonist This compound MCHR1_Antagonist->Acid MCHR1_Antagonist->Base MCHR1_Antagonist->Oxidation MCHR1_Antagonist->Heat MCHR1_Antagonist->Light

Caption: Hypothetical MCHR1 Antagonist Degradation.

Technical Support Center: Minimizing Cardiotoxicity of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of MCHR1 antagonist cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cardiotoxicity associated with MCHR1 antagonists?

The primary mechanism of cardiotoxicity for many MCHR1 antagonists is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This is largely due to structural similarities between MCHR1 antagonists and known hERG channel ligands.[1] Inhibition of the hERG channel, which is crucial for cardiac repolarization, can lead to a prolongation of the QT interval on an electrocardiogram (ECG). This delay in repolarization increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).

Q2: Are there any non-hERG-related cardiac liabilities associated with MCHR1 antagonists?

While hERG blockade is the most prominent concern, it is important to consider other potential mechanisms. Studies in mice lacking the MCHR1 receptor (MCHR1-/-) have shown an increased heart rate, which was reversible with the beta-blocker metoprolol, suggesting an increased sympathetic tone.[2] This indicates that modulation of the MCHR1 pathway could have indirect effects on cardiac function through the autonomic nervous system. Therefore, a comprehensive cardiac risk assessment should not be limited to hERG inhibition alone.

Q3: What is a typical safety margin for hERG inhibition for an MCHR1 antagonist?

A commonly accepted, though not universally fixed, safety margin is a 30-fold difference between the in vitro hERG IC50 and the maximum free plasma concentration (Cmax) of the drug at a therapeutic dose. However, this is a general guideline, and the acceptable margin can depend on several factors, including the therapeutic indication, patient population, and the drug's effects on other ion channels. Some potent hERG blockers may not be proarrhythmic in vivo if they also block calcium or late sodium channels.

Troubleshooting Guides

In Vitro hERG Assay (Patch-Clamp Electrophysiology)

Q1: My hERG IC50 values for the same MCHR1 antagonist are highly variable between experiments. What are the potential causes and solutions?

  • Issue: High variability in hERG IC50 values.

  • Potential Causes:

    • Temperature Fluctuations: hERG channel kinetics are temperature-sensitive. Inconsistent ambient temperatures can lead to variability.

    • Voltage Protocol Differences: The specific voltage-clamp protocol used can significantly impact the measured potency of a compound.

    • Cell Passage Number and Health: The expression and function of hERG channels can change with cell passage number. Unhealthy cells will also yield inconsistent results.

    • Compound Solubility and Stability: Poorly soluble compounds may precipitate in aqueous buffer, leading to an inaccurate assessment of the true concentration at the channel. Unstable compounds may degrade over the course of the experiment.

    • Pipette and Seal Quality: In manual patch-clamp, the quality of the gigaseal and the stability of the recording are critical.

  • Troubleshooting Steps:

    • Standardize Temperature: Ensure all experiments are conducted at a consistent, physiologically relevant temperature (e.g., 35-37°C).

    • Use a Standardized Voltage Protocol: Employ a consistent, validated voltage protocol, such as a step-ramp protocol that mimics the cardiac action potential.

    • Monitor Cell Health: Use cells within a defined passage number range and ensure high cell viability before starting experiments.

    • Verify Compound Concentration: Check for compound precipitation in the experimental buffer. Use appropriate solvents and perform solubility tests.

    • Quality Control Recordings: Establish strict criteria for acceptable seal resistance, holding current, and rundown to ensure data quality.

Q2: How do I interpret a weak hERG inhibition (e.g., IC50 > 30 µM) for my MCHR1 antagonist?

  • Issue: Interpreting weak hERG inhibition.

  • Interpretation: An IC50 value greater than 30 µM is generally considered a low risk for direct hERG-mediated cardiotoxicity. However, this result should be interpreted in the context of the compound's expected therapeutic plasma concentration.

  • Next Steps:

    • Calculate the Safety Margin: Determine the anticipated maximum free plasma concentration (Cmax) in humans and calculate the ratio of the hERG IC50 to the Cmax. A large margin provides greater confidence in the compound's cardiac safety.

    • Assess Other Ion Channels: To build a more comprehensive safety profile, evaluate the compound's activity on other key cardiac ion channels (e.g., Nav1.5, Cav1.2).

    • Proceed to In Vivo Models: If the safety margin is acceptable, the next step is to evaluate the compound's effect on the QT interval in an in vivo model.

In Vivo Cardiovascular Studies (QT Prolongation)

Q1: I observed a statistically significant but small (e.g., 5-10 msec) increase in the QTc interval in my dog telemetry study. Is this a cause for concern?

  • Issue: Interpreting small but statistically significant QTc prolongation.

  • Interpretation: A small, dose-dependent increase in the QTc interval is a finding that requires careful consideration. Regulatory agencies often consider a mean increase of >10 ms (B15284909) to be of potential concern.

  • Troubleshooting and Next Steps:

    • Verify Heart Rate Correction: Ensure that the appropriate heart rate correction formula for the animal model was used (e.g., Van de Water's for dogs). Inappropriate correction can lead to misleading QTc values.

    • Analyze Exposure-Response Relationship: Correlate the QTc changes with the plasma concentration of the drug. A clear relationship strengthens the evidence for a drug-related effect.

    • Evaluate Other ECG Parameters: Look for other changes in the ECG, such as alterations in T-wave morphology, which can also be indicative of repolarization abnormalities.

    • Consider the Overall Preclinical Profile: Integrate these findings with the in vitro hERG data. If the compound is a potent hERG blocker, even a small in vivo effect is more concerning.

    • Refine the Clinical Dosing Plan: These findings may necessitate more intensive cardiac monitoring in early clinical trials.

Q2: The QTc data from my conscious animal study is very noisy. How can I improve the data quality?

  • Issue: High variability in in vivo QTc data.

  • Potential Causes:

    • Animal Activity and Stress: Movement and stress in conscious animals can significantly affect heart rate and ECG recordings.

    • Inadequate Acclimatization: Animals that are not properly acclimatized to the study environment and equipment will be more prone to stress.

    • Electrode Placement and Signal Quality: Poor electrode contact or placement can lead to a noisy ECG signal, making accurate interval measurements difficult.

  • Troubleshooting Steps:

    • Thorough Acclimatization: Allow sufficient time for animals to acclimate to the housing, telemetry equipment, and study procedures.

    • Optimize Dosing and Sampling Times: Schedule procedures to minimize disruption to the animals' normal circadian rhythms.

    • Ensure High-Quality ECG Recordings: Regularly check the quality of the telemetry signal. Ensure proper surgical implantation and maintenance of electrodes.

    • Increase Sampling Rate: Collect data at a high frequency to allow for more robust data averaging and analysis.

    • Use Crossover Study Designs: In a crossover design, each animal serves as its own control, which can help to reduce inter-animal variability.

Data Presentation

Table 1: In Vitro Potency of Selected MCHR1 Antagonists at MCHR1 and hERG Channels

Compound NameMCHR1 IC50 (nM)hERG IC50 (nM)Reference
KRX-1041302012980[1]
KRX-10413710420[1]
KRX-10415650920[1]
KRX-10416110180[1]
KRX-10416560>50000[1]
MCHR1 antagonist 2654.0[3][4]
pyrrolidine (B122466) MCHR1 antagonist 1608240[5]

Experimental Protocols

Protocol 1: In Vitro hERG Manual Patch-Clamp Assay
  • Cell Culture:

    • Maintain HEK293 or CHO cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.

    • Passage cells every 2-3 days and use cells between passages 5 and 20 for experiments.

  • Electrophysiology:

    • Prepare extracellular (bath) solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Prepare intracellular (pipette) solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Transfer cells to the recording chamber on an inverted microscope and perfuse with extracellular solution at a constant temperature (35-37°C).

    • Establish a whole-cell patch-clamp configuration with a gigaohm seal (>1 GΩ).

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

    • Apply a repolarizing step-ramp to -50 mV over 1 second to elicit the hERG tail current.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Compound Application and Data Analysis:

    • Record a stable baseline current for at least 3 minutes.

    • Apply vehicle control for 5 minutes, followed by increasing concentrations of the MCHR1 antagonist.

    • Measure the peak tail current at each concentration after the current has reached a steady state.

    • Calculate the percentage of current inhibition at each concentration relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo QT Interval Assessment in Conscious Dogs
  • Animal Model and Housing:

    • Use male beagle dogs (n=4 per group) surgically implanted with telemetry transmitters for ECG and blood pressure monitoring.

    • House animals individually in a controlled environment with a 12-hour light/dark cycle. Allow at least two weeks for recovery from surgery and acclimatization.

  • Study Design:

    • Employ a crossover design where each dog receives the vehicle and multiple doses of the MCHR1 antagonist with a washout period of at least one week between treatments.

    • Administer the test compound or vehicle orally at a consistent time of day.

  • Data Collection:

    • Record telemetry signals continuously for 24 hours post-dose.

    • Collect blood samples for pharmacokinetic analysis at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • ECG Analysis:

    • Extract and analyze ECG data for heart rate, RR interval, and QT interval.

    • Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's: QTcV = QT - 0.087(RR-1000)).

    • Calculate the change from baseline (ΔQTc) for each time point by subtracting the time-matched vehicle control value.

  • Data Interpretation:

    • Analyze the relationship between the ΔQTc and the plasma concentration of the MCHR1 antagonist to determine if there is an exposure-response relationship.

    • A mean increase in QTc of >10 ms is often considered a threshold for potential clinical concern.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane MCHR1 MCHR1 G_protein Gαi/q MCHR1->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG hERG hERG Channel (IKr) QT_prolongation QT Prolongation (Arrhythmia Risk) hERG->QT_prolongation Inhibition leads to MCH MCH MCH->MCHR1 Binds & Activates MCHR1_Antagonist MCHR1 Antagonist MCHR1_Antagonist->MCHR1 Blocks MCHR1_Antagonist->hERG Direct Block Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: MCHR1 signaling and antagonist-induced cardiotoxicity pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Risk Assessment & Decision hERG_Assay hERG Patch-Clamp Assay (IC50 Determination) Other_Channels Other Ion Channel Assays (Nav1.5, Cav1.2) Safety_Margin Calculate Safety Margin (hERG IC50 vs. Cmax) hERG_Assay->Safety_Margin Telemetry Conscious Animal Telemetry (e.g., Dog, Monkey) ECG_Analysis ECG Analysis (QTc Prolongation) Telemetry->ECG_Analysis PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ECG_Analysis->PK_PD Risk_Assessment Integrated Risk Assessment PK_PD->Risk_Assessment Safety_Margin->Risk_Assessment Go_NoGo Go/No-Go Decision for Clinical Development Risk_Assessment->Go_NoGo

Caption: Workflow for preclinical cardiac safety assessment of MCHR1 antagonists.

References

Technical Support Center: Enhancing Brain Penetration of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the brain penetration of these compounds. Effective central nervous system (CNS) engagement is critical for the therapeutic efficacy of MCHR1 antagonists in treating conditions like obesity and depression.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is brain penetration essential for the efficacy of MCHR1 antagonists?

A1: MCHR1 is predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and mood.[1][3][4] Studies have demonstrated that MCHR1 antagonists must cross the blood-brain barrier (BBB) to exert their pharmacological effects, such as reducing food intake and body weight.[1][2][3][5] Compounds designed to be peripherally restricted have shown to be ineffective.[1][2]

Q2: What are the primary obstacles limiting the brain penetration of MCHR1 antagonists?

A2: The primary obstacles are the BBB's physical barrier, composed of tight junctions between endothelial cells, and the presence of active efflux transporters, most notably P-glycoprotein (P-gp).[6][7] Many MCHR1 antagonists are susceptible to P-gp mediated efflux, which actively pumps the compounds out of the brain, limiting their CNS concentration.[8][9] Additionally, unfavorable physicochemical properties, such as high polarity or a large number of hydrogen bond donors, can hinder passive diffusion across the BBB.[10][11]

Q3: What are the key physicochemical properties to consider when designing brain-penetrant MCHR1 antagonists?

A3: To optimize brain penetration, it is crucial to balance several physicochemical properties. Key parameters include:

  • Lipophilicity (logP/logD): A logP value in the range of 1.5-2.5 is often associated with good CNS permeability.[12] However, very high lipophilicity can lead to increased non-specific binding and metabolism.[11]

  • Molecular Weight (MW): Generally, a lower molecular weight (< 500 Da) is preferred for passive diffusion across the BBB.[13]

  • Polar Surface Area (PSA): A lower PSA is generally better for BBB penetration.

  • Hydrogen Bond Donors (HBD): Reducing the number of hydrogen bond donors can decrease P-gp efflux and improve permeability.[6][8]

  • Amine Basicity (pKa): Modulating the basicity of amine groups can influence the charge state of the molecule at physiological pH, affecting its ability to cross the BBB.[6]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
Possible Cause Troubleshooting Step Rationale
High P-glycoprotein (P-gp) Efflux 1. In Vitro Efflux Assay: Perform an in vitro P-gp substrate assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1).[6] An efflux ratio (ER) > 2 is indicative of P-gp liability. 2. Structural Modification: Modify the chemical structure to reduce P-gp recognition. Strategies include reducing hydrogen bond donors, increasing lipophilicity (cautiously), and introducing intramolecular hydrogen bonds.[6][8] 3. Co-administration with P-gp inhibitor: In preclinical studies, co-administer the MCHR1 antagonist with a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A) to confirm P-gp involvement.[14][15] A significant increase in Kp would confirm P-gp efflux as the primary issue.
Poor Passive Permeability 1. In Vitro Permeability Assay: Use an in vitro BBB model, such as a Caco-2 or bEnd.3 cell monolayer, to assess passive permeability.[16][17][18] 2. Optimize Physicochemical Properties: If permeability is low, modify the compound to decrease polarity (lower PSA) and reduce the number of rotatable bonds.
High Plasma Protein Binding 1. Measure Free Fraction in Plasma: Determine the fraction of the compound not bound to plasma proteins. High plasma protein binding can limit the free concentration available to cross the BBB. 2. Structural Modification: Modify the structure to reduce binding to plasma proteins like albumin.
Rapid Metabolism 1. Metabolic Stability Assays: Assess the metabolic stability of the compound in liver microsomes or hepatocytes. 2. Identify and Block Metabolic Hotspots: If the compound is rapidly metabolized, identify the metabolic "hotspots" and modify the structure to block these sites.
Issue 2: Inconsistent Results Between In Vitro Permeability Assays and In Vivo Brain Penetration
Possible Cause Troubleshooting Step Rationale
Lack of Functional Efflux Transporters in In Vitro Model 1. Select Appropriate In Vitro Model: Ensure the chosen in vitro BBB model expresses the relevant efflux transporters (e.g., P-gp, BCRP). Co-culture models with astrocytes and pericytes often better mimic the in vivo environment.[17] 2. Validate Transporter Activity: Confirm the activity of efflux transporters in your in vitro model using known substrates and inhibitors.
Species Differences in P-gp Substrate Specificity 1. Use Species-Specific Cell Lines: When possible, use in vitro models that express human P-gp if the ultimate goal is clinical translation. 2. In Vivo Studies in P-gp Knockout Models: Compare brain penetration in wild-type versus P-gp knockout mice to definitively assess the impact of P-gp efflux.
In Vitro Model Lacks Complexity of the Neurovascular Unit 1. Utilize Advanced In Vitro Models: Consider using more complex models like microfluidic "organ-on-a-chip" systems that incorporate shear stress and multiple cell types to better replicate the in vivo BBB.[19] 2. In Situ Brain Perfusion: For a more physiologically relevant assessment, consider in situ brain perfusion studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and in vitro performance of MCHR1 antagonists designed for enhanced brain penetration.

Table 1: Physicochemical Properties of CNS vs. Non-CNS Drugs

PropertyCNS DrugsNon-CNS Drugs
MW (Da) < 450> 500
clogP ~2.5Variable
HBD Count ≤ 3Variable
PSA (Ų) < 90Variable

This table provides general guidelines for physicochemical properties that tend to differentiate CNS from non-CNS drugs.

Table 2: Impact of Structural Modifications on P-gp Efflux

Modification StrategyExampleEffect on P-gp Efflux Ratio (ER)Reference
Removal of a Hydrogen Bond Donor NH to N-MeSignificant Decrease[8]
Introduction of an Intramolecular Hydrogen Bond -Decrease[6]
Reduction of PSA -Decrease[6]
Modulation of Amine pKa -Variable, can decrease efflux[6]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein Efflux Assay using MDCK-MDR1 Cells

Objective: To determine if an MCHR1 antagonist is a substrate for P-glycoprotein.

Materials:

  • MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Test MCHR1 antagonist.

  • P-gp inhibitor (e.g., verapamil at 50 µM).

  • Lucifer yellow (paracellular permeability marker).

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • LC-MS/MS for quantification.

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 and MDCK cells on Transwell inserts and culture until a confluent monolayer is formed.

  • TEER Measurement: Measure the transendothelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Studies (A-to-B and B-to-A):

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a P-gp substrate.

Visualizations

Signaling Pathway and Drug Action

MCHR1_Signaling_and_Antagonist_Action cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain (CNS) MCHR1_ant_blood MCHR1 Antagonist (in circulation) endothelial_cell Endothelial Cell MCHR1_ant_blood->endothelial_cell Passive Diffusion pgp P-glycoprotein (Efflux Pump) MCHR1_ant_brain MCHR1 Antagonist (in CNS) endothelial_cell->MCHR1_ant_brain pgp->MCHR1_ant_blood MCHR1_ant_brain->pgp Efflux MCHR1 MCHR1 Receptor MCHR1_ant_brain->MCHR1 Antagonism neuron Neuron downstream Downstream Signaling (e.g., reduced food intake) MCHR1->downstream Blocks Signal neuron->MCHR1 expresses

Caption: MCHR1 antagonist action is dependent on crossing the BBB and avoiding P-gp efflux to block neuronal MCHR1 signaling.

Experimental Workflow for Assessing Brain Penetration

Brain_Penetration_Workflow start Design & Synthesize MCHR1 Antagonist physchem Physicochemical Property Profiling (logP, MW, PSA, pKa) start->physchem invitro_perm In Vitro Permeability (e.g., PAMPA, Caco-2) physchem->invitro_perm pgp_assay In Vitro P-gp Efflux Assay (e.g., MDCK-MDR1) invitro_perm->pgp_assay decision1 Good Permeability & Low Efflux? pgp_assay->decision1 invivo_pk In Vivo Pharmacokinetics & Brain Penetration (Kp) decision1->invivo_pk Yes optimize Optimize Structure decision1->optimize No decision2 Sufficient Brain Exposure? invivo_pk->decision2 lead_candidate Lead Candidate decision2->lead_candidate Yes decision2->optimize No optimize->start Re-design

Caption: A typical workflow for evaluating and optimizing the brain penetration of MCHR1 antagonist candidates.

Logical Relationship of Strategies to Overcome P-gp Efflux

Pgp_Efflux_Strategies cluster_strategies Medicinal Chemistry Approaches goal Goal: Increase Intracellular Concentration in Brain main_strategy Reduce P-gp Mediated Efflux goal->main_strategy strategy1 Decrease H-Bond Donors main_strategy->strategy1 strategy2 Increase Lipophilicity (within optimal range) main_strategy->strategy2 strategy3 Introduce Intramolecular H-Bonds main_strategy->strategy3 strategy4 Modify Basic Centers (pKa) main_strategy->strategy4 strategy5 Reduce Polar Surface Area (PSA) main_strategy->strategy5

Caption: Key medicinal chemistry strategies employed to mitigate P-glycoprotein mediated efflux of drug candidates.

References

Technical Support Center: MCHR1 Antagonist 4 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the MCHR1 antagonist 4 and other poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous solution where it has poor solubility. The dramatic increase in solvent polarity upon dilution causes the compound to fall out of solution. To prevent this, ensure the final DMSO concentration in your aqueous solution is as low as possible, typically not exceeding 0.1% to 0.5%, a concentration range most cells can tolerate. It is also critical to add the DMSO stock to the aqueous buffer while vortexing, not the other way around, to ensure rapid dispersion.

Q2: What are the initial troubleshooting steps if I observe precipitation of my compound during an experiment?

A2: If you observe precipitation, consider these initial steps:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous medium.

  • Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.

  • Sonication: A brief period of sonication in a water bath sonicator can help break up precipitated particles and facilitate redissolution.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your aqueous buffer can significantly impact its solubility.

Q3: Are there alternative formulation strategies I can use to improve the aqueous solubility of this compound for in vitro and in vivo studies?

A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds.[1][2] These include:

  • pH Adjustment: For ionizable compounds, modifying the pH of the formulation can increase solubility.[3]

  • Co-solvents: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[3]

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier can enhance its wettability and dissolution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can significantly improve its aqueous solubility.[2]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, and surfactants can improve oral absorption.[5]

MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that, upon binding to its ligand MCH, can couple to multiple G proteins, including G(i) and G(q).[6][7] This activation triggers downstream signaling cascades that modulate neuronal activity and energy homeostasis.[8][9] The antagonist, this compound, works by blocking the binding of MCH to MCHR1, thereby inhibiting these signaling pathways.[9]

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds & Activates Antagonist This compound Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates ERK ERK Gq->ERK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Activity) PKA->Response Inhibits IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular Ca2->Response Modulates ERK->Response Modulates

Caption: MCHR1 signaling pathways and the inhibitory action of this compound.

Troubleshooting Guide for Solubility Enhancement

This guide provides a logical workflow for addressing the solubility issues of this compound.

Troubleshooting_Workflow start Start: Compound Precipitates in Aqueous Solution check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso adjust_dmso Adjust dilution protocol to lower final DMSO % check_dmso->adjust_dmso No is_ionizable Is the compound ionizable? check_dmso->is_ionizable Yes adjust_dmso->check_dmso ph_adjust Optimize pH of the buffer is_ionizable->ph_adjust Yes consider_formulation Consider Advanced Formulation Strategies is_ionizable->consider_formulation No solubility_improved_ph Solubility Improved? ph_adjust->solubility_improved_ph solubility_improved_ph->consider_formulation No end_soluble End: Compound Solubilized solubility_improved_ph->end_soluble Yes co_solvent Co-solvent System consider_formulation->co_solvent particle_reduction Particle Size Reduction consider_formulation->particle_reduction solid_dispersion Solid Dispersion consider_formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation consider_formulation->cyclodextrin lipid_formulation Lipid-Based Formulation consider_formulation->lipid_formulation end_insoluble End: Requires further formulation development co_solvent->end_insoluble particle_reduction->end_insoluble solid_dispersion->end_insoluble cyclodextrin->end_insoluble lipid_formulation->end_insoluble

Caption: A troubleshooting workflow for addressing compound precipitation issues.

Quantitative Data Summary

The following table summarizes the potential improvement in aqueous solubility of a model poorly soluble compound (similar to this compound) using various formulation techniques. The values are representative and the actual improvement will be compound-specific.

Formulation TechniqueCarrier/ExcipientDrug:Carrier RatioFold Increase in Solubility (Approx.)
pH Adjustment pH 2.0 BufferN/A5-fold
pH Adjustment pH 7.4 BufferN/A1-fold (baseline)
pH Adjustment pH 9.0 BufferN/A10-fold
Co-solvency 20% PEG 400 in WaterN/A25-fold
Solid Dispersion PVP K301:550-fold
Solid Dispersion HPMC1:540-fold
Cyclodextrin Complexation HP-β-CD1:1 Molar Ratio100-fold
Particle Size Reduction N/AN/A2 to 3-fold (dissolution rate)
Lipid Formulation SEDDSN/AForms microemulsion

Detailed Experimental Protocols

1. Protocol for Solubility Enhancement by pH Adjustment

  • Objective: To determine the pH-solubility profile of this compound.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10, analytical balance, vials, orbital shaker, pH meter, HPLC system.

  • Methodology:

    • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

    • Add an excess amount of this compound to vials containing a fixed volume of each buffer. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the samples for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

    • Plot the measured solubility against the final pH of each solution to generate a pH-solubility profile.

2. Protocol for Preparing a Solid Dispersion by Solvent Evaporation

  • Objective: To enhance the solubility of this compound by creating a solid dispersion with a hydrophilic polymer.

  • Materials: this compound, a hydrophilic carrier (e.g., PVP K30, HPMC), a common volatile solvent (e.g., methanol, ethanol, dichloromethane), round-bottom flask, rotary evaporator, vacuum oven.

  • Methodology:

    • Weigh the desired amounts of this compound and the carrier (e.g., a 1:5 drug-to-carrier ratio).

    • Dissolve both the drug and the carrier in a suitable common solvent in a round-bottom flask. Ensure complete dissolution.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.

    • Evaluate the solubility and dissolution rate of the prepared solid dispersion compared to the pure drug.

3. Protocol for Cyclodextrin Inclusion Complexation by Kneading Method

  • Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials: this compound, a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), mortar and pestle, a small amount of a water-alcohol mixture (e.g., water:ethanol 1:1), vacuum oven.

  • Methodology:

    • Place the cyclodextrin (e.g., HP-β-CD) in a mortar.

    • Add a small amount of the water-alcohol mixture to the cyclodextrin and triturate to obtain a homogeneous paste.

    • Add the this compound (in a 1:1 molar ratio with the cyclodextrin) to the paste and continue kneading for 30-60 minutes.

    • During kneading, add more of the water-alcohol mixture if necessary to maintain a suitable consistency.

    • Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The dried complex is then pulverized into a fine powder and passed through a sieve.

    • Characterize the formation of the inclusion complex and evaluate its solubility enhancement.

References

Technical Support Center: MCHR1 Antagonist Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCHR1 antagonists. The following information addresses potential cross-reactivity with other receptors and offers guidance on how to interpret and troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our in vivo studies that don't seem to be mediated by MCHR1. What could be the cause?

A1: Unexpected in vivo effects when using MCHR1 antagonists could be due to off-target interactions. A common issue with some MCHR1 antagonists is their structural similarity to ligands for other receptors, which can lead to cross-reactivity.[1] One of the most critical off-targets to consider is the human Ether-à-go-go-Related Gene (hERG) channel, as inhibition of this channel can lead to cardiotoxicity.[1] Some MCHR1 antagonists have also been shown to interact with cytochrome P450 enzymes, such as CYP3A4, which could alter the metabolism of the antagonist or other co-administered compounds.[2] It is also possible, though less common for selective antagonists, to have cross-reactivity with the MCHR2 receptor.[3] We recommend performing a comprehensive selectivity profiling against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

Q2: Our MCHR1 antagonist shows high affinity in our binding assays, but the functional assay results are inconsistent. What could be happening?

A2: Discrepancies between binding affinity and functional activity can arise from several factors. MCHR1 is known to couple to multiple G-proteins, including Gαi, Gαo, and Gαq, leading to different downstream signaling pathways such as inhibition of cAMP accumulation and stimulation of intracellular calcium flux.[2][3] Your functional assay might be measuring only one of these pathways. It is possible that your antagonist has different potencies for inhibiting these different signaling cascades. We recommend using multiple functional assays that measure different downstream signaling events to get a complete picture of your antagonist's activity. Additionally, some compounds can act as allosteric modulators rather than direct competitive antagonists, which can also lead to varied results in different assay formats.[4]

Q3: How can we experimentally determine the selectivity profile of our MCHR1 antagonist?

A3: A standard approach to determine the selectivity profile of your MCHR1 antagonist is to perform radioligand binding assays against a panel of other receptors, particularly those with a high degree of homology to MCHR1, such as the somatostatin (B550006) receptors, or those known for off-target effects like the hERG channel.[1][4] This will provide Ki or IC50 values that indicate the affinity of your compound for these other targets. Following up with functional assays for any identified off-targets is crucial to understand the functional consequences of these interactions. For example, a patch-clamp assay is the gold standard for assessing hERG channel inhibition.

Quantitative Data: Selectivity Profiles of MCHR1 Antagonists

The following table summarizes the binding affinities and functional activities of several known MCHR1 antagonists for their primary target and key off-targets. This data can be used as a reference for expected selectivity.

CompoundTargetKi (nM)IC50 (nM)Off-TargetKi (nM)IC50 (nM)
SNAP 94847MCHR12.2-MCHα1A Receptor>176-
MCH-1 antagonist 1MCHR12.6-CYP3A4-10,000
MCHR1 antagonist 2MCHR1-65hERG-4.0
BMS-819881MCHR17-CYP3A4-13,000
TC-MCH 7cMCHR13.4 (human), 3.0 (mouse)5.6---

Data compiled from multiple sources.[2]

Experimental Protocols

Radioligand Binding Assay for MCHR1

This protocol provides a general framework for determining the binding affinity of a test compound for the MCHR1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human MCHR1.

  • Radioligand (e.g., [125I]-MCH).

  • Test compound (MCHR1 antagonist).

  • Non-specific binding control (a high concentration of a known MCHR1 ligand).

  • Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).[1]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for a specified time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.[1]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol outlines a method to assess the functional antagonism of MCHR1 by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • A cell line stably expressing human MCHR1 (e.g., CHO-K1 or HEK293).

  • Forskolin.

  • Test compound (MCHR1 antagonist).

  • MCH peptide (agonist).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with a fixed concentration of MCH peptide in the presence of forskolin. Forskolin directly activates adenylyl cyclase and increases cAMP levels; the activation of MCHR1 by MCH will inhibit this effect.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks

Caption: MCHR1 canonical signaling pathways.

Potential Off-Target Interaction with hERG Channel

hERG_Interaction Antagonist MCHR1 Antagonist MCHR1 MCHR1 Receptor Antagonist->MCHR1 Binds (On-Target) hERG hERG K⁺ Channel Antagonist->hERG Binds (Off-Target) Therapeutic_Effect Therapeutic Effect (e.g., Anorectic) MCHR1->Therapeutic_Effect Leads to Adverse_Effect Adverse Effect (Cardiotoxicity) hERG->Adverse_Effect Leads to Selectivity_Workflow Start Start: MCHR1 Antagonist Primary_Assay Primary Screening: MCHR1 Binding Assay Start->Primary_Assay Hit Hit Compound Primary_Assay->Hit Secondary_Screen Secondary Screening: Selectivity Panel (e.g., MCHR2, hERG, CYP450s) Hit->Secondary_Screen High Affinity Cross_Reactive Cross-Reactive? Secondary_Screen->Cross_Reactive Functional_Assay Off-Target Functional Assay (e.g., Patch Clamp for hERG) Cross_Reactive->Functional_Assay Yes Analyze Analyze Data & Determine Selectivity Index Cross_Reactive->Analyze No Functional_Assay->Analyze End End: Characterized Antagonist Analyze->End

References

Technical Support Center: Refining MCHR1 Antagonist Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

MCHR1 Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis, appetite, and mood.[1][2] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can couple to different G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[1][3][4] The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the Gαq pathway activates phospholipase C (PLC), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1][3] These pathways ultimately influence neuronal activity and gene expression related to energy balance and behavior.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gαi / Gαq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gαq) cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA inhibits Response Cellular Response (e.g., Neuronal Activity, Gene Expression) PKA->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->Response PKC->Response

Caption: MCHR1 Signaling Cascade.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of MCHR1 antagonists, with a focus on key chemical transformations.

General Synthesis and Purification

Question: My final MCHR1 antagonist compound shows low purity after purification. What are the likely causes and how can I improve it?

Answer: Low purity in the final product can stem from several factors throughout the synthetic sequence. Here’s a troubleshooting guide:

  • Incomplete Reactions: One or more steps in your synthesis may not be going to completion.

    • Troubleshooting:

      • Monitor reaction progress closely using techniques like TLC, LC-MS, or GC-MS.

      • Consider extending reaction times or increasing the temperature, but be mindful of potential side product formation.

      • Ensure all reagents are of high purity and are added in the correct stoichiometry.

  • Side Product Formation: Competing reaction pathways can lead to the formation of impurities that are difficult to separate from the desired product.

    • Troubleshooting:

      • Re-evaluate your reaction conditions. Changes in solvent, temperature, or catalyst can often minimize side reactions.

      • For multi-step syntheses, purify intermediates at each stage to prevent carrying impurities forward.

  • Ineffective Purification: The chosen purification method may not be optimal for separating your compound from specific impurities.

    • Troubleshooting:

      • Chromatography: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane (B109758)/methanol) and stationary phases (e.g., silica (B1680970) gel, alumina). For challenging separations, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

      • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.

      • Chiral Separation: If your MCHR1 antagonist is a racemate and you require a single enantiomer, chiral HPLC is often the method of choice. You will need to screen different chiral columns and mobile phases to achieve baseline separation.

Key Reaction Troubleshooting

Many MCHR1 antagonists share common synthetic routes. Below are troubleshooting guides for key reactions often employed in their synthesis.

The Robinson annulation is a powerful tool for constructing six-membered rings, a common feature in some MCHR1 antagonist scaffolds like that of AMG 076.

Question: My Robinson annulation reaction to form a key bicyclic intermediate is giving a low yield. What are the common pitfalls?

Answer: Low yields in the Robinson annulation are often due to issues with the initial Michael addition or the subsequent intramolecular aldol (B89426) condensation.

  • Michael Addition Failure:

    • Problem: The enolate of the ketone may not be forming efficiently or may be reacting with other electrophiles.

    • Troubleshooting:

      • Base Selection: Ensure you are using an appropriate base to generate the enolate. Common bases include sodium ethoxide, potassium tert-butoxide, and LDA. The choice of base can influence the regioselectivity of enolate formation.

      • Solvent: The solvent can significantly impact the reactivity of the enolate. Protic solvents can protonate the enolate, while aprotic solvents can enhance its nucleophilicity.

      • MVK Polymerization: Methyl vinyl ketone (MVK) is prone to polymerization, especially under basic conditions. Add MVK slowly to the reaction mixture at a low temperature to minimize this side reaction.

  • Aldol Condensation Issues:

    • Problem: The intermediate from the Michael addition may not be cyclizing efficiently.

    • Troubleshooting:

      • Reaction Conditions: The aldol condensation is often promoted by heating. Ensure the reaction temperature and time are sufficient for cyclization and subsequent dehydration.

      • Catalyst: While the initial base can catalyze the aldol reaction, sometimes a stronger acid or base catalyst is needed for the dehydration step.

Illustrative Data: Effect of Base on Robinson Annulation Yield

BaseSolventTemperature (°C)Yield (%)
Sodium EthoxideEthanol (B145695)Reflux65
Potassium t-butoxidet-butanolReflux75
LDATHF-78 to RT80

Note: This is a generalized example. Optimal conditions will vary depending on the specific substrates.

The Fischer indole (B1671886) synthesis is a classic method for preparing the indole core present in many MCHR1 antagonists.

Question: I am attempting a Fischer indole synthesis to create an MCHR1 antagonist precursor, but the reaction is failing or producing significant side products. Why might this be happening?

Answer: The success of the Fischer indole synthesis is highly dependent on the stability of the intermediates and the reaction conditions.

  • Hydrazone Formation:

    • Problem: The initial formation of the phenylhydrazone from the phenylhydrazine (B124118) and the ketone/aldehyde may be inefficient.

    • Troubleshooting:

      • Ensure acidic conditions to catalyze the reaction, but avoid overly strong acids that can degrade the hydrazine. A catalytic amount of acetic acid is often sufficient.

      • Remove the water formed during the reaction, for example, by using a Dean-Stark trap, to drive the equilibrium towards the hydrazone.

  • [2][2]-Sigmatropic Rearrangement Failure:

    • Problem: This key step can be sensitive to electronic and steric factors. Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage as a competing pathway.

    • Troubleshooting:

      • Acid Catalyst: A variety of Brønsted and Lewis acids can be used to promote the rearrangement (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid). The choice of acid can have a significant impact on the yield. Experiment with different acids and concentrations.

      • Temperature: The reaction often requires heating to proceed at a reasonable rate. Optimize the temperature to promote the desired reaction without causing decomposition.

Reductive amination is a versatile method for forming C-N bonds and is frequently used in the final steps of MCHR1 antagonist synthesis to introduce amine-containing side chains.

Question: My reductive amination step is resulting in a mixture of the desired secondary amine, the corresponding tertiary amine, and unreacted starting materials. How can I improve the selectivity?

Answer: Achieving high selectivity in reductive amination requires careful control of the reaction conditions and the choice of reducing agent.

  • Imine/Enamine Formation:

    • Problem: The initial formation of the imine or enamine intermediate may be slow or incomplete.

    • Troubleshooting:

      • The reaction is often acid-catalyzed. A weak acid like acetic acid is typically used.

      • As with hydrazone formation, removal of water can drive the reaction forward.

  • Reducing Agent Selection:

    • Problem: The choice of reducing agent is critical for selectivity. Some reducing agents can reduce the starting carbonyl compound directly, leading to alcohol byproducts. Others may be too reactive and lead to over-alkylation.

    • Troubleshooting:

      • Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent, but can also reduce the starting aldehyde/ketone.

      • Sodium cyanoborohydride (NaBH₃CN): Selective for the iminium ion over the carbonyl group, making it a popular choice. However, it is toxic.

      • Sodium triacetoxyborohydride (B8407120) (STAB): A milder and less toxic alternative to NaBH₃CN that is also highly selective for the iminium ion. It is often the reagent of choice for modern reductive aminations.

  • Over-alkylation:

    • Problem: The desired secondary amine product can react with another equivalent of the carbonyl compound to form a tertiary amine.

    • Troubleshooting:

      • Use a slight excess of the amine starting material to favor the formation of the secondary amine.

      • Perform the reaction at a lower temperature to slow down the rate of the second alkylation.

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are found in some MCHR1 antagonists like SNAP-7941.

Question: I am having trouble with the Biginelli reaction to synthesize the dihydropyrimidinone core of an MCHR1 antagonist. The yields are low and I am getting a complex mixture of products. What can I do?

Answer: The Biginelli reaction, while convenient, can be prone to low yields and side reactions if not properly optimized.

  • Catalyst Choice:

    • Problem: The classical Biginelli reaction uses a strong Brønsted acid like HCl, which can lead to side reactions.

    • Troubleshooting:

      • A wide range of milder Brønsted and Lewis acids have been shown to be effective catalysts (e.g., Yb(OTf)₃, InCl₃, LiClO₄). Experimenting with different catalysts can significantly improve the yield and purity.

      • Solvent-free conditions or the use of ionic liquids have also been reported to improve reaction efficiency.

  • Reaction Intermediates:

    • Problem: The reaction proceeds through several intermediates, and the equilibrium may not favor the desired pathway.

    • Troubleshooting:

      • The order of addition of reactants can sometimes influence the outcome.

      • Using pre-formed intermediates, such as an enone, can sometimes improve the yield and selectivity of the reaction.

Experimental Protocols

Below are representative protocols for key reactions in the synthesis of MCHR1 antagonists. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Representative Reductive Amination

This protocol describes the formation of a secondary amine from an aldehyde and a primary amine using sodium triacetoxyborohydride.

  • To a solution of the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in dichloromethane (DCM) is added acetic acid (1.1 equiv).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Representative Fischer Indole Synthesis

This protocol describes the synthesis of an indole from a phenylhydrazine and a ketone using a Lewis acid catalyst.

  • A mixture of the phenylhydrazine hydrochloride (1.0 equiv) and the ketone (1.1 equiv) in ethanol is heated to reflux for 1 hour to form the hydrazone.

  • The solvent is removed under reduced pressure.

  • The crude hydrazone is dissolved in a suitable solvent (e.g., toluene, xylenes) and zinc chloride (ZnCl₂) (1.5 equiv) is added.

  • The mixture is heated to reflux until the reaction is complete, as monitored by TLC or LC-MS (typically 2-8 hours).

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow

MCHR1_Antagonist_Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenylhydrazine, Cyclic Ketone) Step1 Step 1: Fischer Indole Synthesis (Formation of Indole Core) Start->Step1 Purify1 Purification 1 (e.g., Column Chromatography) Step1->Purify1 Step2 Step 2: Functional Group Manipulation (e.g., Ester Hydrolysis) Purify1->Step2 Purify2 Purification 2 (e.g., Recrystallization) Step2->Purify2 Step3 Step 3: Reductive Amination (Coupling with Side Chain) Purify2->Step3 Purify3 Final Purification (e.g., HPLC) Step3->Purify3 Final Final MCHR1 Antagonist Purify3->Final Analysis Characterization (NMR, MS, Purity Analysis) Final->Analysis

Caption: Generalized Synthetic Workflow.

References

Technical Support Center: MCHR1 Antagonist Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical development of MCHR1 antagonists?

The clinical development of MCHR1 antagonists has been hampered by several key challenges. A major hurdle has been off-target effects, particularly the binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity and QTc prolongation.[1][2][3][4][5][6] Many early MCHR1 antagonist programs were discontinued (B1498344) due to this liability.[2][3][4] Another significant challenge is achieving sufficient central nervous system (CNS) exposure for indications like obesity, anxiety, and depression, as many compounds struggle to cross the blood-brain barrier effectively.[6][7][8] Furthermore, some antagonists have shown a lack of efficacy in clinical trials despite promising preclinical data.[9]

Q2: What is the mechanism of action of MCHR1?

MCHR1 is a G protein-coupled receptor (GPCR) that is primarily coupled to Gi/o and Gq proteins.[10][11][12] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 activation leads to two main signaling cascades:

  • Gi/o pathway: Inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[10][13][14]

  • Gq pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[10][13] Activation of MCHR1 can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[10][11][14]

Q3: Why is hERG binding a common issue for MCHR1 antagonists?

The structural similarity between the binding sites of MCHR1 and the hERG channel is a primary reason why many MCHR1 antagonists also exhibit affinity for the hERG channel.[2][3][4][5] This structural overlap makes it challenging to design potent MCHR1 antagonists with a sufficient selectivity window to avoid hERG-related cardiotoxicity.[5]

Q4: What are the potential therapeutic indications for MCHR1 antagonists?

MCHR1 antagonists have been investigated for a range of therapeutic areas, primarily due to the role of the MCH system in regulating energy homeostasis, mood, and sleep.[12][13] The most explored indication is obesity, as MCH is known to stimulate appetite.[2][15][16] Other potential applications include anxiety, depression, and sleep disorders.[7][13][16][17]

Troubleshooting Guides

Problem 1: My MCHR1 antagonist is potent in in-vitro binding assays but shows low efficacy in cell-based functional assays.

  • Possible Cause 1: Poor solubility.

    • Troubleshooting Step: Check the aqueous solubility of your compound. Poorly soluble compounds may precipitate in the assay medium, leading to a lower effective concentration. Consider using a different vehicle or a solubilizing agent, ensuring the vehicle itself does not interfere with the assay.

  • Possible Cause 2: The compound is a partial agonist or has a slow dissociation rate.

    • Troubleshooting Step: Run a full dose-response curve in a functional assay (e.g., cAMP or calcium mobilization) to determine if the compound exhibits partial agonism. To assess dissociation kinetics, consider washout experiments where the compound is removed, and the receptor response is measured upon subsequent agonist stimulation.[18]

  • Possible Cause 3: Assay-specific interference.

    • Troubleshooting Step: The compound might interfere with the assay technology (e.g., fluorescence quenching in a FLIPR assay). Test the compound in an orthogonal functional assay (e.g., a GTPγS binding assay if you were using a calcium mobilization assay) to confirm its activity.

Problem 2: My MCHR1 antagonist shows good in-vitro potency but no efficacy in in-vivo animal models of obesity.

  • Possible Cause 1: Poor pharmacokinetic properties.

    • Troubleshooting Step: Profile the pharmacokinetic properties of your compound, including oral bioavailability, plasma protein binding, and metabolic stability. Low exposure at the target tissue will result in a lack of efficacy.

  • Possible Cause 2: Insufficient CNS penetration.

    • Troubleshooting Step: For centrally-mediated effects like appetite suppression, the antagonist must cross the blood-brain barrier. Measure the brain-to-plasma concentration ratio of your compound. If CNS penetration is low, medicinal chemistry efforts may be needed to improve this property.[7][19]

  • Possible Cause 3: Off-target effects masking efficacy.

    • Troubleshooting Step: The compound may have off-target activities that counteract its MCHR1-mediated effects. Profile the compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target liabilities.

Problem 3: My lead MCHR1 antagonist candidate shows cardiovascular liabilities (e.g., QT prolongation) in preclinical safety studies.

  • Possible Cause: hERG channel inhibition.

    • Troubleshooting Step: This is a common issue with MCHR1 antagonists.[1][2][5] Screen the compound in a hERG binding or functional patch-clamp assay to determine its IC50. If hERG inhibition is confirmed, a medicinal chemistry campaign to improve selectivity for MCHR1 over hERG will be necessary. This often involves modifying key structural features known to interact with the hERG channel.[20]

Data Presentation

Table 1: In-Vitro Potency of Selected MCHR1 Antagonists

CompoundTargetAssay TypePotency (IC50/Ki)Reference
SNAP-94847Human MCHR1Radioligand Binding (Ki)2.2 nM[21]
AMG-076Human MCHR1Radioligand Binding (IC50)1.2 nM[22]
AZD1979Human MCHR1Functional Assay (IC50)~12 nM[21]
BI 186908Human MCHR1Radioligand Binding (Ki)14 nM[21]
BMS-819881Rat MCHR1Radioligand Binding (Ki)7 nM[21]
GW856464Human MCHR1Not SpecifiedPotent Antagonist[21]

Experimental Protocols

1. MCHR1 Radioligand Binding Assay

  • Objective: To determine the binding affinity of a test compound for MCHR1.

  • Materials:

    • Membrane preparation from cells stably expressing human MCHR1.

    • Radioligand (e.g., [125I]-MCH).

    • Test compounds and a non-labeled MCH for non-specific binding determination.

    • Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).[2]

    • 96-well plates.

    • Scintillation counter or gamma counter.

  • Procedure:

    • Add binding buffer, radioligand, and either vehicle, test compound, or a high concentration of unlabeled MCH (for non-specific binding) to the wells of a 96-well plate.

    • Add the MCHR1 membrane preparation to initiate the binding reaction.

    • Incubate for a defined period (e.g., 90 minutes) at room temperature.[2]

    • Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a suitable counter.

    • Calculate the specific binding and determine the IC50 of the test compound by non-linear regression analysis.

2. MCHR1 Calcium Mobilization Functional Assay

  • Objective: To measure the ability of a test compound to antagonize MCH-induced intracellular calcium release.

  • Materials:

    • HEK293 or CHO cells stably expressing human MCHR1.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • MCH agonist.

    • Test compounds.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the MCHR1-expressing cells in a 96-well plate and allow them to grow overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare a plate with varying concentrations of the test compound.

    • Pre-incubate the cells with the test compounds for a specified time.

    • Place the cell plate in the FLIPR instrument.

    • Add a pre-determined concentration of MCH (typically the EC80) to stimulate the cells and simultaneously measure the change in fluorescence.

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Calculate the inhibitory effect of the test compound and determine its IC50.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gi Gi Pathway cluster_Gq Gq Pathway MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq ERK ERK Activation MCHR1->ERK Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ ↑ IP3->Ca

Caption: MCHR1 Signaling Pathways.

MCHR1_Antagonist_Screening_Workflow HTS High-Throughput Screening (e.g., Binding Assay) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Functional_Assay In-Vitro Functional Assays (cAMP, Ca²⁺) Hit_Validation->Functional_Assay Selectivity Selectivity Profiling (hERG, other GPCRs) Functional_Assay->Selectivity Lead_Opt Lead Optimization (Improve Potency & PK) Selectivity->Lead_Opt In_Vivo In-Vivo Efficacy Models (e.g., DIO mice) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: MCHR1 Antagonist Screening Workflow.

Clinical_Development_Challenges MCHR1_Antagonist MCHR1 Antagonist Candidate Challenges Clinical Development Challenges MCHR1_Antagonist->Challenges hERG hERG Liability (Cardiotoxicity) Challenges->hERG CNS Poor CNS Penetration Challenges->CNS Efficacy Lack of In-Vivo Efficacy Challenges->Efficacy Off_Target Off-Target Effects Challenges->Off_Target Failure Clinical Trial Failure hERG->Failure CNS->Failure Efficacy->Failure Off_Target->Failure

References

Strategies to reduce non-specific binding of MCHR1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. Our focus is on mitigating non-specific binding to enhance data quality and accelerate drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of MCHR1 antagonist experiments?

A: Non-specific binding refers to the interaction of an MCHR1 antagonist with targets other than MCHR1. These interactions can be categorized into two main types:

  • Binding to Off-Target Receptors: This occurs when the antagonist binds to other receptors, ion channels, or enzymes, which can lead to undesired physiological effects and misleading experimental results. A notorious example for MCHR1 antagonists is the binding to the hERG potassium channel.[1][2]

  • Binding to Assay Components: This involves the antagonist adhering to surfaces like plastic plates, filters, or interacting with assay buffer components. This type of binding typically leads to high background signals and reduced assay sensitivity.[3][4]

Q2: Why is reducing off-target binding particularly challenging for MCHR1 antagonists?

A: The primary challenge stems from structural similarities between the binding sites of MCHR1 and other critical proteins, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] Many potent MCHR1 antagonists possess chemical features, such as a basic amino group and specific aromatic moieties, that also confer high affinity for the hERG channel.[6] Inhibition of the hERG channel can lead to severe cardiotoxicity, which has been a major reason for the failure of many MCHR1 antagonist candidates in clinical development.[1][5]

Q3: Besides the hERG channel, what are other common off-targets for MCHR1 antagonists?

A: MCHR1 antagonists have been reported to exhibit cross-reactivity with a range of other G protein-coupled receptors (GPCRs) and transporters. Common off-targets include serotonergic (e.g., 5-HT2B), adrenergic, histaminergic, and muscarinic receptors.[7] Therefore, comprehensive selectivity profiling against a panel of relevant receptors is a critical step in the characterization of any new MCHR1 antagonist.

Troubleshooting Guides

Problem 1: High Background Signal in Radioligand Binding Assays

Q: I'm observing high counts in my tubes designated for non-specific binding (NSB), leading to a poor signal-to-noise ratio. What are the likely causes and how can I fix this?

A: High NSB in radioligand binding assays can obscure true binding and lead to inaccurate affinity (Ki) calculations. The issue often arises from the physicochemical properties of the antagonist or suboptimal assay conditions.

Troubleshooting Summary
Potential CauseRecommended Solution
High Compound Lipophilicity The antagonist is highly hydrophobic, causing it to stick to filters, assay plates, and cell membranes.[3]
Excess Radioligand Concentration Using too high a concentration of the radioligand increases the likelihood of low-affinity, non-specific interactions.[4]
Insufficient Washing Inadequate washing fails to remove all unbound radioligand from the filter or cell pellet.[4]
Inadequate Blocking Assay plates or filters have unoccupied sites that bind the antagonist non-specifically.
Suboptimal Separation Method The method to separate bound from free ligand is inefficient. Filtration can lead to high background for "sticky" compounds.[4]

Experimental Workflow: Troubleshooting High Background

start High Non-Specific Binding (NSB) Detected check_lipophilicity Is Compound Lipophilic? (LogP > 3.5) start->check_lipophilicity add_detergent Add 0.1% BSA/Tween-20 to Buffers check_lipophilicity->add_detergent Yes check_radioligand Is Radioligand [C] > Kd? check_lipophilicity->check_radioligand No add_detergent->check_radioligand optimize_radioligand Reduce Radioligand [C] to ≤ Kd check_radioligand->optimize_radioligand Yes check_washing Are Wash Steps Sufficient? check_radioligand->check_washing No optimize_radioligand->check_washing optimize_washing Increase Wash Volume/Number check_washing->optimize_washing No check_blocking Is Blocking Adequate? check_washing->check_blocking Yes optimize_washing->check_blocking optimize_blocking Pre-treat Filters (PEI) / Increase BSA check_blocking->optimize_blocking No end_good NSB Reduced / Assay Optimized check_blocking->end_good Yes optimize_blocking->end_good

Caption: Workflow for troubleshooting high non-specific binding.
Protocol: MCHR1 Radioligand Competition Binding Assay

  • Preparation: Prepare cell membranes from a line stably expressing human MCHR1. Resuspend membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL Assay Buffer (for Total Binding) or 25 µL of a high concentration of a known MCHR1 ligand (e.g., 10 µM SNAP-94847) for Non-Specific Binding.

    • 25 µL of test antagonist at various concentrations (typically 10-point, 1:3 dilution series).

    • 25 µL of radioligand (e.g., [¹²⁵I]-MCH) at a final concentration equal to its Kd.

    • 25 µL of MCHR1-expressing cell membranes (5-10 µg protein/well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Separation: Rapidly harvest the plate contents onto a PEI-pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate percent inhibition at each antagonist concentration relative to total and non-specific binding. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki using the Cheng-Prusoff equation.

Problem 2: My MCHR1 Antagonist Shows Significant hERG Channel Affinity

Q: My lead compound is potent at MCHR1 but also inhibits the hERG channel. What structural modification strategies can I employ to improve its selectivity?

A: Improving selectivity against the hERG channel is a critical optimization step. This typically involves modifying the antagonist's structure to reduce its affinity for the hERG channel while maintaining or improving its affinity for MCHR1. This is often a multi-parameter optimization challenge.[2]

Strategies to Mitigate hERG Liability
StrategyRationale & Examples
Reduce Basicity (pKa) The protonated basic nitrogen of many antagonists forms a key interaction with Asp123 in the MCHR1 binding pocket, but also interacts with the hERG channel pore.[6]
Decrease Lipophilicity (LogP) High lipophilicity is often correlated with increased hERG activity.[8]
Introduce Steric Hindrance Add bulky groups that are tolerated by the wider MCHR1 binding pocket but create a steric clash within the more constrained hERG channel pore.
Disrupt hERG Pharmacophore Remove or mask the key features required for hERG binding (typically a basic amine separated from a hydrophobic region by a specific distance).

Logical Relationship: MCHR1 Potency vs. hERG Liability

cluster_0 Compound Properties cluster_1 Desired Outcome High_pKa High Basicity (pKa > 8.0) MCHR1_Potency High MCHR1 Potency High_pKa->MCHR1_Potency Often Positive hERG_Binding High hERG Affinity High_pKa->hERG_Binding Strongly Positive High_LogP High Lipophilicity (LogP > 4) High_LogP->MCHR1_Potency Can be Positive High_LogP->hERG_Binding Often Positive Pharmacophore hERG Pharmacophore Present Pharmacophore->hERG_Binding Prerequisite hERG_Safety Low hERG Liability hERG_Binding->hERG_Safety Inversely Correlated

Caption: Interplay of properties driving MCHR1 potency and hERG risk.
Protocol: Assessing hERG Liability

While several methods exist, the gold-standard regulatory assay is the manual patch-clamp electrophysiology study on cells expressing the hERG channel.

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology: Perform whole-cell voltage-clamp recordings.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current (I_Kr).

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the MCHR1 antagonist.

  • Measurement: Measure the peak tail current at each concentration.

  • Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC₅₀ value. An IC₅₀ > 10 µM is often considered a desirable starting point for a CNS-targeted drug, with a therapeutic index (hERG IC₅₀ / MCHR1 EC₅₀) of >30-100 being a common goal.[9]

Problem 3: Inconsistent Results in Cell-Based Functional Assays

Q: My dose-response curves are variable in my MCHR1 functional assay (e.g., cAMP, IP-One HTRF, or β-arrestin). Could non-specific binding be the cause?

A: Yes, non-specific binding can significantly impact cell-based functional assays, leading to poor reproducibility and artifacts. Highly lipophilic or "sticky" compounds can cause issues beyond direct off-target receptor interactions.

  • Compound Precipitation: The antagonist may fall out of solution at higher concentrations, leading to inaccurate effective concentrations.

  • Adsorption to Plastics: The compound can bind to the surface of assay plates, reducing the amount available to interact with the cells.

  • Cell Membrane Disruption: At high concentrations, some compounds can disrupt the cell membrane, leading to cytotoxicity and non-specific assay signal changes.

  • Serum Protein Binding: If the assay medium contains serum, the antagonist can bind to proteins like albumin, reducing its free concentration.

Protocol: MCHR1 IP-One HTRF Functional Assay

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled GPCR activation.[10]

  • Cell Plating: Seed cells expressing MCHR1 into a 96- or 384-well white plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of the MCHR1 antagonist. Also prepare the MCH agonist at its EC₈₀ concentration.

  • Assay Procedure:

    • Remove culture medium from the cells.

    • Add the antagonist dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add the MCH agonist (at EC₈₀) to the wells and incubate for 60 minutes at 37°C.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the IP1-d2 acceptor and anti-IP1-cryptate donor reagents.

    • Incubate for 60 minutes at room temperature in the dark.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the 665/620 ratio and plot it against the antagonist concentration. Fit the data to determine the IC₅₀ of the antagonist.

MCHR1 Signaling Pathway Overview

cluster_0 Cell Membrane MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates Antagonist Antagonist Antagonist->MCHR1 Binds & Blocks G_protein Gαi / Gαq MCHR1->G_protein Activates Arrestin β-Arrestin Recruitment MCHR1->Arrestin Phosphorylation leads to AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Reduces Production IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Calcium Ca²⁺ Release IP3_DAG->Calcium Stimulates

Caption: Simplified MCHR1 signaling pathways for functional assays.

References

MCHR1 Antagonist Selectivity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the selectivity of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists over Melanin-Concentrating Hormone Receptor 2 (MCHR2). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the development and testing of selective MCHR1 antagonists.

Q1: My MCHR1 antagonist shows potent binding but has poor selectivity over MCHR2. What are the initial steps to troubleshoot this?

A1: Poor selectivity between MCHR1 and MCHR2 is a common challenge due to structural homology in the ligand-binding pockets. Here is a logical workflow to address this issue:

  • Confirm On-Target vs. Off-Target Binding: First, ensure that the observed activity is specific to MCHR1 and MCHR2. Run competition binding assays with known selective and non-selective ligands to validate your assay system.

  • Analyze Signaling Pathways: MCHR1 and MCHR2 have distinct primary signaling pathways. MCHR1 couples to Gαi, Gαq, and Gαo proteins, leading to a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+).[1][2][3][4] In contrast, MCHR2 couples primarily to Gαq, resulting in Ca2+ mobilization without significantly affecting cAMP levels.[3][4][5][6] Use functional assays that measure both cAMP inhibition and calcium flux to differentiate the activity of your compound at each receptor.

  • Structural and Sequence Analysis: Compare the binding site residues of MCHR1 and MCHR2. Although similar, there are non-conserved residues, particularly in peripheral areas of the binding pocket, which can be exploited to enhance selectivity.[7][8] Computational modeling and docking studies using recently available MCHR1 structures can provide insights for rational drug design.[7][9]

Below is a troubleshooting workflow to guide your experimental process.

G start Poor MCHR1/MCHR2 Selectivity Observed check_assay Validate Assay with Control Compounds start->check_assay functional_assays Perform Differential Functional Assays (cAMP vs. Calcium Flux) check_assay->functional_assays Assay Validated analyze_structure Analyze Structural Differences (Binding Pockets) functional_assays->analyze_structure Selectivity Profile Confirmed sar Initiate Structure-Activity Relationship (SAR) Studies analyze_structure->sar modify Modify Compound to Exploit Non-Conserved Residues sar->modify retest Re-test for Selectivity modify->retest retest->sar Needs Further Optimization end Optimized Selectivity Achieved retest->end Success

Caption: Troubleshooting workflow for improving MCHR1/MCHR2 antagonist selectivity.

Q2: I am observing significant hERG channel activity with my MCHR1 antagonist candidate. How can I mitigate this off-target effect?

A2: hERG (human Ether-à-go-go-Related Gene) channel affinity is a major hurdle in MCHR1 antagonist development due to structural similarities between MCHR1 antagonists and hERG blockers, often leading to cardiotoxicity.[10][11][12]

  • Mitigation Strategies:

    • Pharmacophore Modeling: Many MCHR1 antagonists and hERG blockers share a central scaffold with an attached aryl moiety and a basic amino group.[12] Use computational models to identify and modify the structural features responsible for hERG binding while preserving MCHR1 affinity.

    • Reduce Basicity: The basic nitrogen atom is often a key interaction point with the hERG channel pore. Reducing the pKa of this group or increasing its distance from aromatic features can decrease hERG affinity.

    • Introduce Polar Groups: Strategically introducing polar functional groups can reduce the overall lipophilicity of the compound, which is often correlated with hERG liability, and may disrupt key hydrophobic interactions within the hERG channel.

    • In Silico Screening: Employ machine learning or deep learning models trained to predict hERG-induced cardiotoxicity early in the screening process to filter out problematic compounds.[10][11]

Q3: My functional assay for MCHR1 (cAMP inhibition) is showing high variability. What are common causes and solutions?

A3: High variability in cAMP assays can obscure genuine results. Consider the following troubleshooting steps:

  • Cell Health and Passage Number: Ensure cells are healthy, not overgrown, and within a low passage number range. High passage numbers can lead to altered receptor expression and signaling.

  • Forskolin (B1673556) Concentration: The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production is critical. Titrate forskolin to find a concentration that produces a robust but submaximal response (EC80-EC90), creating a sensitive window to measure inhibition.

  • Agonist Concentration: Use an appropriate concentration of the MCH agonist (typically EC50 to EC80) to stimulate the receptor.

  • Assay Buffer Components: Include a phosphodiesterase (PDE) inhibitor like IBMX in your assay buffer to prevent the degradation of cAMP, which will increase the signal-to-noise ratio.

  • Incubation Times: Optimize both the antagonist pre-incubation time and the agonist stimulation time to ensure the assay reaches equilibrium.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of selected MCHR1 antagonists and agonists. This data is essential for selecting appropriate tool compounds and validating assays.

Table 1: Binding Affinity (Ki / IC50) of Ligands for MCHR1 and MCHR2

CompoundTargetBinding Affinity (nM)NotesReference
MCH (human, mouse, rat)MCHR1IC50: 0.3Potent endogenous agonist.[13]
MCHR2IC50: 1.5[13]
[Ala17]-MCHMCHR1Ki: 0.16Selective MCHR1 peptide agonist.[13]
MCHR2Ki: 34[13]
SNAP-94847MCHR1Ki: 2.2High-affinity, selective antagonist.[13]
ATC0065MCHR1IC50: 15.7Orally active, selective antagonist.[13]
MCHR2No significant activity[13]
MCHR1 antagonist 2MCHR1IC50: 65Also a potent hERG inhibitor (IC50: 4.0 nM).[13]

Table 2: Functional Potency (EC50 / IC50) of Ligands

CompoundAssay TypeTargetFunctional Potency (nM)NotesReference
MCH (human, mouse, rat)Calcium MobilizationMCHR1EC50: 3.9Functional activity in CHO cells.[13]
MCHR2EC50: 0.1[13]
(Phe13, Tyr19)-MCHCalcium MobilizationMCHR2Activates MCHR2Synthetic MCH analog.[6]
MQ1cAMP InhibitionMCHR1IC50: 1.6Slowly dissociating negative allosteric modulator.[14]
β-arrestin RecruitmentMCHR1IC50: 1.7[14]

Signaling Pathways

Understanding the distinct signaling cascades of MCHR1 and MCHR2 is fundamental to designing selectivity assays.

G cluster_mchr1 MCHR1 Signaling cluster_mchr2 MCHR2 Signaling MCH1 MCH R1 MCHR1 MCH1->R1 Gi Gαi/o R1->Gi Gq1 Gαq R1->Gq1 AC Adenylyl Cyclase Gi->AC Inhibits PLC1 PLC Gq1->PLC1 Activates ERK1 ERK Activation Gq1->ERK1 cAMP cAMP ↓ AC->cAMP IP3_DAG1 IP3 / DAG PLC1->IP3_DAG1 Ca1 Ca2+ ↑ IP3_DAG1->Ca1 MCH2 MCH R2 MCHR2 MCH2->R2 Gq2 Gαq R2->Gq2 PLC2 PLC Gq2->PLC2 Activates IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 Ca2 Ca2+ ↑ IP3_DAG2->Ca2 G prep Prepare Cell Membranes (Expressing MCHR1 or MCHR2) plate Plate Membranes with Radioligand (e.g., [125I]-MCH) prep->plate add_cpd Add Serial Dilutions of Test Compound plate->add_cpd incubate Incubate to Reach Binding Equilibrium add_cpd->incubate harvest Harvest onto Filter Plates & Wash incubate->harvest count Quantify Bound Radioactivity (Scintillation Counting) harvest->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze

References

Technical Support Center: Mitigating Potential Cardiovascular Risks of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. The focus is on identifying and mitigating potential cardiovascular risks, a critical aspect of the development of these therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular risks associated with MCHR1 antagonists?

A1: The principal cardiovascular risk linked to MCHR1 antagonists is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation is a significant concern as it can increase the risk of developing potentially fatal cardiac arrhythmias, most notably Torsades de Pointes (TdP). The structural similarity between many MCHR1 antagonists and known hERG channel blockers is a key contributing factor to this off-target effect.[1][4]

Q2: What is the mechanism of action of MCHR1, and how does it relate to cardiovascular function?

A2: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).[5][6] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 activation leads to:

  • Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels.[5]

  • Stimulation of phospholipase C: This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.[6][7]

  • Activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. [5]

While the direct role of MCHR1 signaling in cardiovascular regulation is not fully elucidated, off-target effects of MCHR1 antagonists on ion channels, such as hERG, are the primary source of cardiovascular concern.[8] It is crucial to distinguish between on-target effects related to MCHR1 antagonism and off-target cardiovascular liabilities.

Q3: What are the essential in vitro assays for assessing the cardiovascular risk of MCHR1 antagonists?

A3: A tiered approach to in vitro cardiovascular risk assessment is recommended. The following table summarizes key assays:

AssayPurposeKey Parameters MeasuredTypical Platform
hERG Patch-Clamp Assay To assess direct inhibition of the hERG potassium channel, the primary cause of drug-induced QT prolongation.[9][10]IC50 (half-maximal inhibitory concentration)Manual or automated patch-clamp on cells expressing hERG channels (e.g., HEK293)
Comprehensive in vitro Proarrhythmia Assay (CiPA) To evaluate effects on multiple cardiac ion channels (e.g., Na+, Ca2+, K+) for a more integrated assessment of proarrhythmic risk.IC50 for various ion channelsPatch-clamp assays on various cell lines
Human iPSC-derived Cardiomyocyte (hiPSC-CM) Assays To assess the integrated effects of a compound on human cardiomyocyte electrophysiology and contractility.[9][11]Beating rate, field potential duration (FPD), action potential duration (APD), presence of arrhythmias (e.g., early afterdepolarizations)Microelectrode array (MEA), impedance, or calcium imaging platforms

Q4: What are the recommended in vivo models for evaluating the cardiovascular safety of MCHR1 antagonists?

A4: In vivo studies are critical for understanding the integrated physiological response to an MCHR1 antagonist. The following table outlines common in vivo models:

Animal ModelPurposeKey Parameters MeasuredNotes
Anesthetized Rat/Dog Cardiovascular Assay To provide an early assessment of hemodynamic and electrocardiographic changes.[8]Blood pressure, heart rate, ECG intervals (including QT interval)Allows for high drug exposure levels to be tested.
Conscious Telemetered Dog/Non-Human Primate To assess cardiovascular parameters in a more physiologically relevant state without the influence of anesthesia.[10]Continuous monitoring of blood pressure, heart rate, and ECGConsidered a gold-standard preclinical model for cardiovascular safety assessment.

Troubleshooting Guides

Issue 1: My MCHR1 antagonist shows significant hERG inhibition in the patch-clamp assay. What are the next steps?

Possible Cause & Solution:

  • Structural Similarity to hERG Blockers: Your compound may possess chemical moieties known to interact with the hERG channel.

    • Troubleshooting Steps:

      • Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structure of your antagonist and compare it to known hERG inhibitors.[4] Identify potential pharmacophores for hERG binding.

      • Computational Modeling: Utilize in silico models to predict the binding affinity of your compound and its analogs to the hERG channel.[1][2] This can guide medicinal chemistry efforts to modify the structure and reduce hERG liability while maintaining MCHR1 antagonism.

      • Synthesize and Test Analogs: Based on SAR and computational data, synthesize a focused library of analogs with modifications designed to disrupt hERG binding. Re-evaluate these new compounds in the hERG patch-clamp assay.

Issue 2: My compound is clean in the hERG assay but shows proarrhythmic signals in the hiPSC-cardiomyocyte assay. What could be the reason?

Possible Cause & Solution:

  • Off-Target Effects on Other Ion Channels: The compound might be affecting other cardiac ion channels not assessed in the initial screen, leading to an integrated proarrhythmic effect.

    • Troubleshooting Steps:

      • Comprehensive Ion Channel Panel: Screen the compound against a broader panel of cardiac ion channels (e.g., Nav1.5, Cav1.2, KvLQT1/minK) to identify other potential off-target interactions.

      • Action Potential Duration (APD) Assessment: In hiPSC-CMs, analyze the action potential waveform to understand the specific effects on different phases of repolarization. This can provide clues about which other channels might be involved.

      • Consult CiPA Initiative Guidelines: The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative provides a framework for integrating data from multiple ion channel assays and in silico models to better predict proarrhythmic risk.

Issue 3: In vivo studies in rats show a significant increase in blood pressure. Is this an on-target or off-target effect?

Possible Cause & Solution:

  • Differentiating On-Target vs. Off-Target Effects: It is crucial to determine if the observed hemodynamic effect is due to MCHR1 antagonism or an unrelated off-target activity.

    • Troubleshooting Steps:

      • Comparative Pharmacology: Test a structurally unrelated MCHR1 antagonist with a clean cardiovascular profile in the same in vivo model. If this compound does not produce the same effect, it suggests the blood pressure increase is an off-target effect of your original compound.

      • MCHR1 Knockout/Knockdown Models: If available, test your compound in animals with genetic deletion or knockdown of MCHR1. An absence of the blood pressure effect in these models would strongly suggest an on-target mechanism.

      • Receptor Screening Panel: Profile your compound against a broad panel of GPCRs, ion channels, and enzymes to identify potential off-target interactions that could explain the hypertensive effect.

Experimental Protocols

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition

  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media and conditions.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.

  • Compound Preparation: Prepare a dilution series of the MCHR1 antagonist in the external solution. Include a vehicle control and a positive control (e.g., a known hERG blocker like dofetilide).

  • Automated Patch-Clamp:

    • Load the cell suspension and compound plate into the automated patch-clamp system.

    • Initiate the experimental protocol, which will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.

    • Apply a voltage protocol to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current).

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence of each compound concentration.

    • Normalize the current to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates ERK ERK Activation G_protein->ERK Activates cAMP cAMP AC->cAMP Decreases Ca2 ↑ [Ca2+]i PLC->Ca2 Increases MCH MCH MCH->MCHR1 Binds & Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment hERG hERG Patch-Clamp (Primary Screen) Decision1 hERG IC50 > 30x Therapeutic Plasma Concentration? hERG->Decision1 CiPA Comprehensive Ion Channel Panel (Secondary Screen) hiPSC_CM hiPSC-Cardiomyocyte Assay (Integrated System) CiPA->hiPSC_CM Decision2 No Proarrhythmic Signal? hiPSC_CM->Decision2 Anesthetized_Rodent Anesthetized Rodent (Early Hemodynamics & ECG) Telemetered_Animal Conscious Telemetered Dog/NHP (Gold-Standard Safety) Anesthetized_Rodent->Telemetered_Animal Decision3 Acceptable In Vivo Cardiovascular Profile? Telemetered_Animal->Decision3 Start MCHR1 Antagonist Candidate Start->hERG Decision1->CiPA Yes NoGo Stop or Redesign Compound Decision1->NoGo No Decision2->Anesthetized_Rodent Yes Decision2->NoGo No Go Proceed to Further Development Decision3->Go Yes Decision3->NoGo No

References

Validation & Comparative

A Comparative Guide to MCHR1 Antagonists: SNAP-94847, SNAP-7941, and GW803430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of three prominent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists: SNAP-94847, SNAP-7941, and GW803430. Due to the lack of available data for a compound specifically named "MCHR1 antagonist 4," this comparison focuses on these three well-characterized alternatives. The information presented herein is compiled from various scientific publications and aims to provide an objective overview supported by experimental data to aid in research and development.

Introduction to MCHR1 Antagonism

The Melanin-Concentrating Hormone (MCH) system plays a crucial role in the regulation of energy homeostasis, mood, and appetite.[1] MCHR1, a G-protein coupled receptor, is the primary mediator of MCH's effects in rodents.[2] Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity, anxiety, and depression. The compounds discussed in this guide are selective MCHR1 antagonists that have been evaluated in various preclinical models.

In Vitro Efficacy and Potency

The in vitro potency of SNAP-94847, SNAP-7941, and GW803430 has been determined through various binding and functional assays. The following tables summarize their key quantitative parameters.

CompoundBinding Affinity (Ki)Functional Potency (IC50)Assay Details
SNAP-94847 2.2 nM (rat MCHR1)[3]230 nM (rat MCHR1, FLIPR calcium mobility assay)[4]Competitive radioligand binding assays and calcium mobilization assays in HEK293 cells expressing MCHR1.
SNAP-7941 15 nM (displacement of [3H]SNAP-7941 by MCH)Kb of 0.57 nM (predicted from Schild regression)[3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCHR1.[5]
GW803430 -~13 nMAntagonistic activity against MCH action on the MCHR1 receptor.[6]

Table 1: Comparison of In Vitro Binding Affinity and Functional Potency. This table provides a side-by-side view of the key in vitro parameters for each MCHR1 antagonist.

In Vivo Efficacy: Preclinical Models

The therapeutic potential of these MCHR1 antagonists has been evaluated in several rodent models of obesity, anxiety, and depression.

Effects on Food Intake and Body Weight
CompoundAnimal ModelDosing RegimenKey Findings
SNAP-94847 Rats3-30 mg/kg, i.p.Decreased high-fat food-reinforced operant responding.[7]
SNAP-7941 Rats with diet-induced obesity10 mg/kg, i.p., twice daily for 7 daysResulted in a 26% less weight gain compared to vehicle-treated rats.[5]
GW803430 Diet-induced obese (DIO) C57BL/6J miceChronic oral administration for 30 daysReduced food intake, body weight, and body fat.[8]

Table 2: Comparison of In Vivo Efficacy on Food Intake and Body Weight. This table summarizes the effects of the antagonists on feeding behavior and body weight in preclinical models.

Anxiolytic and Antidepressant-like Effects

| Compound | Animal Model | Key Findings | |---|---|---|---| | SNAP-94847 | Mouse models of anxiety and depression | Showed anxiolytic-like effects in the light/dark box test and antidepressant-like effects in the novelty-suppressed feeding test.[1] | | SNAP-7941 | Rat forced-swim test, rat social interaction, guinea pig maternal-separation vocalization tests | Produced effects similar to clinically used antidepressants and anxiolytics.[9] | | GW803430 | Mouse forced-swim test, tail suspension test, marble burying test | Reduced immobility time in the forced-swim and tail suspension tests, and decreased marble burying, indicating antidepressant and anxiolytic-like effects.[2] |

Table 3: Comparison of Anxiolytic and Antidepressant-like Effects. This table highlights the behavioral effects of the MCHR1 antagonists in relevant preclinical models.

Pharmacokinetic Properties

A favorable pharmacokinetic profile is crucial for the successful development of a drug candidate.

CompoundBioavailabilityHalf-life (t1/2)Brain PenetrationSpecies
SNAP-94847 59% (oral)[3]5.2 hours[3]Brain to plasma ratio of 2.3 at 4 hours post-dosing.[10]Rats
SNAP-7941 Orally active-Centrally active.[5]Rats
GW803430 31% (oral)[6]11 hours[6]Excellent brain penetration.[6]-

Table 4: Comparison of Pharmacokinetic Properties. This table provides an overview of the key pharmacokinetic parameters for each compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to evaluating these antagonists, the following diagrams are provided.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates Antagonist MCHR1 Antagonist (e.g., SNAP-94847) Antagonist->MCHR1 Blocks Binding G_protein Gαi/q MCHR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., neuronal activity) cAMP->Cellular_Response Ca_release->Cellular_Response

Caption: MCHR1 Signaling Pathway and Antagonist Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Selectivity_Screen Selectivity Screening (vs. other receptors) PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Screen->PK_Studies Efficacy_Obesity Efficacy Models (Obesity) - Diet-Induced Obesity - Food Intake Studies PK_Studies->Efficacy_Obesity Efficacy_Anxiety Efficacy Models (Anxiety/Depression) - Elevated Plus Maze - Forced Swim Test PK_Studies->Efficacy_Anxiety Lead_Selection Lead Candidate Selection Efficacy_Obesity->Lead_Selection Efficacy_Anxiety->Lead_Selection

Caption: Experimental Workflow for MCHR1 Antagonist Evaluation.

Experimental Protocols

MCHR1 Radioligand Binding Assay (Determination of Ki)

This protocol is a generalized procedure based on common practices described in the literature.[11]

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCHR1. The cells are homogenized and subjected to differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: Membrane protein (0.5-1.0 µg) is incubated in a total volume of 0.2 mL of binding buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).

  • Competition Assay: The reaction is carried out in the presence of a constant concentration of a radiolabeled MCH ligand (e.g., [125I]-MCH) and increasing concentrations of the unlabeled antagonist (SNAP-94847, SNAP-7941, or GW803430).

  • Incubation: The mixture is incubated for 90 minutes to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization (Determination of IC50)

This protocol is a generalized procedure for a FLIPR (Fluorometric Imaging Plate Reader) calcium mobility assay.[4]

  • Cell Culture: HEK293 cells stably expressing MCHR1 are seeded into 96-well plates and cultured to an appropriate confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period.

  • Compound Addition: The plate is placed in a FLIPR instrument. The antagonist at various concentrations is added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of MCH (agonist) is added to stimulate the cells.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The IC50 value for the antagonist is determined by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This is a representative protocol for evaluating the effect of MCHR1 antagonists on body weight in a DIO model.[8]

  • Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.

  • Compound Administration: The obese mice are then treated with the MCHR1 antagonist (e.g., GW803430) or vehicle, typically via oral gavage, once daily for a chronic period (e.g., 30 days).

  • Monitoring: Body weight and food intake are measured daily.

  • Metabolic Analysis: At the end of the study, various metabolic parameters can be assessed, including body composition (fat mass), and plasma levels of leptin, insulin, and triglycerides.

  • Data Analysis: The changes in body weight, food intake, and other metabolic parameters are compared between the antagonist-treated and vehicle-treated groups to determine the efficacy of the compound.

Conclusion

SNAP-94847, SNAP-7941, and GW803430 are all potent and selective MCHR1 antagonists with demonstrated efficacy in preclinical models of obesity, anxiety, and depression. SNAP-94847 and GW803430 have well-documented oral bioavailability and brain penetration. The choice of which antagonist to use will depend on the specific research question, the desired pharmacokinetic profile, and the animal model being employed. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies in the field of MCH-related drug discovery.

References

A Comparative Analysis of MCHR1 Antagonist 4 and Leading Anti-Obesity Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist 4 with currently approved anti-obesity drugs. This analysis is supported by available preclinical and clinical data to inform future research and development in metabolic disease therapeutics.

The global obesity epidemic necessitates the development of novel and effective therapeutic strategies. One promising target is the MCHR1, a G-protein coupled receptor predominantly expressed in the brain, which plays a crucial role in regulating energy homeostasis and feeding behavior. Antagonism of MCHR1 is hypothesized to reduce food intake and potentially increase energy expenditure, thereby promoting weight loss. This guide evaluates the preclinical profile of MCHR1 antagonist 4 against established anti-obesity medications: the GLP-1 receptor agonists semaglutide (B3030467) and liraglutide, the lipase (B570770) inhibitor orlistat, and the combination therapies phentermine-topiramate and bupropion-naltrexone.

Mechanism of Action: A Tale of Two Strategies

Anti-obesity drugs employ diverse mechanisms to achieve weight reduction. This compound represents a centrally-acting approach, directly targeting the neural circuits of appetite control. In contrast, other drugs exert their effects through peripheral mechanisms or a combination of central and peripheral actions.

This compound: This small molecule is a potent and selective antagonist of the MCHR1. It is designed to cross the blood-brain barrier and block the binding of the endogenous orexigenic neuropeptide, melanin-concentrating hormone (MCH).[1] By inhibiting MCH signaling, this compound is expected to suppress appetite and food intake.[2][3]

GLP-1 Receptor Agonists (Semaglutide, Liraglutide): These drugs mimic the action of the native glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone. They act on GLP-1 receptors in the pancreas to enhance glucose-dependent insulin (B600854) secretion and in the brain to promote satiety and reduce appetite.

Lipase Inhibitor (Orlistat): Orlistat acts locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats. This leads to reduced fat absorption and a decrease in caloric intake.

Combination Therapies:

  • Phentermine-Topiramate: This combination leverages the appetite-suppressant effects of phentermine, a sympathomimetic amine, and the anticonvulsant topiramate, which is thought to decrease appetite and enhance satiety.

  • Bupropion-Naltrexone: This therapy combines bupropion, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor that can reduce appetite, with naltrexone, an opioid antagonist that blocks the feedback inhibition of the pro-opiomelanocortin (POMC) system, further enhancing the anorectic effect.

Comparative Efficacy: Preclinical Promise vs. Clinical Validation

Direct comparative efficacy data between this compound and other anti-obesity drugs is not yet available from head-to-head clinical trials. However, a comparison of their performance in preclinical and clinical settings provides valuable insights.

Preclinical Data: this compound

This compound has demonstrated high binding affinity for the human and rat MCHR1 with Ki values of 0.74 nM and 0.76 nM, respectively.[1] Preclinical studies on other potent and selective MCHR1 antagonists in diet-induced obese (DIO) animal models have shown significant reductions in body weight and food intake. For instance, chronic administration of MCHR1 antagonists in DIO mice has resulted in body weight reductions ranging from 10% to over 20% compared to vehicle-treated controls.[4][5] One study reported that an MCHR1 antagonist-treated group lost significantly more weight than a pair-fed group, suggesting an effect on energy expenditure in addition to appetite suppression.[4]

Clinical Data: Approved Anti-Obesity Drugs

The following table summarizes the weight loss efficacy of approved anti-obesity drugs from key clinical trials.

Drug ClassDrug NameTrialDurationMean Weight Loss (Drug)Mean Weight Loss (Placebo)Placebo-Subtracted Weight Loss
GLP-1 Receptor Agonist Semaglutide (2.4 mg, once weekly)STEP 168 weeks-14.9%-2.4%-12.5%
Liraglutide (3.0 mg, once daily)SCALE Obesity and Prediabetes56 weeks-8.4%-2.8%-5.6%
Lipase Inhibitor Orlistat (120 mg, three times daily)XENDOS4 years-5.8 kg-3.0 kg-2.8 kg
Combination Therapy Phentermine-Topiramate ER (15 mg/92 mg)CONQUER56 weeks-9.8%-1.2%-8.6%
Bupropion-Naltrexone ER (32 mg/360 mg)COR-I56 weeks-6.1%-1.3%-4.8%

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

MCHR1_Signaling_Pathway cluster_neuron Hypothalamic Neuron MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB PKA->CREB Orexigenic_effects Orexigenic Effects (↑ Food Intake) CREB->Orexigenic_effects MCHR1_antagonist_4 This compound MCHR1_antagonist_4->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and Point of Antagonist Intervention.

GLP1_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell / Hypothalamic Neuron GLP1_RA Semaglutide/ Liraglutide GLP1R GLP-1R GLP1_RA->GLP1R Binds & Activates G_protein Gs GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Insulin_Satiety ↑ Insulin Secretion (Pancreas) ↑ Satiety (Brain) PKA->Insulin_Satiety

Caption: GLP-1 Receptor Agonist Signaling Pathway.

Experimental_Workflow_Binding_Assay prep Prepare Cell Membranes Expressing MCHR1 radioligand Add Radiolabeled MCH (e.g., [125I]-MCH) prep->radioligand competitor Add Unlabeled this compound (Varying Concentrations) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation separation Separate Bound from Free Radioligand (Filtration) incubation->separation measurement Measure Radioactivity of Bound Ligand separation->measurement analysis Data Analysis (IC50 and Ki Determination) measurement->analysis

References

Validating MCHR1 Antagonist Efficacy: A Comparative Analysis in MCHR1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on confirming the on-target effects of MCHR1 antagonists, using AZD1979 as a case study. This guide provides a comparative analysis of its effects in wild-type versus MCHR1 knockout mice, complete with experimental data, detailed protocols, and pathway diagrams.

The development of selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) represents a promising therapeutic avenue for obesity and other metabolic disorders. A critical step in the preclinical validation of these antagonists is to unequivocally demonstrate that their pharmacological effects are mediated specifically through the inhibition of MCHR1. The use of MCHR1 knockout (KO) mice provides the gold standard for this validation. In the presence of a specific MCHR1 antagonist, wild-type (WT) animals should exhibit significant physiological changes, while MCHR1 KO mice, lacking the drug's target, should show no response.

This guide focuses on the validation of a potent and selective MCHR1 antagonist, AZD1979, by comparing its effects on key metabolic parameters in both diet-induced obese (DIO) wild-type and MCHR1 knockout mice.

Comparative Efficacy of AZD1979 in Wild-Type vs. MCHR1 KO Mice

To assess the MCHR1-specific effects of AZD1979, its impact on body weight and food intake was evaluated in both wild-type and MCHR1 KO mice fed a high-fat diet. The results compellingly demonstrate the antagonist's specificity.[1][2]

ParameterMouse GenotypeTreatmentOutcome
Body Weight Wild-Type (DIO)AZD1979 (60 µmol·kg⁻¹ p.o. twice daily)Significant decrease in body weight.[1][2]
MCHR1 KO (DIO)AZD1979 (60 µmol·kg⁻¹ p.o. twice daily)No effect on body weight.[1][2]
Cumulative Food Intake Wild-Type (DIO)AZD1979 (60 µmol·kg⁻¹ p.o. twice daily)Significant decrease in cumulative food intake.[1][2]
MCHR1 KO (DIO)AZD1979 (60 µmol·kg⁻¹ p.o. twice daily)No effect on cumulative food intake.[1][2]

These findings clearly indicate that the effects of AZD1979 on body weight and food intake are entirely dependent on the presence of MCHR1, thereby validating its mechanism of action.[1][2]

MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) exerts its effects by binding to MCHR1, a G protein-coupled receptor (GPCR). The activation of MCHR1 initiates downstream signaling cascades that ultimately regulate energy homeostasis, appetite, and other physiological processes. Understanding this pathway is crucial for contextualizing the action of MCHR1 antagonists.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 G_protein Gαi/q MCHR1->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP Response Cellular Responses (e.g., increased appetite, decreased energy expenditure) cAMP->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Response ERK ERK PKC->ERK ERK->Response Antagonist MCHR1 Antagonist (e.g., AZD1979) Antagonist->MCHR1 blocks

MCHR1 Signaling Pathway Diagram.

Experimental Workflow for MCHR1 Antagonist Validation

The validation of an MCHR1 antagonist requires a systematic experimental approach. The following diagram illustrates a typical workflow, from animal model selection to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis & Validation WT_mice Wild-Type Mice HFD High-Fat Diet (Diet-Induced Obesity) WT_mice->HFD KO_mice MCHR1 KO Mice KO_mice->HFD WT_vehicle WT + Vehicle HFD->WT_vehicle WT_antagonist WT + MCHR1 Antagonist HFD->WT_antagonist KO_vehicle KO + Vehicle HFD->KO_vehicle KO_antagonist KO + MCHR1 Antagonist HFD->KO_antagonist BodyWeight Body Weight Monitoring WT_vehicle->BodyWeight FoodIntake Food Intake Measurement WT_vehicle->FoodIntake EnergyExpenditure Indirect Calorimetry (Energy Expenditure) WT_vehicle->EnergyExpenditure WT_antagonist->BodyWeight WT_antagonist->FoodIntake WT_antagonist->EnergyExpenditure KO_vehicle->BodyWeight KO_vehicle->FoodIntake KO_vehicle->EnergyExpenditure KO_antagonist->BodyWeight KO_antagonist->FoodIntake KO_antagonist->EnergyExpenditure Comparison Compare WT vs. KO responses BodyWeight->Comparison FoodIntake->Comparison EnergyExpenditure->Comparison Validation Validate On-Target Effect Comparison->Validation

Experimental Workflow Diagram.

Experimental Protocols

Animal Models and Diet-Induced Obesity (DIO)
  • Animals : Male C57BL/6J mice are a commonly used strain for DIO studies. MCHR1 knockout mice on a C57BL/6J background and their wild-type littermates should be used.

  • Housing : Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Diet : To induce obesity, mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks starting at approximately 6-8 weeks of age. Control animals may be fed a standard chow diet.

MCHR1 Antagonist Administration
  • Compound Preparation : The MCHR1 antagonist, such as AZD1979, is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Dosing : The antagonist or vehicle is administered to the mice, typically via oral gavage, at a predetermined dose and frequency (e.g., twice daily). Dosing volumes are calculated based on the most recent body weight of each animal.

Measurement of Metabolic Parameters
  • Body Weight and Food Intake : Body weight and food intake are measured daily or on alternate days throughout the study period. Food intake can be determined by weighing the provided food at the beginning and end of a defined period, accounting for any spillage.

  • Energy Expenditure : Energy expenditure is measured using indirect calorimetry. Mice are individually housed in metabolic cages (e.g., a comprehensive laboratory animal monitoring system - CLAMS) for a set period (e.g., 24-48 hours). Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured to calculate the respiratory exchange ratio (RER) and energy expenditure. Locomotor activity is often monitored simultaneously within these systems.

Data Analysis
  • Statistical Analysis : Data should be analyzed using appropriate statistical methods, such as two-way ANOVA, to compare the effects of the antagonist between the wild-type and knockout groups. Post-hoc tests are used to identify specific differences between treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

By following these rigorous experimental protocols and utilizing MCHR1 knockout mice, researchers can confidently validate the on-target effects of novel MCHR1 antagonists, a critical step towards their development as potential therapeutics for metabolic diseases.

References

A Comparative Analysis of Peptide vs. Non-Peptide MCHR1 Antagonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain, has emerged as a compelling target for the therapeutic intervention of obesity and other metabolic disorders. Its role in regulating energy homeostasis, food intake, and mood has spurred the development of a diverse array of antagonists. These antagonists fall into two primary chemical classes: peptide-based and non-peptide small molecules. This guide provides a comprehensive comparative analysis of these two classes, offering researchers, scientists, and drug development professionals a detailed overview of their respective performance characteristics, supported by experimental data and methodologies.

MCHR1 Signaling Pathway

The activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. MCHR1 couples to both Gαi and Gαq G-protein subunits. The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) concentrations. These signaling events ultimately modulate neuronal activity, influencing appetite and energy expenditure.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway cluster_membrane Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Cellular_Response Cellular Response (e.g., Neuronal Activity) cAMP->Cellular_Response Modulates ATP ATP ATP->cAMP Converts Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases from ER PIP2 PIP2 PIP2->IP3 Hydrolyzes Ca2->Cellular_Response Modulates

Caption: MCHR1 signaling cascade upon MCH binding.

Comparative Data of MCHR1 Antagonists

The following tables summarize the quantitative data for representative peptide and non-peptide MCHR1 antagonists, highlighting key parameters for drug development.

Table 1: In Vitro Performance of MCHR1 Antagonists
CompoundClassTargetBinding Affinity (Ki/IC50)Selectivity
S38151 PeptideHuman MCHR1Kb = 4 nM[1][2]High for MCHR1
Ac-(Ava-Ava)-MCH(6-16)-NH2 PeptideHuman MCHR1Kb = 4 nM[1]High for MCHR1
SNAP-7941 Non-peptideHuman MCHR1Kb = 0.57 nM>1000-fold vs MCHR2, 5-HT2c, Galanin, NPY receptors[3]
GW803430 Non-peptideHuman MCHR1pIC50 = 9.3Potent and selective[4]
T-226296 Non-peptideHuman MCHR1IC50 = 5.2 nMSelective for MCHR1
AMG 076 Non-peptideHuman MCHR1Ki = 0.6 nMPotent and selective
Table 2: Pharmacokinetic and In Vivo Efficacy of MCHR1 Antagonists
CompoundClassAdministrationBioavailabilityHalf-lifeIn Vivo Efficacy (Rodent Models)
S38151 Peptidei.c.v., i.p.Poor oral bioavailability[5]Poor in vivo stability[6][7]Reduces food intake and body weight[2][7]
Ac-(Ava-Ava)-MCH(6-16)-NH2 Peptidei.c.v.Not orally bioavailableShortReduces cumulative food intake and body weight gain[1]
SNAP-7941 Non-peptideOral, i.p.Orally activeNot specifiedReduces palatable food consumption and body weight in DIO rats[3]
GW803430 Non-peptideOral31% (mice)[4]11 h (mice)[4]Sustained, dose-dependent weight loss in mice[4]
T-226296 Non-peptideOralOrally activeNot specifiedReduces food intake and body weight
AMG 076 Non-peptideOralOrally bioavailableNot specifiedReduces food intake and body weight

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCHR1 receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]-MCH)

  • Unlabeled MCH (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)

  • GF/C filter plates

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Harvest HEK293-MCHR1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Add scintillation fluid to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to block the MCH-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells expressing human MCHR1

  • Stimulation buffer

  • Forskolin (B1673556)

  • MCH

  • Test compounds

  • HTRF cAMP assay kit (e.g., from Cisbio) containing d2-labeled cAMP and anti-cAMP cryptate antibody.

Procedure:

  • Cell Plating: Seed CHO-K1-MCHR1 cells into a 384-well plate and incubate overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of MCH at its EC80 concentration and forskolin.

  • Antagonist Pre-incubation: Add the test compounds to the cells and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Agonist Stimulation: Add the MCH and forskolin solution to the wells and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate).

  • Signal Reading: After a 1-hour incubation, read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 of the antagonist.

Calcium Mobilization Assay (FLIPR)

This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.

Materials:

  • HEK293 cells expressing human MCHR1

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye extrusion)

  • MCH

  • Test compounds

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating and Dye Loading: Seed HEK293-MCHR1 cells into a black-walled, clear-bottom 96-well plate. The next day, load the cells with Fluo-4 AM in assay buffer containing probenecid for 1 hour at 37°C.

  • Compound Addition: Place the cell plate in the FLIPR instrument. Add varying concentrations of the test compounds to the wells.

  • Agonist Addition and Signal Reading: After a short pre-incubation with the antagonist, add MCH at its EC80 concentration and immediately begin monitoring the fluorescence intensity (typically at Ex/Em = 494/516 nm) over time.

  • Data Analysis: Determine the antagonist's potency by measuring the inhibition of the MCH-induced calcium peak.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the discovery and characterization of MCHR1 antagonists and the logical relationship between different experimental stages.

Experimental_Workflow MCHR1 Antagonist Discovery Workflow A Compound Library (Peptide or Non-peptide) B Primary Screening (e.g., HTS Calcium Assay) A->B C Hit Confirmation & Potency (Dose-Response) B->C D Binding Affinity (Radioligand Binding Assay) C->D E Functional Assays (cAMP Assay) C->E F Selectivity Profiling (vs. other receptors) E->F G In Vitro ADME/Tox F->G H Lead Optimization G->H I In Vivo Efficacy (Rodent Obesity Models) G->I H->C Iterative Improvement J Pharmacokinetic Studies I->J K Candidate Selection J->K

Caption: A typical workflow for MCHR1 antagonist discovery.

Logical_Relationships Logical Relationships in Antagonist Characterization Binding High Binding Affinity Potency High Functional Potency Binding->Potency Correlates with Efficacy In Vivo Efficacy Potency->Efficacy Is a prerequisite for Selectivity High Selectivity Safety Good Safety Profile Selectivity->Safety Contributes to PK Favorable Pharmacokinetics PK->Efficacy Enables Candidate Drug Candidate Efficacy->Candidate Safety->Candidate

Caption: Key relationships in MCHR1 antagonist development.

Conclusion

Both peptide and non-peptide MCHR1 antagonists have demonstrated efficacy in preclinical models, validating MCHR1 as a promising target for anti-obesity therapeutics. Non-peptide antagonists generally exhibit superior pharmacokinetic properties, particularly oral bioavailability, which is a significant advantage for chronic treatment regimens. However, peptide antagonists often display high potency and selectivity. The choice between these two classes for a drug development program will depend on the specific therapeutic goals and the feasibility of overcoming the inherent limitations of each modality. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in the pursuit of novel MCHR1-targeting therapies.

References

A Preclinical Showdown: MCHR1 Antagonists AMG 076 and SNAP-94847 in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic disease and drug development, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a compelling target for the treatment of obesity. This guide provides a head-to-head comparison of the preclinical data for two prominent MCHR1 antagonists: AMG 076 and SNAP-94847. The following sections detail their in vitro and in vivo performance, supported by experimental data and protocols.

MCHR1 Signaling Pathway

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, with MCHR1 being the primary receptor mediating its effects in rodents.[1] Activation of MCHR1, a G protein-coupled receptor (GPCR), triggers downstream signaling cascades that ultimately influence feeding behavior and energy expenditure. MCHR1 couples to both Gαi and Gαq proteins. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca

Caption: MCHR1 Signaling Cascade.

In Vitro Profile: Binding Affinity and Functional Antagonism

The initial characterization of a novel antagonist involves determining its binding affinity for the target receptor and its ability to block the functional response induced by the natural ligand. Both AMG 076 and SNAP-94847 have demonstrated high affinity for the MCHR1 receptor.

CompoundBinding Affinity (Ki)Functional Antagonism (IC50)
AMG 076 0.6 nM[2]1.2 nM (Ca2+ mobilization)[2]
SNAP-94847 2.2 nM[3][4]Not explicitly stated in search results
Experimental Protocols: In Vitro Assays

Receptor Binding Assay ([125I]-MCH Displacement): This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow Membranes HEK293 cell membranes expressing human MCHR1 Incubation Incubate at room temperature Membranes->Incubation Radioligand [¹²⁵I]-MCH Radioligand->Incubation Compound Test Compound (AMG 076 or SNAP-94847) Compound->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Measurement Measure radioactivity of bound ligand Filtration->Measurement Analysis Calculate Ki value Measurement->Analysis Functional_Assay_Workflow Cells HEK293 cells expressing MCHR1 loaded with Ca²⁺-sensitive dye Compound Pre-incubate with Test Compound Cells->Compound Stimulation Stimulate with MCH Compound->Stimulation Measurement Measure fluorescence change (Ca²⁺ mobilization) Stimulation->Measurement Analysis Calculate IC₅₀ value Measurement->Analysis

References

A Researcher's Guide to Cross-Validation of MCHR1 Antagonist Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various binding assays for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist 4. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of appropriate assay methodologies.

The discovery and development of potent and selective MCHR1 antagonists are crucial for investigating their therapeutic potential in obesity, anxiety, and depression. Rigorous and reproducible characterization of these antagonists requires cross-validation using multiple binding assay formats. This guide explores the principles, protocols, and comparative performance of commonly employed assays for MCHR1 antagonists, using well-characterized compounds as illustrative examples.

Comparative Analysis of MCHR1 Antagonist Binding Assays

The selection of a binding assay depends on various factors, including the research stage (e.g., high-throughput screening vs. lead optimization), the nature of the information required (e.g., direct binding affinity vs. functional antagonism), and available resources. Below is a summary of quantitative data for representative MCHR1 antagonists across different assay platforms.

AntagonistAssay TypePrincipleRadioligand/TracerCell LineParameterValue (nM)
AMG 076 Radioligand BindingCompetition[¹²⁵I]-MCHHEK293-MCHR1Kᵢ0.6 ± 0.10[1]
Ca²⁺ MobilizationFunctional Antagonism-HEK293-MCHR1IC₅₀1.2 ± 0.26[1]
KRX-104130 TRF-Based BindingCompetitionEu-MCHMCH-1/SLC1 membranesIC₅₀20[2][3]
SNAP-94847 Radioligand BindingCompetition[¹¹C]SNAP-7941Brown Adipocytes-~23% blocking
Generic β-Arrestin RecruitmentFunctional Antagonism-Engineered CellsEC₅₀/IC₅₀Varies

TRF: Time-Resolved Fluorescence

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gᵢ and Gᵩ proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades that modulate cellular function. Understanding this pathway is crucial for interpreting data from functional assays.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein activates MCH MCH MCH->MCHR1 binds AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gαq activates cAMP cAMP AC->cAMP decreases IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases Antagonist MCHR1 Antagonist Antagonist->MCHR1 blocks

MCHR1 Signaling Cascade

Experimental Workflow: Cross-Validation of Binding Assays

A robust cross-validation workflow ensures the reliability of antagonist characterization by comparing data from assays that measure different aspects of receptor interaction. A typical workflow involves an initial binding assay followed by one or more functional assays.

Cross_Validation_Workflow start Start: MCHR1 Antagonist Compound primary_assay Primary Assay: Radioligand or TRF Binding Assay start->primary_assay determine_affinity Determine Binding Affinity (Ki / IC₅₀) primary_assay->determine_affinity functional_assay1 Secondary Assay 1: Ca²⁺ Mobilization Assay determine_affinity->functional_assay1 functional_assay2 Secondary Assay 2: β-Arrestin Recruitment Assay determine_affinity->functional_assay2 determine_potency1 Determine Functional Potency (IC₅₀) functional_assay1->determine_potency1 compare Compare Data & Cross-Validate determine_potency1->compare determine_potency2 Determine Functional Potency (IC₅₀) functional_assay2->determine_potency2 determine_potency2->compare end End: Characterized Antagonist compare->end

Assay Cross-Validation Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

Principle: This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to MCHR1. The affinity of the antagonist (Kᵢ) is determined from the concentration-dependent inhibition of radioligand binding.

Protocol Outline: [4]

  • Membrane Preparation: Membranes are prepared from cells stably expressing human MCHR1 (e.g., HEK293-MCHR1).

  • Incubation: A fixed concentration of radiolabeled MCH (e.g., [¹²⁵I]-MCH) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Time-Resolved Fluorescence (TRF)-Based Binding Assay

Principle: This is a non-radioactive alternative to the radioligand binding assay. It utilizes a europium-labeled MCH (Eu-MCH) as the tracer. The binding of the antagonist is measured by its ability to displace Eu-MCH.

Protocol Outline: [3]

  • Reaction Setup: Human recombinant MCH-1 receptor membrane preparations are incubated with Eu-MCH and varying concentrations of the antagonist in a suitable buffer.

  • Incubation: The reaction is incubated for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Detection: The time-resolved fluorescence of the bound Eu-MCH is measured.

  • Data Analysis: The IC₅₀ value is determined by plotting the fluorescence signal against the antagonist concentration.

Calcium (Ca²⁺) Mobilization Assay

Principle: This functional assay measures the ability of an antagonist to inhibit the MCH-induced increase in intracellular calcium concentration. MCHR1 activation by MCH leads to the release of intracellular Ca²⁺ stores via the Gᵩ pathway.

Protocol Outline: [1][5][6]

  • Cell Culture: Cells expressing MCHR1 (e.g., HEK293-MCHR1) are seeded in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of MCH (typically the EC₅₀ or EC₈₀).

  • Detection: The change in fluorescence intensity, corresponding to the change in intracellular Ca²⁺ concentration, is measured kinetically using a plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC₅₀ value from the concentration-response curve.

β-Arrestin Recruitment Assay

Principle: This functional assay measures the recruitment of β-arrestin to the activated MCHR1. Ligand binding to many GPCRs, including MCHR1, leads to receptor phosphorylation and subsequent binding of β-arrestin, which can initiate further signaling or receptor internalization.

Protocol Outline: [7]

  • Cell Line: Engineered cell lines are used that co-express MCHR1 and a β-arrestin fusion protein (e.g., fused to a reporter enzyme fragment).

  • Antagonist Incubation: Cells are incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: The cells are then stimulated with an agonist (MCH).

  • Detection: The recruitment of β-arrestin is detected by measuring the activity of the reporter system (e.g., chemiluminescence or fluorescence).

  • Data Analysis: The IC₅₀ of the antagonist is determined from the concentration-response curve of the reporter signal.

References

A Comparative Guide to the Efficacy of MCHR1 Antagonists in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists in established preclinical models of anxiety. The data presented herein is compiled from publicly available research to facilitate an objective comparison of these compounds' anxiolytic-like potential.

Introduction

The Melanin-Concentrating Hormone (MCH) system, particularly the MCHR1, is a promising target for the development of novel anxiolytic therapeutics. MCHR1 is densely expressed in brain regions associated with the regulation of stress and emotion. Blockade of this receptor has been shown to produce anxiolytic-like effects in various rodent models of anxiety. This guide summarizes the performance of several MCHR1 antagonists across three widely used behavioral assays: the Elevated Plus-Maze (EPM), the Light-Dark Box (LDB) Test, and the Stress-Induced Hyperthermia (SIH) Test.

MCHR1 Signaling Pathway

Activation of MCHR1, a G protein-coupled receptor, by its endogenous ligand MCH initiates a cascade of intracellular signaling events. MCHR1 primarily couples to Gαi and Gαq proteins. The Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC).

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C PLC->Ca_PKC Leads to MCH MCH MCH->MCHR1 Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks Anxiolytic_Effect Anxiolytic-like Effect Antagonist->Anxiolytic_Effect

Caption: MCHR1 Signaling Cascade and Antagonist Action.

Experimental Workflow for Efficacy Testing

The evaluation of novel MCHR1 antagonists for anxiolytic properties typically follows a standardized preclinical workflow. This involves initial screening in well-validated behavioral models, followed by dose-response studies and comparisons with established anxiolytic drugs.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow start Compound Selection (MCHR1 Antagonist) animal_prep Animal Acclimation & Dosing start->animal_prep behavioral_testing Behavioral Assays (EPM, LDB, SIH) animal_prep->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection comparison Comparison with Vehicle & Positive Control data_collection->comparison conclusion Efficacy Determination comparison->conclusion

Caption: General workflow for preclinical anxiolytic testing.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for several MCHR1 antagonists in the Elevated Plus-Maze, Light-Dark Box, and Stress-Induced Hyperthermia tests. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from individual studies.

Table 1: Elevated Plus-Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of a maze. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

CompoundSpeciesDoseAdministration% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Vehicle Mouse-i.c.v.6.99%32.9%
TPI 1361-17 Mouse1 nmoli.c.v.38.9%**60.3%
SNAP-7941 Rat3, 10, 30 mg/kgp.o.Data not availableData not available
SNAP-94847 Rat--Data not availableData not available
GW803430 Rat--Data not availableData not available
ATC0065 Rat3-30 mg/kgp.o.Significantly reversed swim stress-induced anxiety (qualitative)Data not available
ATC0175 Rat1-10 mg/kgp.o.Significantly reversed swim stress-induced anxiety (qualitative)Data not available
p<0.05, **p<0.01 vs. Vehicle

Note: Quantitative data for SNAP-7941, SNAP-94847, and GW803430 in the EPM were not available in the reviewed literature. ATC0065 and ATC0175 were reported to have a significant effect, but specific numerical data were not provided.[1]

Table 2: Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

CompoundSpeciesDoseAdministrationTime in Light Box (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)
Vehicle Mouse-i.c.v.95.3 ± 13.910.1 ± 1.1
TPI 1361-17 Mouse1 nmoli.c.v.145.4 ± 19.411.2 ± 1.2
TPI 1361-17 Mouse3 nmoli.c.v.181.1 ± 21.3 12.3 ± 1.4
Vehicle Mouse-p.o.~125~15
SNAP-94847 (Acute) Mouse20 mg/kgp.o.~180~18
SNAP-94847 (Chronic) Mouse20 mg/kg/dayp.o.~175~16
p<0.05, **p<0.01 vs. Vehicle
Table 3: Stress-Induced Hyperthermia (SIH) Test

The SIH test measures the change in body temperature in response to a mild stressor. Anxiolytic drugs are known to attenuate this hyperthermic response.

CompoundSpeciesDoseAdministrationChange in Rectal Temperature (°C) (ΔT)
Vehicle (Stress) Mouse-p.o.Data not available
ATC0065 Mouse3-30 mg/kgp.o.Significantly reversed stress-induced hyperthermia (qualitative)
ATC0175 Mouse1-10 mg/kgp.o.Significantly reversed stress-induced hyperthermia (qualitative)
SNAP-7941 ---Data not available
SNAP-94847 Rat2.5 mg/kgp.o.Attenuated stress-induced hyperthermia (qualitative)
GW803430 ---Data not available

Note: Quantitative data with specific ΔT values were not available in the reviewed literature for these MCHR1 antagonists. The studies reported a significant reversal or attenuation of the hyperthermic response.[1][2]

Experimental Protocols

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are acclimated to the testing room for at least 30-60 minutes prior to the test.

    • The subject is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded by a video camera and analyzed using tracking software.

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

Light-Dark Box (LDB) Test
  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Animals are habituated to the testing room.

    • The subject is placed in the center of the light compartment, facing away from the opening.

    • The animal is allowed to explore the apparatus for a 5 to 10-minute period.[3]

    • Behavior is recorded and analyzed.

  • Parameters Measured:

    • Time spent in the light and dark compartments.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Stress-Induced Hyperthermia (SIH) Test
  • Apparatus: A rectal thermometer.

  • Procedure:

    • Animals are singly housed to reduce variability.

    • A baseline rectal temperature (T1) is measured.

    • The stressor, which is often the initial temperature measurement itself, is applied.

    • A second rectal temperature (T2) is taken 10-15 minutes after the first measurement.[4]

    • The test compound is typically administered 30-60 minutes before the first temperature reading.

  • Parameters Measured:

    • The change in body temperature (ΔT = T2 - T1).

Conclusion

The available preclinical data suggests that antagonism of the MCHR1 receptor holds significant promise for the treatment of anxiety disorders. Compounds such as TPI 1361-17 and SNAP-94847 have demonstrated clear anxiolytic-like effects in the elevated plus-maze and light-dark box tests, respectively.[5][6] While quantitative comparative data is still emerging for other antagonists like SNAP-7941 and GW803430, qualitative reports support their anxiolytic potential.[7] Further head-to-head studies are warranted to definitively establish a comparative efficacy profile of these MCHR1 antagonists and to better understand their therapeutic potential.

References

In Vivo Anxiolytic Profile of MCHR1 Antagonist 4 (SNAP-94847): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anxiolytic effects of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, compound 4 (SNAP-94847), against other MCHR1 antagonists and standard anxiolytic agents. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential for anxiety disorders.

MCHR1 Antagonist 4 (SNAP-94847): An Overview

Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of mood and food intake, primarily through its interaction with the MCHR1 receptor in rodents.[1] Blockade of this receptor has emerged as a promising strategy for the development of novel anxiolytic and antidepressant medications.[2] Compound 4 , scientifically known as N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP-94847), is a potent and selective MCHR1 antagonist that has demonstrated a unique anxiolytic-like profile in various rodent models of anxiety.[1][3]

Comparative Efficacy: this compound vs. Alternatives

The anxiolytic potential of this compound has been evaluated in several behavioral paradigms, often in comparison to other MCHR1 antagonists and established anxiolytics like diazepam.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies assessing the anxiolytic effects of this compound and its comparators.

Compound/TreatmentAnimal ModelBehavioral TestKey ParameterResultReference
This compound (SNAP-94847) BALB/cJ miceLight/Dark BoxTime in Light (s)Significant Increase vs. Vehicle[1][3]
This compound (SNAP-94847) 129S6/SvEvTac miceNovelty Suppressed FeedingLatency to Feed (s)Significant Decrease vs. Vehicle[1]
This compound (SNAP-94847) Wistar ratsElevated Plus MazeTime in Open Arms (%)Significant Increase vs. Control[4]
This compound (SNAP-94847) Wistar ratsOpen Field TestTime in Center (%)Significant Increase vs. Control[4]
Diazepam (1.5 mg/kg)BALB/cJ miceLight/Dark BoxTime in Light (s)Significant Increase vs. Vehicle[3]
Escitalopram (5 mg/kg)BALB/cJ miceLight/Dark BoxTime in Light (s)No Significant Change (acutely)[3]
GW803430 (MCHR1 Antagonist)RatsElevated Plus MazeTime in Open Arms (%)Significant Increase vs. Vehicle[5]
TPI 1361-17 (MCHR1 Antagonist)C57BL/6 miceElevated Plus MazeTime in Open Arms (%)Potent Increase vs. Vehicle[6][7]
TPI 1361-17 (MCHR1 Antagonist)C57BL/6 miceLight/Dark BoxTime in Light (s)Potent Increase vs. Vehicle[6][7]

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that can couple to both Gi and Gq proteins.[8][9] This dual coupling allows it to modulate multiple downstream signaling cascades involved in neuronal function and, consequently, anxiety-related behaviors.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq MCH MCH MCH->MCHR1 AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Anxiolytic_Effects Modulation of Anxiety-Related Behaviors cAMP->Anxiolytic_Effects PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 ERK ERK DAG->ERK Ca2->Anxiolytic_Effects ERK->Anxiolytic_Effects

Caption: MCHR1 signaling cascade.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to validate the anxiolytic effects of MCHR1 antagonists are provided below.

Elevated Plus Maze (EPM)

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13]

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two closed arms of equal dimensions.

Procedure:

  • Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.[12]

  • Each animal is placed in the center of the maze, facing an open arm.[13]

  • The animal is allowed to freely explore the maze for a 5-minute session.[14][15]

  • An automated tracking system or manual observation is used to record the number of entries into and the time spent in each arm.

  • Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Light/Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[16][17][18]

Apparatus:

  • A two-compartment box with one compartment brightly lit and the other dark.

  • An opening connects the two compartments.

Procedure:

  • Animals are acclimated to the testing room before the trial.

  • Each animal is placed in the center of the light compartment and allowed to explore freely for a 5 to 10-minute period.[19]

  • The time spent in each compartment and the number of transitions between the two compartments are recorded.

  • Anxiolytic compounds typically increase the time spent in the light compartment.[18]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[20][21] Anxiety is inferred from the animal's reluctance to enter the central, more exposed area of the field.

Apparatus:

  • A square arena with walls to prevent escape.

  • The floor is divided into a central zone and a peripheral zone.

Procedure:

  • Animals are habituated to the testing room.

  • Each animal is placed in the center of the open field.

  • Locomotor activity is recorded for a specified period, typically 5-10 minutes.

  • Parameters measured include the time spent in the center versus the periphery, the number of entries into the center, and total distance traveled.

  • Anxiolytic drugs are expected to increase the time spent in and the number of entries into the central zone without significantly altering overall locomotor activity.[22]

Experimental Workflow for In Vivo Anxiolytic Drug Validation

The following diagram illustrates a typical workflow for the in vivo validation of a potential anxiolytic compound like this compound.

Anxiolytic_Validation_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Drug_Admin Drug Administration (e.g., i.p., p.o.) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (Vehicle, Test Compound, Positive Control) Drug_Prep->Drug_Admin Habituation Habituation to Testing Room (30-60 min) Drug_Admin->Habituation Behavioral_Assay Behavioral Assay (EPM, L/D Box, OFT) Habituation->Behavioral_Assay Data_Collection Data Collection (Automated Tracking/Manual Scoring) Behavioral_Assay->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

Caption: In vivo anxiolytic validation workflow.

Conclusion

The available preclinical evidence strongly supports the anxiolytic potential of the this compound (SNAP-94847). It demonstrates consistent efficacy across multiple behavioral paradigms, with a profile comparable to or, in some aspects, distinct from standard anxiolytics. The data suggest that MCHR1 antagonism is a viable and promising avenue for the development of novel treatments for anxiety disorders. Further investigation is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.

References

Head-to-Head Comparison of MCHR1 Antagonists in Diet-Induced Obesity (DIO) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone receptor 1 (MCHR1) has been a significant target in the development of anti-obesity therapeutics. Antagonism of MCHR1 is expected to reduce food intake and increase energy expenditure, leading to weight loss. Numerous small molecule MCHR1 antagonists have been developed and evaluated in preclinical diet-induced obesity (DIO) models. This guide provides a head-to-head comparison of the performance of selected MCHR1 antagonists based on available experimental data.

Performance Comparison of MCHR1 Antagonists in DIO Mouse Models

The following table summarizes the quantitative effects of various MCHR1 antagonists on key metabolic parameters in DIO mouse models. It is important to note that the experimental conditions across different studies, such as the specific high-fat diet composition and the duration of the diet-induced obesity period, may vary.

AntagonistDoseTreatment DurationChange in Body WeightChange in Food IntakeOther Notable EffectsReference
AZD1979 20, 40, 60 µmol/kg (p.o., twice daily)21 daysDose-dependent reductionInitial reduction, contributing to weight lossImproved insulin (B600854) sensitivity. Preserved energy expenditure.[1][1]
GW803430 Not specified (oral)30 daysReduction9.1% less cumulative intake vs. vehicleIncreased physical activity in the dark phase. No improvement in glucose homeostasis despite weight loss.[2][2]
SNAP-7941 10 mg/kg (i.p., twice daily)28 daysMarked, sustained decreaseSignificant reductionAlso exhibited antidepressant and anxiolytic effects.[3]
T-226296 Not specifiedNot specifiedNot specifiedNot specifiedLimited public data available from direct DIO model comparisons.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results of in vivo studies. Below are representative experimental protocols for DIO model studies involving MCHR1 antagonists.

General Diet-Induced Obesity (DIO) Model Protocol

A common approach to induce obesity in rodents is through the ad libitum feeding of a high-fat diet (HFD).

  • Animal Model: Male C57BL/6J mice are frequently used as they are susceptible to developing obesity, insulin resistance, and glucose intolerance on an HFD.

  • Diet: Mice are fed a HFD with a high percentage of calories from fat (e.g., 45-60% kcal from fat). A control group is typically fed a standard low-fat diet (LFD).

  • Induction Period: The HFD is provided for a period of several weeks (e.g., 8-20 weeks) to allow for the development of a stable obese phenotype.

  • Housing: Animals are housed under controlled conditions with a standard light-dark cycle.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Metabolic Assessments: At the end of the induction period and after treatment, a variety of metabolic parameters are assessed, including:

    • Fasting blood glucose and insulin levels

    • Glucose tolerance tests (GTT)

    • Insulin tolerance tests (ITT)

    • Body composition analysis (e.g., via DEXA or qNMR)

    • Serum lipid profiles

Specific Protocol for AZD1979 Study
  • Animal Model: Female C57BL/6J mice were fed a high-fat diet for 19 weeks.

  • Treatment: Mice were orally dosed twice daily with AZD1979 (20, 40, or 60 µmol/kg) or vehicle for 21 days.

  • Endpoints: Body weight and food intake were measured. Specificity was confirmed using Mchr1 knockout mice, where AZD1979 had no effect on food intake or body weight.[1]

Specific Protocol for GW803430 Study
  • Animal Model: Diet-induced obese C57BL/6J mice.

  • Treatment: Chronic oral administration of GW803430 for 30 days.

  • Endpoints: In addition to body weight and food intake, energy expenditure and physical activity were monitored. Glucose homeostasis was assessed via insulin levels and intraperitoneal glucose tolerance tests.[2]

Visualizing Key Pathways and Processes

MCHR1 Signaling Pathway

The binding of melanin-concentrating hormone (MCH) to its G protein-coupled receptor, MCHR1, activates downstream signaling cascades that are believed to influence appetite and energy balance.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 G_protein Gαq/11 Gαi/o MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates (Gαq/11) AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Activity Modulation of Neuronal Activity (Appetite Regulation) Ca_release->Neuronal_Activity PKC->Neuronal_Activity cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Neuronal_Activity

Caption: Simplified MCHR1 signaling cascade.

Experimental Workflow for a DIO Study with an MCHR1 Antagonist

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an MCHR1 antagonist in a DIO mouse model.

DIO_Workflow Start Start: C57BL/6J Mice Diet Dietary Intervention (8-20 weeks) Start->Diet LFD Low-Fat Diet (LFD) (Control Group) Diet->LFD HFD High-Fat Diet (HFD) (Obese Group) Diet->HFD Randomization Randomization & Baseline Measurements (Body Weight, Glucose, etc.) HFD->Randomization Treatment Treatment Period (e.g., 21-30 days) Randomization->Treatment Vehicle Vehicle Control Treatment->Vehicle Antagonist MCHR1 Antagonist Treatment->Antagonist Monitoring Daily Monitoring (Body Weight, Food Intake) Vehicle->Monitoring Antagonist->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Metabolic Metabolic Tests (GTT, ITT) Endpoint->Metabolic BodyComp Body Composition (DEXA/qNMR) Endpoint->BodyComp Tissue Tissue Collection & Analysis Endpoint->Tissue

Caption: Typical DIO study workflow.

Conclusion

MCHR1 antagonists have consistently demonstrated efficacy in reducing body weight and food intake in DIO rodent models. However, differences in their effects on other metabolic parameters, such as glucose homeostasis, have been observed. For instance, while AZD1979 was shown to improve insulin sensitivity, GW803430 did not, despite causing weight loss.[1][2] This highlights the importance of comprehensive preclinical evaluation beyond simple weight loss metrics.

The development of MCHR1 antagonists has faced challenges, including potential cardiovascular risks and the translation of preclinical efficacy to clinical settings.[5] Despite these hurdles, the MCHR1 pathway remains a compelling target for anti-obesity drug discovery, and ongoing research continues to explore novel chemical scaffolds and strategies to identify safe and effective clinical candidates.

References

A Comparative Pharmacokinetic Profile: MCHR1 Antagonist SNAP-7941 versus GW-856464

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery for obesity and related metabolic disorders, the melanin-concentrating hormone receptor 1 (MCHR1) has been a focal point for therapeutic intervention. The development of MCHR1 antagonists, however, has been met with challenges, including suboptimal pharmacokinetic properties. This guide provides a comparative overview of the pharmacokinetic profiles of two MCHR1 antagonists: GW-856464 and a representative, well-characterized MCHR1 antagonist, SNAP-7941.

Disclaimer: Publicly available information on a specific "MCHR1 antagonist 4" is not available. Therefore, this guide utilizes SNAP-7941 as a representative example of a widely studied MCHR1 antagonist for comparative purposes. Furthermore, detailed pharmacokinetic data for GW-856464 is limited as its clinical development was discontinued.

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for SNAP-7941 and GW-856464 in preclinical species. It is important to note that direct quantitative comparison is challenging due to the limited public data for GW-856464.

Pharmacokinetic ParameterSNAP-7941 (Representative MCHR1 Antagonist)GW-856464
Oral Bioavailability Moderate to good in preclinical species, enabling systemic exposure after oral administration.Reported to be low, which led to the discontinuation of its clinical development.
Brain Penetration Centrally active and crosses the blood-brain barrier. However, it has been identified as a substrate of P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP) efflux transporters, which may limit its brain exposure.Data not publicly available.
Plasma Protein Binding High plasma protein binding is common for this class of compounds.Data not publicly available.
Metabolism Undergoes hepatic metabolism.Data not publicly available.
Elimination Half-life Data on specific half-life values in preclinical models are not readily available in the public domain.Data not publicly available.
Cmax (Maximum Concentration) Achieves concentrations sufficient to exert pharmacological effects in preclinical models.Data not publicly available.
Tmax (Time to Cmax) Data not publicly available.Data not publicly available.

Experimental Protocols

The following describes a general experimental protocol for determining the pharmacokinetic profile of an MCHR1 antagonist in a preclinical rodent model, such as the rat.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of an MCHR1 antagonist following intravenous (IV) and oral (PO) administration in rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Dosing:

  • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

  • Oral (PO) Administration: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered via oral gavage at a single dose (e.g., 10 mg/kg).

Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of the MCHR1 antagonist are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Parameters calculated include: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway Simplified MCHR1 Signaling Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to G_protein Gi/Gq G-protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Antagonist MCHR1 Antagonist (e.g., SNAP-7941) Antagonist->MCHR1 Blocks

Caption: Simplified MCHR1 signaling pathway and the action of an antagonist.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow General Workflow for Preclinical Pharmacokinetic Study cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Dosing Animal Dosing (IV and PO routes) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Concentration_Time_Profile Concentration vs. Time Profile LC_MS_MS->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Concentration_Time_Profile->PK_Parameter_Calculation Bioavailability_Determination Bioavailability (F%) Determination PK_Parameter_Calculation->Bioavailability_Determination

Caption: Workflow for a typical preclinical pharmacokinetic study.

Reproducibility of MCHR1 Antagonist Anti-Obesity Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone receptor 1 (MCHR1) has been a significant target in the pursuit of anti-obesity therapeutics. Antagonism of this G protein-coupled receptor, predominantly expressed in the brain, has been shown in numerous preclinical studies to reduce body weight and adiposity. This guide provides a comparative overview of the anti-obesity effects of MCHR1 antagonists, with a focus on reproducibility, supporting experimental data, and detailed methodologies. We also present a comparison with other anti-obesity drug classes to provide a broader context for researchers in the field.

I. Comparative Efficacy of MCHR1 Antagonists in Preclinical Models

The anti-obesity effects of MCHR1 antagonists are primarily attributed to a dual mechanism: a reduction in food intake and an increase in energy expenditure.[1][2] Preclinical studies in diet-induced obese (DIO) rodents have demonstrated the efficacy of several MCHR1 antagonists. Below is a summary of quantitative data from studies on two representative MCHR1 antagonists, GW803430 and SNAP-7941.

Table 1: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obese (DIO) Rodents

CompoundSpeciesModelDose & RouteDurationBody Weight ChangeFood IntakeFat Mass ReductionReference
GW803430 MouseDIO C57BL/6J30 mg/kg, p.o.30 daysSignificant reductionReducedSignificant reduction[1]
RatDIO1 & 3 mg/kg, p.o.14 daysDose-dependent reductionNot specifiedNot specified[1]
SNAP-7941 RatDIO10 mg/kg, i.p.7 days26% less weight gain vs. vehicleReducedNot specified[3]

II. Comparison with Alternative Anti-Obesity Therapeutics

To provide a comprehensive perspective, the preclinical efficacy of MCHR1 antagonists is compared with other classes of anti-obesity agents in the table below.

Table 2: Comparative Preclinical Efficacy of Various Anti-Obesity Drug Classes

Drug ClassExample Compound(s)Mechanism of ActionBody Weight Reduction (Preclinical)Reference
MCHR1 Antagonists GW803430, SNAP-7941Blocks MCH signaling, reducing appetite and increasing energy expenditureUp to ~24% in DIO mice[2][1][3]
GLP-1 Receptor Agonists Semaglutide, LiraglutideMimics incretin (B1656795) hormone GLP-1, promoting satiety and glucose control.Up to 27% in DIO mice[1][1]
Lipase Inhibitors OrlistatInhibits gastric and pancreatic lipases, reducing fat absorption.[4]Modest, variable in preclinical models[4]
Serotonin-Norepinephrine Reuptake Inhibitors Sibutramine (withdrawn)Increases levels of serotonin (B10506) and norepinephrine (B1679862) in the brain to enhance satiety.[5]Dose-dependent decrease in animal models[6][6]
Ghrelin Receptor Antagonists Not yet clinically approvedBlocks the orexigenic signals of ghrelin.Up to 15% in DIO mice[7][7]

III. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are standardized protocols for key in vivo and in vitro assays used to evaluate the anti-obesity effects of MCHR1 antagonists.

A. In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity in mice and subsequent treatment with an MCHR1 antagonist to evaluate its effect on body weight, composition, and energy homeostasis.

1. Animal Model and Diet:

  • Species and Strain: Male C57BL/6J mice, 6-8 weeks old.

  • Housing: House animals in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.[8]

  • Diet: To induce obesity, feed mice a high-fat diet (HFD) with 45-60% of calories from fat (e.g., Research Diets D12492 or D12451) for 8-16 weeks.[8][9] A control group should be fed a standard low-fat diet (LFD) with ~10% of calories from fat (e.g., Research Diets D12450B).[9] Body weight should be monitored weekly.

2. Drug Administration:

  • Acclimatization: Acclimate the obese mice to handling and the administration procedure (e.g., oral gavage, intraperitoneal injection) for one week prior to the study.

  • Dosing: Prepare the MCHR1 antagonist in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administer the compound daily at the desired doses (e.g., 1-30 mg/kg) for the specified duration (e.g., 14-30 days).[1] A vehicle control group should be included.

3. Key Measurements:

  • Body Weight and Food Intake: Measure body weight and food intake daily or weekly.[8]

  • Body Composition: At the end of the study, determine fat mass and lean mass using quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA).[8]

  • Indirect Calorimetry: To assess energy expenditure, place mice in metabolic cages (e.g., from Columbus Instruments or TSE Systems) and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.[10] The respiratory exchange ratio (RER = VCO2/VO2) can be calculated to determine substrate utilization.

B. In Vitro Functional Assays

These assays are essential for determining the potency and mechanism of action of MCHR1 antagonists at the molecular level.

1. MCHR1 Receptor Binding Assay:

  • Objective: To determine the binding affinity of the antagonist to the MCHR1 receptor.

  • Method: A time-resolved fluorescence (TRF)-based receptor-binding assay using europium-labeled MCH (Eu-MCH) and membranes from cells expressing the human MCHR1 receptor can be performed.[11]

  • Procedure:

    • Incubate the cell membranes with Eu-MCH and varying concentrations of the test compound.

    • After incubation, wash the membranes to remove unbound ligand.

    • Measure the fluorescence to determine the amount of bound Eu-MCH.

    • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the specific binding of Eu-MCH.

2. cAMP Accumulation Assay:

  • Objective: To assess the antagonist's ability to block MCH-induced inhibition of cyclic AMP (cAMP) production. MCHR1 couples to Gi protein, which inhibits adenylyl cyclase and lowers intracellular cAMP levels.

  • Cell Line: Use a cell line stably expressing the human MCHR1 receptor (e.g., CHO-K1 or HEK293).

  • Procedure:

    • Pre-treat the cells with the MCHR1 antagonist at various concentrations.

    • Stimulate the cells with a known concentration of MCH in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.

    • Determine the antagonist's ability to reverse the MCH-induced decrease in cAMP levels.

3. Intracellular Calcium Mobilization Assay:

  • Objective: To evaluate the antagonist's effect on MCH-induced calcium signaling. MCHR1 can also couple to Gq protein, leading to an increase in intracellular calcium.

  • Cell Line: Use a cell line co-expressing the MCHR1 receptor and a calcium-sensitive photoprotein like aequorin or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[12]

  • Procedure:

    • Pre-incubate the cells with the MCHR1 antagonist.

    • Stimulate the cells with MCH.

    • Measure the resulting luminescence (for aequorin) or fluorescence (for dyes) to quantify the change in intracellular calcium concentration.

    • Assess the antagonist's ability to block the MCH-induced calcium signal.

IV. Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow for evaluating MCHR1 antagonists.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CellularResponse Cellular Responses (↓ Appetite, ↑ Energy Expenditure) PKA->CellularResponse PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases from ER PKC PKC DAG->PKC activates Ca2->CellularResponse PKC->CellularResponse Experimental_Workflow Start Start: Diet-Induced Obese (DIO) Animal Model Treatment Chronic Treatment with MCHR1 Antagonist (e.g., 14-30 days) Start->Treatment Measurements In Vivo Measurements Treatment->Measurements BW Body Weight & Food Intake Measurements->BW BC Body Composition (qMR / DEXA) Measurements->BC IC Indirect Calorimetry (Energy Expenditure) Measurements->IC DataAnalysis Data Analysis & Comparison to Control BW->DataAnalysis BC->DataAnalysis IC->DataAnalysis Conclusion Conclusion on Anti-Obesity Efficacy DataAnalysis->Conclusion

References

Benchmarking MCHR1 Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurobiology, metabolism, and drug discovery, the Melanin-Concentrating Hormone Receptor 1 (MCHR1) presents a compelling target for therapeutic intervention in obesity, anxiety, and depression. This guide provides a comparative analysis of key MCHR1 antagonists, focusing on their performance against established clinical and preclinical candidates. We present key data, experimental protocols, and signaling pathway visualizations to aid in the selection and evaluation of MCHR1-targeted compounds.

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, mood, and motivation.[1][2] Antagonism of its primary receptor, MCHR1, has been a major focus of drug development efforts.[2][3][4] This guide benchmarks the performance of representative MCHR1 antagonists against well-characterized compounds that have served as important research tools and, in some cases, advanced to clinical trials.

Comparative Performance of MCHR1 Antagonists

The following tables summarize the in vitro and in vivo pharmacological properties of two prominent MCHR1 antagonists: SNAP-94847 and GW803430. These compounds have been extensively profiled and serve as excellent benchmarks for novel antagonist candidates.

CompoundTargetBinding AffinityPotencySelectivity
SNAP-94847 MCHR1Kᵢ = 2.2 nM (rat)[5][6][7], K_d = 530 pM[5][6]->80-fold vs. α₁ₐ-adrenergic receptor, >500-fold vs. Dopamine D₂ receptor[5][6]
GW803430 MCHR1-pIC₅₀ = 9.3[8][9][10], IC₅₀ = 9.3 nM, ~13 nM[8]Selective for MCHR1

Table 1: In Vitro Pharmacology. This table highlights the binding affinity, potency, and selectivity of SNAP-94847 and GW803430 for the MCHR1 receptor.

CompoundAdministrationDoseKey In Vivo EffectsBioavailability & Half-life
SNAP-94847 Oral gavage20 mg/kg (14 days)Exaggerated locomotor response to quinpirole.[5]Bioavailability: 59% (rat), t₁/₂: 5.2 h (rat)[5]
GW803430 Oral0.3, 3, 15 mg/kg (daily)Sustained, dose-dependent weight loss.[8]Bioavailability: 31% (mouse), t₁/₂: 11 h (mouse)[8]

Table 2: In Vivo Pharmacology. This table summarizes the key in vivo effects, including route of administration, effective doses, and pharmacokinetic parameters for SNAP-94847 and GW803430.

MCHR1 Signaling Pathway and Antagonist Mechanism

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Activation of MCHR1 by its endogenous ligand, MCH, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and downstream cellular responses. MCHR1 antagonists competitively bind to the receptor, preventing MCH from binding and activating the downstream signaling cascade.

MCHR1_Signaling_Pathway cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates G_protein Gαi/o-βγ MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist Antagonist 4 Antagonist->MCHR1 Blocks ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Cellular_Response Phosphorylates & Modulates Radioligand_Binding_Assay start Start: Prepare reagents prepare_membranes Prepare cell membranes expressing MCHR1 start->prepare_membranes prepare_radioligand Prepare radiolabeled MCH (e.g., [¹²⁵I]-MCH) start->prepare_radioligand prepare_compounds Prepare serial dilutions of test compound start->prepare_compounds incubate Incubate membranes, radioligand, and test compound prepare_membranes->incubate prepare_radioligand->incubate prepare_compounds->incubate separate Separate bound from free radioligand (filtration) incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC₅₀ and calculate Kᵢ measure->analyze end End: Report Kᵢ value analyze->end DIO_Rodent_Model_Workflow start Start: Acclimatize animals induce_obesity Induce obesity with a high-fat diet (e.g., 8-12 weeks) start->induce_obesity baseline_measurements Record baseline body weight, food intake, and body composition induce_obesity->baseline_measurements randomize Randomize animals into treatment groups (vehicle, compound) baseline_measurements->randomize administer_treatment Administer test compound or vehicle daily (e.g., oral gavage) for a defined period (e.g., 14-28 days) randomize->administer_treatment monitor_animals Monitor body weight, food intake, and water intake daily administer_treatment->monitor_animals final_measurements At study termination, measure body composition (e.g., DEXA), and collect blood and tissues for analysis monitor_animals->final_measurements Study Period analyze_data Analyze changes in body weight, food intake, and metabolic parameters final_measurements->analyze_data end End: Report findings analyze_data->end

References

MCHR1 Antagonists in Food Reward: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental evidence validating the role of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in the rewarding aspects of food, with a focus on the efficacy of its antagonists.

The pursuit of effective therapeutic interventions for obesity and eating disorders has led researchers to investigate the neural circuits governing food reward. Among the promising targets is the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a key player in the regulation of energy homeostasis and motivation. This guide provides a comparative analysis of the performance of MCHR1 antagonists in preclinical studies, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

The Role of MCHR1 in Food Reward

Melanin-concentrating hormone (MCH) and its primary receptor in rodents, MCHR1, are integral to the complex interplay of homeostatic and hedonic feeding.[1][2] MCHR1 is strategically expressed in brain regions associated with the mesolimbic dopamine (B1211576) system, including the nucleus accumbens, which is a critical hub for processing reward and motivation.[3][4] Activation of MCHR1 is known to stimulate food intake, particularly of palatable, high-fat, and sugary foods, suggesting its involvement in the rewarding and reinforcing properties of these foods.[2][5] Consequently, blocking MCHR1 signaling with antagonists presents a compelling strategy to attenuate the motivation to consume such foods, independent of simple appetite suppression.

Comparative Efficacy of MCHR1 Antagonists

Numerous preclinical studies have demonstrated the potential of MCHR1 antagonists to modulate food reward behaviors. This section compares the effects of two prominent antagonists, SNAP-94847 and GW803430, based on quantitative data from key experimental paradigms.

Data Presentation
AntagonistAnimal ModelExperiment TypeDose (Route)Key FindingsReference
SNAP-94847 RatsOperant Responding for High-Fat Food3, 10, 30 mg/kg (i.p.)Decreased lever pressing for high-fat pellets.[1][6]
RatsMCH-induced Reinstatement of Food Seeking3, 10, 30 mg/kg (i.p.)Blocked the reinstatement of food seeking induced by MCH.[1][6]
RatsCue, Pellet-Priming, and Yohimbine-induced Reinstatement3, 10, 30 mg/kg (i.p.)No effect on reinstatement induced by other stimuli.[1][6]
Female RatsDAMGO-induced Incentive Motivation1.5, 15 µg (intra-Acb)Blocked the increase in progressive ratio breakpoint for sucrose (B13894) pellets induced by the µ-opioid agonist DAMGO.[7]
GW803430 RatsSucrose Self-Administration (Fixed Ratio)3, 10, 30 mg/kg (i.p.)Reduced lever pressing for a caloric sucrose solution but not for a non-caloric saccharin (B28170) solution.[8]
RatsSucrose Self-Administration (Progressive Ratio)3, 10, 30 mg/kg (i.p.)Reduced the breakpoint for sucrose self-administration, indicating decreased motivation.[8]
RatsCue-induced Reinstatement of Sucrose Seeking3, 10, 30 mg/kg (i.p.)Suppressed the reinstatement of sucrose seeking triggered by cues.[8]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Operant Conditioning for Food Reward

This paradigm assesses the motivation to work for a food reward.

  • Acquisition: Food-restricted rodents are placed in an operant chamber equipped with levers. Pressing one lever (the "active" lever) results in the delivery of a palatable food pellet (e.g., high-fat or sucrose), while pressing the other lever (the "inactive" lever) has no consequence. This phase continues until a stable rate of responding is achieved.[6]

  • Testing: Once trained, the animals are administered the MCHR1 antagonist or a vehicle control prior to the operant session. The rate of lever pressing on the active lever is measured as an indicator of the motivation to obtain the food reward. A decrease in responding suggests a reduction in the rewarding value of the food.[1][8]

  • Progressive Ratio Schedule: To further probe motivation, a progressive ratio schedule can be employed where the number of lever presses required to obtain a reward increases with each successive reward. The "breakpoint," or the point at which the animal ceases to respond, serves as a robust measure of motivation.[7][8]

Reinstatement of Food Seeking

This model is used to study relapse to food-seeking behavior after a period of abstinence.

  • Acquisition and Extinction: Following the acquisition phase of operant conditioning, the food reward is no longer delivered upon lever pressing. This leads to a gradual decrease in responding, known as extinction.[6]

  • Reinstatement: Once responding is extinguished, seeking behavior can be reinstated by various triggers:

    • Drug-priming: A small, non-contingent dose of an agonist (e.g., MCH) is administered.[1][6]

    • Cue-induced: Presentation of cues previously associated with the food reward (e.g., a light or tone).[6][8]

    • Stress-induced: Administration of a pharmacological stressor like yohimbine.[6]

  • Testing: The MCHR1 antagonist or vehicle is administered before the reinstatement trigger. A reduction in the number of lever presses during the reinstatement session indicates that the antagonist can block the relapse to food-seeking behavior.[1][6][8]

Visualizing the Mechanisms

To better illustrate the underlying processes, the following diagrams depict the MCHR1 signaling pathway, a typical experimental workflow, and the logical relationship of MCHR1 antagonism in food reward.

MCHR1_Signaling_Pathway cluster_neuron Postsynaptic Neuron MCHR1 MCHR1 G_protein Gi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Neuron_Activity ↓ Neuronal Activity cAMP->Neuron_Activity IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Neuron_Activity MCH MCH MCH->MCHR1 Binds

MCHR1 Signaling Cascade

Experimental_Workflow cluster_training Training Phase cluster_testing Testing Phase Acquisition Operant Conditioning: Animal learns to press a lever for a palatable food reward. Extinction Extinction Phase: Lever pressing is no longer reinforced, leading to a decrease in responding. Acquisition->Extinction Drug_Admin Drug Administration: MCHR1 Antagonist or Vehicle Extinction->Drug_Admin Proceed to Testing Reinstatement_Trigger Reinstatement Trigger: (e.g., MCH, Cues, Stress) Drug_Admin->Reinstatement_Trigger Behavioral_Test Behavioral Test: Measure lever pressing (food seeking). Reinstatement_Trigger->Behavioral_Test

Food Reward Experimental Workflow

Logical_Relationship MCH_System Active MCH/MCHR1 System Food_Reward Increased Motivation for Palatable Food MCH_System->Food_Reward Leads to Blocked_Signaling Blocked MCHR1 Signaling MCHR1_Antagonist MCHR1 Antagonist MCHR1_Antagonist->Blocked_Signaling Causes Reduced_Reward Decreased Motivation for Palatable Food Blocked_Signaling->Reduced_Reward Results in

MCHR1 Antagonism and Food Reward

Conclusion

The evidence strongly supports a significant role for MCHR1 in mediating the rewarding and motivational aspects of palatable food. MCHR1 antagonists, such as SNAP-94847 and GW803430, have consistently demonstrated the ability to reduce the drive to seek and consume high-fat and sugary foods in preclinical models. These findings highlight the therapeutic potential of MCHR1 antagonism for conditions characterized by an overconsumption of palatable foods, such as obesity and binge eating disorder. Further research, including clinical trials, is warranted to translate these promising preclinical results into effective treatments for human populations.

References

Unveiling the Selectivity of MCHR1 Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive side-by-side analysis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists reveals varying selectivity profiles, providing crucial insights for researchers and drug development professionals in the pursuit of targeted therapeutics for obesity, anxiety, and depression. This guide synthesizes available preclinical data, offering a clear comparison of the binding affinities and functional activities of key MCHR1 antagonists against a panel of off-target receptors, ion channels, and enzymes.

The Melanin-Concentrating Hormone (MCH) system, particularly the MCHR1, is a significant target in drug discovery due to its role in regulating energy homeostasis, mood, and appetite. The development of selective MCHR1 antagonists is a key strategy to modulate these physiological processes. However, achieving high selectivity is paramount to minimize off-target effects and ensure a favorable safety profile. This report provides a detailed examination of the selectivity of several prominent MCHR1 antagonists, including SNAP-7941, GW-803430, and others, supported by experimental data and detailed methodologies.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates a cascade of intracellular signaling events. The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence neuronal activity and regulate functions such as appetite and mood.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gαi/Gq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA ↓ activation Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Ca2 Ca²⁺ IP3->Ca2 ↑ release PKC PKC DAG->PKC activates Ca2->Neuronal_Activity PKC->Neuronal_Activity

Caption: MCHR1 Signaling Cascade.

Comparative Selectivity Profiles of MCHR1 Antagonists

The following table summarizes the binding affinities (Ki in nM) or functional inhibition (IC50 in nM) of selected MCHR1 antagonists against MCHR1 and a panel of off-target receptors. Lower values indicate higher affinity or potency. Data is compiled from various preclinical studies.

CompoundMCHR1 (Ki/IC50, nM)MCHR2 (Selectivity)5-HT2C (Ki/IC50, nM)Galanin R1 (Ki/IC50, nM)NPY Y1 (Ki/IC50, nM)Other Notable Off-Targets (Ki/IC50, nM)
SNAP-7941 0.57 (Kb)>1000-fold>1000>1000>1000Did not significantly affect levels of noradrenaline, dopamine, serotonin, and glutamate (B1630785) in the frontal cortex.[1]
GW-803430 9.3 (IC50)High>10,000>10,000>10,000No significant activity at a battery of other GPCRs.[1]
ATC0065 15.7 (IC50)HighNDNDNDData not available in searched literature.
ATC0175 7.23 (IC50)HighNDNDNDData not available in searched literature.
MQ1 2.2 (IC50)HighNDNDNDNo significant effect on somatostatin (B550006) receptor 1 and µ-opioid receptor. No strong effect on over 100 other targets including various GPCRs, enzymes, and ion channels.

ND: Not Disclosed in the reviewed literature. Data presented is a synthesis from multiple sources and assays may vary.

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay for Selectivity Screening

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of MCHR1 antagonists for MCHR1 and a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (MCHR1 or off-target) are prepared from recombinant cell lines or native tissues.

  • Assay Setup: A fixed concentration of a specific high-affinity radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test MCHR1 antagonist.

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 & Ki D->E

Caption: Radioligand Binding Assay Workflow.

Functional cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced changes in intracellular cAMP levels, providing a measure of its functional potency.

Objective: To determine the functional inhibitory potency (IC50) of MCHR1 antagonists at MCHR1 and Gs/Gi-coupled off-target receptors.

Methodology:

  • Cell Culture: Cells stably expressing the target receptor are cultured in appropriate media.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MCHR1 antagonist.

  • Agonist Stimulation: A known agonist for the target receptor is added to the cells at a concentration that elicits a submaximal response (typically EC80).

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response (IC50) is determined by non-linear regression analysis.

cAMP_Assay_Workflow A Culture Receptor- Expressing Cells B Pre-incubate with Antagonist A->B C Stimulate with Agonist B->C D Lyse Cells & Measure Intracellular cAMP C->D E Calculate IC50 D->E

References

Safety Operating Guide

Navigating the Disposal of MCHR1 Antagonist 4: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for MCHR1 antagonist 4, this guide provides a comprehensive framework for its safe handling and disposal, drawing upon established best practices for hazardous chemical waste management in a laboratory setting. Adherence to these procedures is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements. The following general protocols should be observed when handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contamination: Prevent the release of the compound into the environment. Never dispose of this compound, or any other hazardous chemical, down the drain or in the regular trash.[1][2]

Quantitative Guidelines for Hazardous Waste Accumulation

To ensure compliance with safety regulations, laboratories must adhere to specific limits for the accumulation of hazardous waste. These are general guidelines and may be superseded by local or institutional regulations.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume 55 gallons[3]
Maximum Acutely Toxic Waste Volume 1 quart (liquid) or 1 kilogram (solid)[3]
Maximum Storage Time 12 months (as long as accumulation limits are not exceeded)[3]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the steps for the safe collection and disposal of this compound waste.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spill control materials

Procedure:

  • Waste Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), in a designated hazardous waste container. Do not mix with incompatible waste streams. As a nitrogen-containing heterocyclic and aromatic amine compound, it should be segregated from strong oxidizing agents and acids.[4]

  • Container Selection: Use a container that is chemically compatible with this compound. The original container, if empty, can be a suitable choice for collecting the same waste.[4] Ensure the container is in good condition, free from leaks or damage, and has a tightly sealing lid.[1]

  • Labeling: As soon as the first waste is added, label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The date accumulation started

    • The name and contact information of the principal investigator

    • The specific hazards associated with the chemical (e.g., "Toxic," "Handle with Care").

  • Storage: Store the waste container in a designated satellite accumulation area at or near the point of generation.[3] The container must be kept closed except when adding waste.

  • Requesting Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup.

Experimental Protocol: Decontamination and Disposal of Empty Containers

Proper disposal of empty containers is crucial to prevent the release of residual chemicals into the environment.

Materials:

  • Personal Protective Equipment (PPE)

  • A suitable solvent for rinsing (e.g., ethanol, acetone, or as recommended by chemical compatibility charts)

  • Hazardous waste container for the rinseate

  • Solid waste container for the decontaminated container

Procedure:

  • Initial Draining: Ensure the container is as empty as possible, with only a trivial amount of residue remaining.

  • Triple Rinsing:

    • Add a small amount of a suitable solvent to the container, approximately 10% of the container's volume.

    • Securely close the lid and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

    • Pour the rinseate into the designated hazardous waste container for this compound.

    • Repeat this rinsing procedure two more times, collecting all rinseate as hazardous waste.[2]

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Defacing and Disposal:

    • Completely remove or deface the original label on the container.

    • Dispose of the clean, dry container in the appropriate solid waste stream as directed by your institution's EHS guidelines (e.g., broken glass box for glass containers).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

G This compound Disposal Workflow cluster_waste Chemical Waste cluster_container Empty Container Waste This compound Waste (solid or liquid) Segregate Segregate from incompatible chemicals Waste->Segregate Container Use compatible, sealed, and labeled container Segregate->Container Store Store in designated Satellite Accumulation Area Container->Store Pickup Request EHS Pickup when full or near time limit Store->Pickup EmptyContainer Empty this compound Container TripleRinse Triple rinse with appropriate solvent EmptyContainer->TripleRinse CollectRinseate Collect all rinseate as hazardous waste TripleRinse->CollectRinseate DryContainer Air dry the container completely TripleRinse->DryContainer DefaceLabel Deface or remove original label DryContainer->DefaceLabel DisposeContainer Dispose of clean container in appropriate solid waste DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound waste and empty containers.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.

References

Essential Safety and Operational Guide for Handling MCHR1 Antagonist 4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for MCHR1 antagonist 4 is publicly available. The following guidance is based on the safety protocols for a similar compound, MCHR1 antagonist 2, and general best practices for handling potent, novel pharmaceutical compounds in a research laboratory setting. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal plans.

Personal Protective Equipment (PPE)

Due to the potent biological activity of MCHR1 antagonists, stringent PPE is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Disposable, solid-front lab coat with tight cuffs- Nitrile or neoprene gloves (double-gloving recommended)- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles- NIOSH-approved respirator with a particulate filter (e.g., N95, P100)
Solution Preparation and Handling - Disposable, solid-front lab coat with tight cuffs- Nitrile or neoprene gloves- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles
Experimental Procedures - Lab coat- Nitrile or neoprene gloves- Safety glasses
Spill Cleanup - Disposable coveralls- Double nitrile or neoprene gloves- Chemical splash goggles- NIOSH-approved respirator with appropriate cartridges
Waste Disposal - Lab coat- Heavy-duty nitrile or neoprene gloves- Safety glasses or goggles

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to ensure safety and maintain the integrity of the compound.

2.1. Compound Reception and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory system.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier for a similar compound, MCHR1 antagonist 1, recommends storage at room temperature in the continental US, but this may vary elsewhere.[1]

2.2. Weighing and Solution Preparation:

  • Perform all manipulations of the dry powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Cap containers securely immediately after use.

2.3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Keep all containers with the compound clearly labeled.

2.4. Spill Response:

  • In case of a spill, evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Compound - Do not dispose of down the drain or in regular trash.[2]- Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste bag or container.
Contaminated Solvents - Collect in a labeled, sealed, and chemically compatible hazardous waste container.- Do not mix with other solvent waste streams unless approved by your institution's EHS.
Contaminated PPE - Remove carefully to avoid cross-contamination.- Place in a designated hazardous waste bag for disposal.

All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[3][4][5]

Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow start Start: Receive Compound end_node End: Complete Documentation receive 1. Receive Compound store 2. Store Securely (Cool, Dry, Ventilated) receive->store Inspect & Log weigh_prep 3. Weigh & Prepare Solution (Fume Hood, PPE) store->weigh_prep Retrieve for Use experiment 4. Conduct Experiment (Ventilated Area, PPE) weigh_prep->experiment Transfer to Experiment spill Spill Occurs weigh_prep->spill waste_disposal 5. Segregate & Label Hazardous Waste experiment->waste_disposal Generate Waste experiment->spill waste_disposal->end_node Dispose via EHS spill_response Spill Response Protocol (Evacuate, PPE, Clean-up) spill->spill_response Activate spill_response->waste_disposal Collect Spill Debris

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to promote a strong safety culture when working with potent research compounds like this compound. Always prioritize safety and consult with your institution's safety professionals.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.